DSPE-PEG1000-YIGSR
説明
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGMBZGFFZBMK-LJZWMIMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911775 | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-64-2, 120940-31-0 | |
| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of DSPE-PEG1000-YIGSR
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSPE-PEG1000-YIGSR is a functionalized lipopolymer conjugate that has garnered significant interest in the field of targeted drug delivery. This molecule is comprised of three key components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a biocompatible phospholipid that serves as a lipid anchor; a polyethylene (B3416737) glycol (PEG) linker with an average molecular weight of 1000 Daltons (PEG1000), which provides a hydrophilic spacer and confers "stealth" properties to nanocarriers; and the YIGSR peptide, a laminin-derived sequence (Tyr-Ile-Gly-Ser-Arg) that acts as a targeting moiety by binding to the 67 kDa laminin (B1169045) receptor, which is often overexpressed on the surface of various cancer cells. This guide provides a comprehensive overview of the structure, synthesis, and biological interactions of this compound, intended to support research and development in targeted therapeutics.
Molecular Structure and Components
The this compound conjugate is a linear amphiphilic molecule. The hydrophobic DSPE moiety allows for stable incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles. The hydrophilic PEG1000 chain extends from the nanoparticle surface, creating a hydrated layer that reduces opsonization and clearance by the reticuloendothelial system. The YIGSR peptide is covalently attached to the distal end of the PEG chain, making it available for interaction with its target receptor on cell surfaces.
Component Structures
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid with two 18-carbon stearoyl acyl chains.
-
Polyethylene Glycol (PEG1000): A polyether with the general structure H-(O-CH₂-CH₂)n-OH, where the average molecular weight is approximately 1000 g/mol .
-
YIGSR Peptide: A pentapeptide with the amino acid sequence Tyrosine-Isoleucine-Glycine-Serine-Arginine.
Conjugate Structure
The conjugation of these three components results in a molecule with distinct functional domains. The linkage between DSPE and PEG is typically a stable phosphodiester bond. The YIGSR peptide is commonly conjugated to the PEG chain via a stable amide or thioether bond, depending on the chemical strategy employed during synthesis.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and its constituent parts.
| Property | DSPE | PEG1000 | YIGSR Peptide | This compound (Estimated) |
| Molecular Weight ( g/mol ) | ~748.07 | ~1000 | ~594.66 | ~2342.73 |
| Formula | C₄₁H₈₂NO₈P | H(OCH₂CH₂)nOH (n ≈ 22) | C₂₆H₄₂N₈O₈ | C₁₁₀H₂₁₀N₉O₃₃P (approx.) |
| Appearance | White to off-white powder | White, waxy solid | White to off-white powder | White to off-white solid |
| Solubility | Soluble in chloroform/methanol | Soluble in water and organic solvents | Soluble in water | Soluble in water and some organic solvents |
| Purity | >98% (typically) | >95% (typically) | >98% (typically) | >95% (typically) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving the activation of a DSPE-PEG1000 derivative followed by conjugation to the YIGSR peptide. Two common strategies are outlined below.
Method 1: NHS Ester Chemistry
This method involves the reaction of an N-hydroxysuccinimide (NHS) ester of DSPE-PEG1000-carboxyl with the primary amine of the YIGSR peptide.
-
Activation of DSPE-PEG1000-COOH: Dissolve DSPE-PEG1000-COOH in a suitable organic solvent (e.g., dichloromethane). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC) in a molar excess. Stir the reaction at room temperature for several hours to form DSPE-PEG1000-NHS.
-
Conjugation to YIGSR: Dissolve the YIGSR peptide in a basic buffer (e.g., phosphate-buffered saline, pH 8.0). Add the activated DSPE-PEG1000-NHS to the peptide solution. Allow the reaction to proceed at room temperature for several hours or overnight.
-
Purification: Purify the this compound conjugate by dialysis against deionized water to remove unreacted peptide and byproducts, followed by lyophilization.
Method 2: Maleimide-Thiol Chemistry
This approach requires a cysteine-modified YIGSR peptide (e.g., Cys-YIGSR) and a maleimide-functionalized DSPE-PEG1000.
-
Preparation of Cys-YIGSR: Synthesize the YIGSR peptide with an additional cysteine residue at the N-terminus using standard solid-phase peptide synthesis.
-
Conjugation Reaction: Dissolve DSPE-PEG1000-Maleimide and Cys-YIGSR in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5). The maleimide (B117702) group will specifically react with the thiol group of the cysteine residue to form a stable thioether bond.
-
Purification: Purify the conjugate using dialysis followed by lyophilization.
Characterization of this compound
-
Mass Spectrometry (MALDI-TOF): To confirm the successful conjugation and determine the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the presence of all three components.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
Preparation of YIGSR-Targeted Liposomes
-
Lipid Film Hydration: Dissolve this compound along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).
-
Film Formation: Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated, if applicable) by gentle agitation at a temperature above the phase transition temperature of the lipids.
-
Size Extrusion: Extrude the resulting liposome (B1194612) suspension through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles with a uniform size distribution.
Biological Interactions and Signaling Pathways
The YIGSR peptide sequence is derived from the β1 chain of laminin, a major component of the basement membrane. It primarily interacts with the 67 kDa non-integrin laminin receptor (67LR).[1] This interaction mediates cell adhesion, migration, and signaling.
YIGSR-Mediated Signaling
Binding of YIGSR to the 67LR can trigger intracellular signaling cascades that influence cell behavior. One of the key pathways activated is the focal adhesion kinase (FAK) signaling pathway, which plays a central role in cell adhesion, spreading, and migration. Additionally, YIGSR has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.
Experimental Workflow for Evaluating YIGSR-Targeted Liposomes
A typical experimental workflow to assess the efficacy of this compound-functionalized liposomes is as follows:
Conclusion
This compound is a versatile and powerful tool for the development of targeted drug delivery systems. Its well-defined structure, consisting of a lipid anchor, a stealth polymer linker, and a specific targeting peptide, allows for the rational design of nanocarriers with enhanced therapeutic efficacy and reduced off-target effects. A thorough understanding of its synthesis, characterization, and biological interactions is crucial for its successful application in preclinical and clinical research. This guide provides a foundational understanding to aid researchers in harnessing the potential of this promising molecule.
References
DSPE-PEG1000-YIGSR: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties, Synthesis, and Biological Activity of DSPE-PEG1000-YIGSR
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)1000]-Tyr-Ile-Gly-Ser-Arg (this compound), a functionalized lipid conjugate with significant potential in targeted drug delivery and tissue engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, a step-by-step synthesis protocol, and an exploration of its biological activity and associated signaling pathways.
Chemical Properties
This compound is a complex molecule comprising a phospholipid (DSPE), a polyethylene (B3416737) glycol (PEG) linker, and the biologically active peptide YIGSR. This amphiphilic structure allows for its incorporation into lipid-based nanoparticles, such as liposomes, providing a "stealth" characteristic due to the hydrophilic PEG chain and a targeting function via the YIGSR peptide.
Quantitative Data
The following table summarizes the key chemical properties of this compound and its constituent components.
| Property | Value | Source/Method |
| This compound | ||
| Average Molecular Weight | ~2344 g/mol | Calculated |
| Purity | >95% | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in organic solvents (e.g., chloroform, DMF, hot water >10 mg/mL) | [1] |
| Storage | -20°C | [1] |
| DSPE | ||
| Molecular Weight | ~749.07 g/mol | Calculated |
| PEG1000 | ||
| Average Molecular Weight | ~1000 g/mol | - |
| YIGSR Peptide | ||
| Molecular Formula | C26H42N8O8 | |
| Molecular Weight | 594.66 g/mol | [2] |
| Precursor Examples | ||
| DSPE-mPEG-1000 CAS | 474922-77-5 | [] |
| DSPE-PEG(1000) COOH CAS | 1403744-37-5 |
Note: The average molecular weight of this compound is an estimation based on the sum of its components. A specific CAS number for the final conjugate is not publicly available.
Synthesis of this compound
The synthesis of this compound typically involves the conjugation of the YIGSR peptide to a reactive derivative of DSPE-PEG1000. A common and efficient method utilizes N-Hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond between the PEG linker and the peptide.
Synthesis Workflow
Experimental Protocol: Synthesis via NHS Ester Chemistry
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
DSPE-PEG1000-COOH (Carboxylic acid-terminated)
-
YIGSR peptide (with a free amine group, e.g., at the N-terminus or on a lysine (B10760008) side chain)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or a similar aprotic solvent
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Dialysis membrane (e.g., 1 kDa MWCO)
-
Deionized water
Procedure:
-
Activation of DSPE-PEG1000-COOH:
-
Dissolve DSPE-PEG1000-COOH, EDC, and NHS in anhydrous DMF in a molar ratio of 1:1.5:1.5.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the DSPE-PEG1000-NHS ester.
-
-
Conjugation to YIGSR Peptide:
-
Dissolve the YIGSR peptide in the reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated DSPE-PEG1000-NHS solution dropwise to the peptide solution while stirring. A molar excess of the DSPE-PEG1000-NHS (e.g., 1.5 to 2-fold) is typically used to ensure complete reaction with the peptide.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 1 kDa).
-
Dialyze against deionized water for 48 hours, with several changes of water, to remove unreacted starting materials, EDC, NHS, and byproducts.
-
Freeze the purified solution and lyophilize to obtain the final this compound product as a white powder.
-
Biological Activity and Signaling Pathway
The YIGSR peptide is a sequence derived from the β1 chain of laminin (B1169045), a major component of the basement membrane. It is known to interact with the 67 kDa laminin receptor (67LR), initiating intracellular signaling cascades that influence cell adhesion, migration, and differentiation.
YIGSR-Mediated Signaling Pathway
Binding of YIGSR to the 67LR can trigger the phosphorylation of several intracellular proteins, including Focal Adhesion Kinase (FAK) and extracellular signal-regulated kinase (ERK). This signaling cascade has been shown to upregulate the synthesis of type 1 collagen in dermal fibroblasts.
Experimental Protocols for Characterization
The successful synthesis and purity of this compound should be confirmed using various analytical techniques.
Characterization Workflow
Protocol: ¹H NMR Spectroscopy
Objective: To confirm the covalent attachment of the YIGSR peptide to the DSPE-PEG1000 and to estimate the degree of conjugation.
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key signals to observe include:
-
A large, characteristic peak around 3.6 ppm corresponding to the repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-) of the PEG chain.
-
Characteristic peaks in the aromatic region (around 6.8-7.2 ppm) from the tyrosine residue of the YIGSR peptide.
-
Aliphatic proton signals from the DSPE lipid tails.
-
-
The presence of both the strong PEG signal and the aromatic signals from the peptide confirms the conjugation. The ratio of the integrals of these peaks can be used to estimate the conjugation efficiency.[4][5]
Protocol: MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight of the this compound conjugate and confirm the successful ligation of the peptide.
Sample Preparation:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., water/acetonitrile mixture).
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a similar solvent system, often with the addition of a small amount of trifluoroacetic acid (TFA).
-
Mix the sample solution and the matrix solution in a 1:1 ratio on the MALDI target plate.
-
Allow the spot to air dry completely.
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
The resulting spectrum should show a distribution of peaks corresponding to the polydispersity of the PEG chain.
-
A successful conjugation is confirmed by a mass shift corresponding to the molecular weight of the YIGSR peptide compared to the mass of the starting DSPE-PEG1000-NHS material.[6][7]
This technical guide provides a foundational understanding of this compound for its application in advanced drug delivery and biomedical research. For specific applications, further optimization of the synthesis and detailed characterization will be necessary.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. DSPE-PEG-YIGSR; 多肽水凝胶 ; 聚乙二醇化抗黏附五肽YIGSR - 楚肽生物科技 [apeptides.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The YIGSR Peptide: A Technical Guide to its Biological Functions and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg) is a biologically active motif derived from the β1 chain of the laminin (B1169045) protein. It is a key player in mediating cell-extracellular matrix (ECM) interactions, influencing a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the YIGSR peptide, including its origins, its interaction with the 67 kDa laminin receptor (67LR), and its multifaceted biological functions. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows associated with YIGSR research. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, neuroscience, and drug development who are interested in the therapeutic and research potential of the YIGSR peptide.
Introduction: The YIGSR Peptide and its Origin
The YIGSR peptide is a five-amino-acid sequence (Tyrosine-Isoleucine-Glycine-Serine-Arginine) that corresponds to the 929-933 sequence of the laminin β1 chain.[1][2] Laminin, a major glycoprotein (B1211001) component of the basement membrane, plays a crucial role in cell adhesion, differentiation, migration, and tissue organization.[2][3] The YIGSR sequence has been identified as a principal site for the interaction of laminin with cell surface receptors, thereby mediating many of laminin's biological activities.[1] Its primary receptor is the 67 kDa non-integrin laminin receptor (67LR).[4][5] The interaction of YIGSR with 67LR initiates a cascade of intracellular signaling events that regulate various cellular behaviors.
Quantitative Data on YIGSR Peptide's Biological Activity
The biological effects of the YIGSR peptide are often dose-dependent and can be significantly enhanced through multimerization. The following tables summarize key quantitative data from various in vitro and in vivo studies.
| Parameter | Value | Cell/Model System | Reference |
| Binding Affinity (Kd) | |||
| C(YIGSR)3-NH2 to 67 kDa laminin receptor | 1.5 x 10⁻⁷ M | Neuroblastoma cells | [6] |
| Inhibition of Tumor Growth and Metastasis | |||
| Inhibition of lung colonization (0.5 mg/mouse Ac-Y16, i.v.) | 100% | HT1080 human fibrosarcoma cells in nude mice | [7] |
| Inhibition of lung colonization (0.5 mg/mouse Ac-YIGSR-NH2, i.v.) | 94% | HT1080 human fibrosarcoma cells in nude mice | [7] |
| Inhibition of tumor growth (0.5 mg/mouse Ac-Y16, s.c.) | 76% | HT1080 human fibrosarcoma cells in nude mice | [7] |
| Inhibition of angiogenesis (0.5 mg/mouse Ac-Y16, s.c.) | 92% | HT1080 human fibrosarcoma cells in nude mice | [7] |
| In Vivo Efficacy in Lymphedema | |||
| Reduction in tail lymphedema (intra-abdominal injections for 3 days) | 27% | Mouse tail lymphedema model | [8] |
| Macrophage Polarization | |||
| Effective concentration for pro-inflammatory (M1) activation | 2 mM | Murine and human macrophages | [4] |
| Effective concentration for anti-inflammatory (M2) promotion | 5-8 mM | Murine and human macrophages | [4] |
Core Biological Functions and Signaling Pathways
The YIGSR peptide exhibits a remarkable range of biological activities, primarily through its interaction with the 67LR and subsequent modulation of intracellular signaling pathways.
Inhibition of Tumor Growth and Metastasis
One of the most extensively studied functions of the YIGSR peptide is its ability to inhibit cancer progression.[1][4][9] By competing with laminin for binding to the 67LR, which is often overexpressed on cancer cells, YIGSR can block the adhesion of tumor cells to the basement membrane, a critical step in invasion and metastasis.[4][10] Multimeric forms of YIGSR have shown significantly enhanced anti-tumor and anti-metastatic effects compared to the monomeric peptide.[7]
Promotion of Cell Adhesion and Migration
The YIGSR sequence is a potent promoter of cell adhesion for various cell types, including endothelial cells and neurons.[11][12] This property is crucial for processes such as wound healing, angiogenesis, and tissue engineering. The effect of YIGSR on cell migration is cell-type specific and can be influenced by the peptide's concentration and presentation (soluble vs. immobilized).
Enhancement of Nerve Regeneration
YIGSR has demonstrated significant potential in promoting nerve regeneration.[12][13] It can enhance the adhesion and outgrowth of neurons, facilitating the repair of peripheral nerve injuries. Studies have shown that nerve guidance conduits functionalized with YIGSR can improve nerve regeneration and functional recovery.
Modulation of Macrophage Phenotype
The YIGSR peptide exhibits a concentration-dependent effect on macrophage polarization.[4][14] At lower concentrations, it tends to promote a pro-inflammatory (M1) phenotype, while higher concentrations can induce an anti-inflammatory (M2) phenotype.[4] This immunomodulatory property suggests potential applications in inflammatory diseases and regenerative medicine.
Signaling Pathways
The binding of YIGSR to the 67LR triggers intracellular signaling cascades that often involve the activation of protein tyrosine kinases.[6][15] In several cell types, the effects of YIGSR have been shown to be mediated through the activation of Focal Adhesion Kinase (FAK) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[7][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of the YIGSR peptide.
Cell Adhesion Assay
This protocol describes how to assess the ability of the YIGSR peptide to promote cell adhesion.
Materials:
-
96-well tissue culture plates
-
YIGSR peptide solution (e.g., 1 mg/mL in sterile PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking
-
Cell suspension of interest
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the YIGSR peptide solution at various concentrations (e.g., 1, 10, 50 µg/mL) overnight at 4°C. Use PBS-coated wells as a negative control.
-
Washing: Gently wash the wells twice with sterile PBS to remove any unbound peptide.
-
Blocking: Block the wells with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell binding.
-
Washing: Wash the wells twice with PBS.
-
Cell Seeding: Seed the cells (e.g., 5 x 10⁴ cells/well) into the coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with methanol (B129727) for 10 minutes, then stain with Crystal Violet for 20 minutes.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Quantification: Solubilize the stain with a solubilization buffer and measure the absorbance at 570 nm using a plate reader.
Cell Migration Assay (Scratch Assay)
This assay, also known as a wound-healing assay, measures the rate of collective cell migration to close a "wound" in a confluent cell monolayer.
Materials:
-
6-well or 12-well tissue culture plates
-
Cell suspension of interest
-
Sterile 200 µL pipette tip
-
Culture medium with and without YIGSR peptide
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing different concentrations of YIGSR peptide to the wells. Use medium without the peptide as a control.
-
Imaging: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
In Vivo Tumor Metastasis Model
This protocol outlines a common in vivo model to assess the anti-metastatic potential of the YIGSR peptide.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cell line known to metastasize (e.g., B16 melanoma, HT1080 fibrosarcoma)
-
YIGSR peptide solution (sterile, for injection)
-
Control peptide solution (e.g., scrambled sequence)
-
Anesthesia and surgical equipment
Procedure:
-
Cell Preparation: Culture and harvest the tumor cells. Resuspend the cells in a sterile, serum-free medium or PBS.
-
Injection: Co-inject the tumor cells (e.g., 1 x 10⁶ cells) with the YIGSR peptide solution (e.g., 0.5 mg/mouse) or control peptide solution intravenously (i.v.) into the tail vein of the mice.
-
Monitoring: Monitor the health and weight of the mice regularly.
-
Endpoint: After a predetermined period (e.g., 2-3 weeks), humanely euthanize the mice.
-
Analysis: Excise the lungs and other organs of interest. Count the number of visible tumor nodules on the surface of the lungs. For more detailed analysis, fix the tissues in formalin, embed in paraffin, and perform histological analysis to quantify micrometastases.
Conclusion
The YIGSR peptide is a versatile and potent biomolecule with a wide range of biological activities. Its ability to modulate cell adhesion, migration, and signaling pathways makes it a valuable tool for research in cancer biology, neuroscience, and regenerative medicine. Furthermore, its anti-tumor and pro-regenerative properties highlight its significant therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the capabilities of the YIGSR peptide in their respective fields. Further research will undoubtedly continue to uncover new applications and refine our understanding of this important laminin-derived peptide.
References
- 1. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts (Journal Article) | OSTI.GOV [osti.gov]
- 8. Effect of Matrigel and laminin peptide YIGSR on tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The YIGSR Peptide: A Technical Guide to its Mechanism of Action in Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), derived from the β1 chain of the laminin-1 protein, is a crucial player in mediating cellular interactions with the extracellular matrix. Its primary mechanism of action involves competitive binding to the 67-kDa laminin (B1169045) receptor (67LR), a non-integrin receptor frequently overexpressed on the surface of cancer cells. This interaction triggers a cascade of intracellular signaling events that ultimately inhibit cell adhesion, migration, and invasion, making the YIGSR peptide a significant focus in cancer research and therapeutic development. This technical guide provides an in-depth exploration of the YIGSR peptide's mechanism of action, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for professionals in the field.
Core Mechanism: Receptor Binding and Competitive Inhibition
The YIGSR peptide primarily exerts its biological effects by acting as a competitive antagonist for the binding of laminin to the 67-kDa laminin receptor (67LR).[1][2] This receptor is a key mediator of cell adhesion to the basement membrane, a critical step in tumor cell invasion and metastasis.[3] By mimicking the laminin binding motif, the YIGSR peptide occupies the receptor's binding site, thereby preventing the attachment of cells to the laminin component of the extracellular matrix.
The affinity of this interaction has been quantified, with a multimeric form of the peptide, C(YIGSR)3-NH2, demonstrating an intermediate binding affinity to the 67LR with a dissociation constant (Kd) of 1.5 x 10⁻⁷ M.[4] While the 67LR is the principal receptor, some studies also suggest a potential interaction with integrin α4β1, which may contribute to its effects on cell adhesion.[5]
The 67-kDa Laminin Receptor (67LR)
The 67LR is a non-integrin cell surface receptor that shows a high affinity for laminin. Its expression is often upregulated in various types of cancer cells, correlating with increased metastatic potential. The binding of laminin to 67LR promotes cell adhesion and migration, facilitating the invasion of tumor cells through the basement membrane. The YIGSR peptide's ability to block this interaction forms the basis of its anti-metastatic properties.
Integrin α4β1
While the primary interaction is with 67LR, evidence also points to the involvement of the integrin α4β1 in mediating YIGSR's effects on cell adhesion.[5] Integrins are a family of transmembrane receptors that play a crucial role in cell-matrix and cell-cell adhesion. The interaction of YIGSR with integrin α4β1 may trigger distinct or overlapping signaling pathways compared to those initiated by 67LR binding.
Downstream Signaling Pathways
Binding of the YIGSR peptide to its receptors initiates a series of intracellular signaling events that culminate in the inhibition of cell adhesion, migration, and the induction of apoptosis. The key pathways affected include Focal Adhesion Kinase (FAK) signaling, Transforming Growth Factor-beta (TGF-β) signaling, and the activation of apoptotic cascades.
Inhibition of Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon cell adhesion to the extracellular matrix, FAK is activated and autophosphorylated, leading to the recruitment of other signaling proteins and the regulation of cell migration, proliferation, and survival.
The YIGSR peptide has been shown to negatively regulate FAK signaling. In cardiac myocytes, treatment with YIGSR resulted in a 50% reduction in FAK protein levels.[6] Furthermore, YIGSR-mediated collagen synthesis in dermal fibroblasts was found to be modulated by FAK inhibitors, suggesting a direct link between YIGSR and the FAK pathway.[7]
Modulation of TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix production. In the context of cancer, TGF-β can have both tumor-suppressing and tumor-promoting roles.
Studies have shown that YIGSR treatment can reduce the local expression of TGF-β.[8] The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes. By reducing TGF-β expression, YIGSR can interfere with this cascade, potentially contributing to its anti-tumor effects.
Induction of Apoptosis
In addition to inhibiting cell adhesion and migration, the YIGSR peptide has been shown to induce apoptosis in certain cancer cells. One of the key mechanisms involved is the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9. This pathway is initiated by mitochondrial stress and leads to the activation of executioner caspases, ultimately resulting in programmed cell death.
Quantitative Data on YIGSR Peptide Activity
The biological activity of the YIGSR peptide has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from the literature.
| Parameter | Peptide Form | Receptor/Cell Line | Value | Reference |
| Binding Affinity (Kd) | C(YIGSR)3-NH2 | 67-kDa Laminin Receptor | 1.5 x 10⁻⁷ M | [4] |
| FAK Protein Reduction | YIGSR | Neonatal Cardiac Myocytes | 50% | [6] |
| Lymphedema Reduction | YIGSR | Mouse Tail Model | 27% | [9] |
Table 1: Quantitative Receptor Binding and Cellular Effects of YIGSR Peptide
| Assay | Cell Line | Effect of YIGSR | Reference |
| Cell Adhesion | HT1080 Human Fibrosarcoma | Inhibition of adhesion to CPA-treated endothelial cells | [10] |
| Cell Migration | B16F10 Melanoma | Inhibition of cell migration | [11] |
| Angiogenesis (Tube Formation) | Endothelial Cells | Inhibition of capillary tube formation | [12] |
| In vivo Metastasis | B16-BL6 Melanoma | Inhibition of lung metastasis | [13] |
| In vivo Metastasis | Human Pre-B Leukaemic Cells (NALM6) | Inhibition of tumor growth and metastasis | [14] |
Table 2: Summary of YIGSR Peptide's Inhibitory Effects on Adhesion, Migration, Angiogenesis, and Metastasis
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of the YIGSR peptide.
Cell Adhesion Assay
This protocol is adapted from studies investigating the inhibitory effect of YIGSR on tumor cell adhesion.
Objective: To quantify the effect of YIGSR peptide on the adhesion of cells to an extracellular matrix-coated surface.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., fibronectin, laminin)
-
YIGSR peptide solution
-
Control peptide (scrambled sequence) solution
-
Cell line of interest (e.g., HT1080 fibrosarcoma cells)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Staining solution (e.g., crystal violet)
-
Extraction solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with blocking buffer for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Treatment: Pre-incubate the cells with various concentrations of YIGSR peptide or control peptide for 30 minutes at 37°C.
-
Seeding: Add the cell suspension to the coated and blocked wells.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol (B129727) and stain with crystal violet solution.
-
Extraction: Solubilize the stain from the adherent cells using an extraction solution.
-
Quantification: Measure the absorbance of the extracted stain using a microplate reader at the appropriate wavelength (e.g., 570 nm for crystal violet).
Transwell Migration Assay
This protocol is based on standard methods for assessing cell migration in response to chemoattractants.
Objective: To evaluate the effect of YIGSR peptide on the migratory capacity of cells.
Materials:
-
Transwell inserts (with appropriate pore size) and companion plates
-
Cell line of interest (e.g., B16F10 melanoma cells)
-
Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)
-
YIGSR peptide solution
-
Control peptide solution
-
PBS
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve for several hours before harvesting. Resuspend the cells in serum-free medium.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber of the companion plate.
-
Treatment and Seeding: Add the cell suspension, pre-treated with YIGSR or control peptide, to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 6-24 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Visualize and count the migrated cells in several random fields of view using a microscope.
Western Blot Analysis of FAK Phosphorylation
This protocol outlines the steps for detecting changes in FAK phosphorylation following YIGSR treatment.
Objective: To determine the effect of YIGSR peptide on the phosphorylation status of FAK.
Materials:
-
Cell line of interest
-
YIGSR peptide solution
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FAK and anti-total-FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with YIGSR peptide for the desired time.
-
Cell Lysis: Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FAK.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FAK to normalize for protein loading.
Conclusion
The YIGSR peptide represents a promising therapeutic agent, particularly in the context of cancer, due to its ability to interfere with key processes of tumor progression. Its primary mechanism of action, the competitive inhibition of laminin binding to the 67-kDa laminin receptor, triggers a cascade of downstream signaling events that ultimately lead to decreased cell adhesion, migration, and invasion, and in some cases, apoptosis. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of YIGSR-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. In vitro assay of angiogenesis: inhibition of capillary tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic cell-adhesive laminin peptide YIGSR conjugated with polyethylene glycol has improved antimetastatic activity due to a longer half-life in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of DSPE-PEG1000 in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000] (DSPE-PEG1000) has emerged as a critical component in the formulation of sophisticated drug delivery systems. Its unique amphiphilic nature, combining the biocompatible phospholipid DSPE with the hydrophilic polymer PEG1000, imparts several advantageous properties to nanocarriers such as liposomes and nanoparticles. This technical guide provides an in-depth exploration of the multifaceted role of DSPE-PEG1000, detailing its impact on the physicochemical characteristics of drug carriers, its function in enhancing systemic circulation, and its utility in targeted drug delivery. This document synthesizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key processes to serve as a comprehensive resource for researchers in the field.
Introduction: The "Stealth" Advantage of DSPE-PEG1000
The primary challenge in intravenous drug delivery is the rapid clearance of nanocarriers by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. DSPE-PEG1000 is instrumental in overcoming this hurdle. The DSPE anchor inserts into the lipid bilayer of a nanoparticle, while the flexible, hydrophilic PEG1000 chain extends into the aqueous environment, creating a hydrated layer on the particle's surface.[1][2] This "PEGylation" provides a steric barrier that inhibits the adsorption of opsonin proteins, thereby reducing MPS recognition and uptake.[3][4] The resulting "stealth" characteristics significantly prolong the circulation half-life of the drug carrier, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.[4][5]
Physicochemical Impact of DSPE-PEG1000 on Nanocarriers
The incorporation of DSPE-PEG1000 into drug delivery systems has a profound effect on their physical and chemical properties. These properties are crucial for the stability, safety, and efficacy of the formulation.
Particle Size and Polydispersity Index (PDI)
The concentration of DSPE-PEG can influence the size and size distribution of nanoparticles. Generally, the inclusion of PEGylated lipids can lead to the formation of smaller and more uniform vesicles.[6]
Table 1: Effect of DSPE-PEG Concentration on Nanoparticle Size and PDI
| Formulation Composition | DSPE-PEG molar ratio (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| DSPC/Chol/DSPE-PEG2000 Liposomes | 0 | ~150 | > 0.2 | [7] |
| DSPC/Chol/DSPE-PEG2000 Liposomes | 5 | 150-200 | < 0.2 | [7] |
| DSPC/Chol/DSPE-PEG2000 Liposomes | 10 | 150-200 | < 0.2 | [7] |
| Egg PC/DSPE-PEG2000 Liposomes | 0 | >200 | N/A | [8] |
| Egg PC/DSPE-PEG2000 Liposomes | 7 ± 2 | Increase to ~165 | N/A | [8] |
| Egg PC/DSPE-PEG2000 Liposomes | >8 | Decrease in size | N/A | [8] |
Note: While the provided data often refers to DSPE-PEG2000, the principles of its effect on particle size are comparable for DSPE-PEG1000.
Zeta Potential
The zeta potential is a measure of the surface charge of nanoparticles and is a key indicator of their stability in suspension. The PEG layer can shield the surface charge of the nanoparticle, typically resulting in a zeta potential closer to neutrality. This shielding effect contributes to the stability of the formulation by reducing electrostatic interactions between particles.
Table 2: Influence of DSPE-PEG on Zeta Potential
| Formulation Composition | DSPE-PEG molar ratio (%) | Zeta Potential (mV) | Reference |
| CLS NPs | 0 | -21.4 ± 0.9 | [9] |
| CLS NPs with DSPE-PEG2000 | 5 | -24.1 ± 0.3 | [9] |
| CLS NPs with DSPE-PEG2000 | 10 | -20.7 ± 0.9 | [9] |
| Stealth Liposomes | 3 | -5.00 to -1.00 | [10] |
| Stealth Liposomes | 7 | -5.00 to -1.00 | [10] |
Drug Encapsulation Efficiency and Release Kinetics
The inclusion of DSPE-PEG can have varied effects on drug encapsulation efficiency (EE). For lipophilic drugs entrapped within the lipid bilayer, the presence of the bulky PEG chains may slightly reduce the available space, potentially lowering the EE.[10] Conversely, for hydrophilic drugs encapsulated in the aqueous core, the effect may be less pronounced.
Drug release kinetics can also be modulated by the presence of DSPE-PEG. The PEG layer can act as an additional barrier to drug diffusion, leading to a more sustained release profile.[9]
Table 3: Impact of DSPE-PEG on Encapsulation Efficiency and Drug Release
| Drug | Formulation | DSPE-PEG molar ratio (%) | Encapsulation Efficiency (%) | Effect on Release | Reference |
| Quercetin | Stealth Liposomes | 3 | ~90 | Sustained release | [10] |
| Quercetin | Stealth Liposomes | 7 | ~80 | Sustained release | [10] |
| Asulacrine | DSPE-PEG2000/TPGS (1:1 w/w) Micelles | N/A | ~94.12 | Sustained release | [11] |
| SN-38 | Pegylated Liposomes | 5 | Higher than non-pegylated | Slower release | [7] |
| SN-38 | Pegylated Liposomes | 10 | Higher than non-pegylated | Slower release | [7] |
In Vivo Performance: Prolonged Circulation
The most significant contribution of DSPE-PEG1000 to drug delivery is the extension of the circulation half-life of nanocarriers. This "stealth" effect is crucial for passive targeting of tissues with fenestrated vasculature, such as tumors.
Table 4: In Vivo Circulation Half-life of DSPE-PEG Formulations
| Formulation (Size) | DSPE-PEG Molar Ratio (%) | Circulation Half-life (t½) | % Injected Dose at 24h | Animal Model | Reference |
| DSPC/CH/DSPE-PEG2000 LUVs (~200 nm) | 6 | > 24 h | > 50 | Mice | [12] |
| DSPC Liposomes (136.2 nm) | 4.5 | 21.7 h | 46.4 | Rabbits | [2] |
| DSPC Liposomes (165.5 nm) | 4.5 | 26.5 h | 50.4 | Rabbits | [2] |
| DSPC Liposomes (209.2 nm) | 4.5 | 24.9 h | 46.8 | Rabbits | [2] |
| f-QD-L (DSPC:Chol:DSPE-PEG2000) | 10 | Prolonged | ~20 | Mice | [1] |
Experimental Protocols
Preparation of DSPE-PEG1000 Incorporated Liposomes by Thin-Film Hydration
This method is a common and straightforward technique for preparing liposomes.[13][14]
Materials:
-
Primary lipid (e.g., DSPC or DPPC)
-
Cholesterol
-
DSPE-PEG1000
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the primary lipid, cholesterol, and DSPE-PEG1000 in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipids). Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (typically 10-20 passes).[15]
Nanoparticle Characterization
4.2.1. Dynamic Light Scattering (DLS) for Size and PDI:
-
Dilute the nanoparticle suspension in an appropriate solvent (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.[16]
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the hydrodynamic diameter (particle size) and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse population.[16]
4.2.2. Transmission Electron Microscopy (TEM) for Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope to visualize the size, shape, and morphology of the nanoparticles.[17]
In Vitro Drug Release Assay
The dialysis method is commonly used to assess the in vitro release of a drug from a nanoparticle formulation.[18]
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at a relevant pH)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Load a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
In Vivo Biodistribution Study
Animal Model:
-
Typically, tumor-bearing mice (e.g., xenograft models) are used.[3]
Procedure:
-
Administer the radiolabeled or fluorescently-labeled DSPE-PEG1000 formulated nanoparticles intravenously to the animals.[3][7]
-
At specific time points post-injection, euthanize a group of animals.
-
Collect blood and major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor).
-
Measure the amount of radioactivity or fluorescence in each organ and in the blood.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualization of Key Processes
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing DSPE-PEG1000 liposomes.
Mechanism of Stealth Liposomes Evading MPS
Caption: Steric hindrance by DSPE-PEG1000 prevents opsonization.
Targeted Drug Delivery Workflow
Caption: Workflow for targeted drug delivery using ligand-modified DSPE-PEG1000 liposomes.
Conclusion
DSPE-PEG1000 is a cornerstone excipient in the development of advanced drug delivery systems. Its ability to confer "stealth" properties to nanocarriers, thereby prolonging their circulation time, is a fundamental advantage that has enabled significant progress in the field, particularly in cancer therapy. Furthermore, its influence on the physicochemical properties of nanoparticles allows for the fine-tuning of formulations for optimal stability and drug release profiles. The functionalizable nature of the PEG chain also opens up vast possibilities for targeted drug delivery, promising more effective and less toxic therapeutic interventions. The data and protocols presented in this guide underscore the critical role of DSPE-PEG1000 and provide a practical framework for researchers and drug developers working to harness its full potential.
References
- 1. nanomedicinelab.com [nanomedicinelab.com]
- 2. Circulation and biodistribution profiles of long-circulating PEG-liposomes of various sizes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Weight Ratio for DSPE-PEG/TPGS Hybrid Micelles to Improve Drug Retention and Tumor Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
- 17. delongamerica.com [delongamerica.com]
- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
The YIGSR Peptide and Laminin Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), a conserved sequence within the laminin (B1169045) β1 chain, is a critical mediator of cell-extracellular matrix (ECM) interactions. Its binding to the high-affinity 67 kDa laminin receptor (67LR), also known as the 37 kDa/67 kDa laminin receptor precursor (LAMR1), triggers a cascade of intracellular events that regulate cell adhesion, migration, proliferation, and differentiation. This technical guide provides an in-depth analysis of the YIGSR-laminin receptor interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Quantitative Analysis of YIGSR-Laminin Receptor Binding
The affinity of the YIGSR peptide for its receptor is a crucial parameter in understanding its biological function. The following table summarizes the available quantitative data on this interaction.
| Ligand | Receptor/Cell Line | Method | Binding Affinity (Kd) | Reference |
| C(YIGSR)3-NH2 peptide amide | 67 kDa laminin binding protein (neuroblastoma cells) | Ligand Displacement Analysis | 1.5 x 10⁻⁷ M | [1] |
Note: The data indicates an intermediate affinity for this specific multimeric form of the YIGSR peptide. Further research is needed to establish a comprehensive kinetic profile, including association (kon) and dissociation (koff) rates for various YIGSR analogs and receptor isoforms.
Signaling Pathways Activated by YIGSR-Laminin Receptor Interaction
Binding of the YIGSR peptide to the 67LR initiates a series of intracellular signaling events. A key early event is the induction of protein tyrosine phosphorylation.[1] This activation of tyrosine kinases leads to the phosphorylation of a range of protein substrates, including proteins in the 115-130 kDa and 32 kDa molecular mass ranges.[1]
Downstream of this initial phosphorylation, several key signaling molecules have been implicated. Studies have shown that the interaction can modulate the expression of endothelial nitric oxide synthase (eNOS).[2] Furthermore, the focal adhesion kinase (FAK) and mitogen-activated protein kinase kinase (MEK) pathways are involved in mediating the effects of YIGSR on cellular processes like collagen synthesis.[3] Upon cell spreading mediated by YIGSR, the 67LR has been observed to co-localize with the cytoskeletal proteins α-actinin and vinculin, suggesting a link between receptor activation and cytoskeletal organization.[4][5]
Experimental Protocols
Detailed methodologies are essential for the reproducible study of the YIGSR-laminin receptor interaction. Below are synthesized protocols for key experiments based on published literature.
Ligand Displacement Assay for Binding Affinity Determination
This protocol outlines a method to determine the binding affinity of a ligand by measuring its ability to displace a labeled competitor.
References
- 1. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
The YIGSR Peptide Signaling Pathway in Endothelial Cells: A Technical Guide to Mechanisms and Applications
Abstract
The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), a conserved sequence from the β1 chain of the laminin-1 protein, is a critical regulator of endothelial cell behavior. By primarily interacting with the high-affinity 67-kDa laminin (B1169045) receptor (67LR), YIGSR initiates a cascade of intracellular signaling events that modulate cell adhesion, migration, proliferation, and the formation of capillary-like structures—a process known as angiogenesis. This technical guide provides an in-depth examination of the YIGSR signaling pathway in endothelial cells, presenting quantitative data on its functional effects, detailed protocols for key experimental assays, and visual diagrams of the molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating angiogenesis and developing novel therapeutics targeting the tumor microenvironment and vascular biology.
Introduction
Laminins, major glycoprotein (B1211001) components of the basement membrane, play a pivotal role in cell adhesion, differentiation, and migration.[1] The biological activity of laminin is, in part, mediated by specific short peptide sequences. The YIGSR motif is one of the most extensively studied of these sequences, demonstrating significant effects on various cell types, particularly endothelial cells.[1][2]
The primary receptor for the YIGSR peptide is the 67-kDa laminin receptor (67LR), a non-integrin cell surface protein that binds laminin with high affinity. [10 from previous step] Upon binding, the YIGSR-67LR complex triggers downstream signaling pathways that influence the endothelial cytoskeleton and gene expression, leading to changes in cell function. These effects include promoting endothelialization of vascular grafts and, conversely, inhibiting tumor growth and metastasis in some contexts. [3, 6 from previous step] Understanding the precise mechanisms of YIGSR signaling is crucial for its application in regenerative medicine and oncology.
The YIGSR Signaling Cascade in Endothelial Cells
Binding of the YIGSR peptide to the 67LR initiates a complex signaling network. While the complete pathway is still under investigation and may exhibit cell-type specific variations, key components have been identified. The signaling cascade involves protein tyrosine phosphorylation and the activation of major kinase pathways such as the MAPK/ERK and PI3K/AKT pathways.
Upon YIGSR binding, the 67LR can trigger the phosphorylation of intracellular proteins on tyrosine residues.[3] In some cellular contexts, this has been linked to the activation of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration. [23 from previous step] Downstream of FAK, the mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2), is activated. [2, 23 from previous step] Concurrently, signaling through 67LR can also engage the p38 MAPK and PI3K/AKT pathways, which are central regulators of cell survival, proliferation, and migration.[4] There is also evidence suggesting a role for cyclic AMP (cAMP) and Protein Kinase A (PKA) in the internalization of the 67LR, which may be a mechanism for sustained intracellular signaling. [2 from previous step]
Quantitative Data on YIGSR Functional Effects
The interaction of the YIGSR peptide with endothelial cells produces quantifiable changes in cellular behavior. The following tables summarize key quantitative findings from the literature.
Table 1: YIGSR Effects on Endothelial Cell Adhesion and Migration
| Parameter | Cell Type | YIGSR Condition | Result | Citation |
| Cell Adhesion | HUVECs | YIGSR-functionalized surface vs. non-functionalized | ~120% increase in adhered cells | [5] |
| Cell Migration | Human Microvascular Endothelial Cells (MVEC) | YIGSR + RGD vs. RGD alone | ~25% enhancement of cell migration | [6][7] |
| Receptor Binding (IC50) | Breast Cancer & Endothelial Cells | Displacement of ¹²⁵I-laminin | 1-5 nM | [27 from previous step] |
| Receptor Affinity (Kd) | Neuroblastoma Cells | C(YIGSR)₃-NH₂ vs. 67 kDa receptor | 1.5 x 10⁻⁷ M | [3] |
Table 2: YIGSR Effects on Endothelial Cell Proliferation and Angiogenesis
| Parameter | Cell Type | YIGSR Condition | Result | Citation |
| Cell Proliferation | HUVECs | 1.5 mM and 3 mM YIGSR | Increased cell viability/proliferation | [11 from previous step] |
| Cell Proliferation | Endothelial Cells | YIGSR-modified polyurethaneurea | Increased proliferation vs. control polyurethaneurea | [2][8] |
| Tube Formation | HUVECs | YIGSR peptide (soluble) | Inhibition of tube formation on Matrigel | [18 from previous step] |
| Tube Formation | Endothelial Cells | YIGSR incorporated in PEG hydrogels | Enhanced tubule length vs. control | [7 from previous step] |
Note: The effect of YIGSR on tube formation can be context-dependent. Soluble YIGSR may compete with matrix-bound laminin, inhibiting tube formation, while immobilized YIGSR can promote it.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of the YIGSR peptide on endothelial cells.
Endothelial Cell Adhesion Assay
This protocol quantifies the attachment of endothelial cells to surfaces coated with YIGSR peptide.
-
Plate Coating: Aseptically coat wells of a 96-well tissue culture plate with a solution of YIGSR peptide (e.g., 10-100 µg/mL in sterile PBS) or control protein (e.g., BSA). Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash wells three times with sterile PBS. Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to ~80% confluency. Detach cells using a non-enzymatic cell dissociation solution. Wash cells and resuspend in serum-free medium to a concentration of 1 x 10⁵ cells/mL.
-
Seeding: Add 100 µL of the cell suspension to each coated and blocked well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell attachment.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and allow to dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay measures the rate of two-dimensional cell migration to close a cell-free gap.
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to 100% confluency.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a linear "scratch" in the center of the confluent monolayer.
-
Washing: Gently wash the well twice with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with fresh culture medium containing the desired concentration of soluble YIGSR peptide (e.g., 100 µM - 1.5 mM) or a vehicle control.
-
Imaging: Immediately acquire an image of the scratch at time 0 using an inverted microscope with a camera. Mark the location for subsequent imaging.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Time-Lapse Imaging: Acquire images of the same marked location at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Analysis: Measure the width of the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Endothelial Cell Tube Formation Assay (Angiogenesis in vitro)
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks on a basement membrane matrix.
-
Matrix Preparation: Thaw growth factor-reduced Matrigel™ or a similar basement membrane extract (BME) on ice overnight at 4°C. Pre-chill a 96-well plate and pipette tips on ice.
-
Coating: Pipette 50 µL of the cold, liquid BME into each well of the pre-chilled 96-well plate. Ensure the entire bottom surface is covered.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
-
Cell Preparation: Harvest HUVECs (passage 2-6 is recommended) and resuspend them in basal medium (e.g., EBM-2) to a concentration of 2-3 x 10⁵ cells/mL.
-
Treatment and Seeding: In separate tubes, mix the cell suspension with the desired concentration of YIGSR peptide or control substance. Carefully add 100 µL of the cell/treatment mixture on top of the polymerized BME gel.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualization and Quantification:
-
Observe the formation of tube-like networks using an inverted phase-contrast microscope at various time points (e.g., 4, 8, 12 hours).
-
Capture images from several representative fields for each well.
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes/junctions, and number of meshes/loops.[9]
-
Conclusion and Future Directions
The YIGSR peptide is a potent modulator of endothelial cell function, acting primarily through the 67LR to activate downstream signaling cascades involving tyrosine phosphorylation, FAK, PI3K/AKT, and MAPK pathways. This signaling culminates in the regulation of critical angiogenic processes, including cell adhesion, migration, and proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating these phenomena.
Future research should focus on further dissecting the specific roles of different downstream effectors (e.g., p38 vs. ERK) in mediating distinct cellular outcomes. The context-dependent effects of YIGSR, particularly its dual role in promoting and inhibiting angiogenesis, warrant further investigation, as this may be linked to peptide concentration, presentation (soluble vs. immobilized), and the specific microenvironment of the endothelial cells. A deeper understanding of these nuances will be essential for the successful translation of YIGSR-based strategies into clinical applications for tissue engineering, wound healing, and cancer therapy.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of Direct Laser Interference Patterning and Peptide Immobilization on Endothelial Cell Migration for Cardio-Vascular Applications: An In Vitro Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The selective modulation of endothelial cell mobility on RGD peptide containing surfaces by YIGSR peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide-releasing polyurethane-PEG copolymer containing the YIGSR peptide promotes endothelialization with decreased platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Self-Assembly of DSPE-PEG1000-YIGSR into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide into nanoparticles. This document details the underlying self-assembly mechanisms, experimental protocols for nanoparticle synthesis and characterization, and the biological signaling pathways associated with the YIGSR peptide.
Introduction: The Promise of YIGSR-Functionalized Nanoparticles
The pentapeptide YIGSR (tyrosine-isoleucine-glycine-serine-arginine) is a well-characterized motif derived from the β1 chain of the laminin (B1169045) protein. It plays a crucial role in mediating cell adhesion, migration, and signaling through its interaction with the 67-kDa laminin receptor (67LR). The functionalization of nanoparticles with the YIGSR peptide has emerged as a promising strategy in drug delivery, particularly for targeted therapies. By incorporating the YIGSR ligand, nanoparticles can be directed to cells overexpressing the 67LR, which is often implicated in cancer metastasis and angiogenesis.
DSPE-PEG is an amphiphilic polymer widely used in the formulation of nanocarriers. The hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as an anchor within the nanoparticle's lipid core, while the hydrophilic PEG (polyethylene glycol) chain provides a protective corona. This PEGylated "stealth" characteristic reduces opsonization and prolongs the circulation time of the nanoparticles in the bloodstream. By employing DSPE-PEG1000-YIGSR, it is possible to create stable, long-circulating nanoparticles with specific cell-targeting capabilities.
The Self-Assembly Process of this compound
The formation of nanoparticles from this compound is a spontaneous process driven by the amphiphilic nature of the molecule in an aqueous environment. The hydrophobic DSPE tails seek to minimize their contact with water, leading them to aggregate and form a stable core. Concurrently, the hydrophilic PEG-YIGSR chains orient themselves towards the aqueous phase, forming a hydrated shell around the hydrophobic core. This arrangement results in the formation of micellar nanoparticles.
The critical micelle concentration (CMC) is a key parameter in this process, representing the minimum concentration of the amphiphile required for micelle formation to occur. DSPE-PEG conjugates
DSPE-PEG1000-YIGSR: A Technical Guide to its Therapeutic Applications
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated to the YIGSR peptide. It details the core mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes associated signaling pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts and Mechanism of Action
DSPE-PEG1000-YIGSR is a functionalized lipid conjugate designed for targeted drug delivery. It combines the structural properties of a phospholipid (DSPE), the stealth characteristics of polyethylene (B3416737) glycol (PEG), and the targeting specificity of the YIGSR peptide.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a stable anchor in lipid-based nanoparticle formulations such as liposomes and micelles.[1][2]
-
PEG1000 (Polyethylene Glycol, average MW 1000 Da): A hydrophilic polymer that forms a protective layer on the surface of nanoparticles. This "stealth" coating reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[1][3]
-
YIGSR Peptide: A pentapeptide (Tyr-Ile-Gly-Ser-Arg) sequence derived from the B1 chain of laminin (B1169045), a major component of the basement membrane.[4][5] This peptide is a functional motif that interacts with specific cell surface receptors, primarily the 67 kDa laminin receptor (67LR) and α6β1 integrin.[6][7][8] This interaction mediates cell adhesion, migration, and signaling.[5][6]
The therapeutic potential of this compound lies in its ability to be incorporated into drug-loaded nanoparticles, which then selectively target cells overexpressing the 67LR and/or α6β1 integrin. These receptors are often upregulated on various cancer cells and angiogenic endothelial cells, making YIGSR an effective targeting ligand for anti-cancer therapies.[4][9]
Therapeutic Applications
The primary therapeutic application of this compound is in the targeted delivery of therapeutic agents, particularly in oncology. Other potential applications are also being explored.
Targeted Cancer Therapy
This compound can be formulated into nanoparticles carrying chemotherapeutic agents. These targeted nanoparticles can enhance drug accumulation at the tumor site while minimizing off-target toxicity. The YIGSR peptide has been shown to inhibit tumor growth and metastasis.[10][11] For instance, YIGSR-conjugated nanospheres loaded with 5-fluorouracil (B62378) led to effective tumor regression in mice.[9]
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. The YIGSR peptide has demonstrated anti-angiogenic properties.[5] By targeting endothelial cells in the tumor microenvironment, this compound-functionalized nanoparticles can deliver anti-angiogenic drugs or inhibit signaling pathways essential for new blood vessel formation.
Lymphedema Treatment
Recent studies suggest that the YIGSR peptide can ameliorate lymphedema by promoting cell-cell adhesion and restoring vessel barrier function through its interaction with the 67LR.[12] Treatment with YIGSR has been shown to reduce the expression of TGF-β, a key mediator of fibrosis and inflammation in lymphedema.[12]
Dermal Applications
The YIGSR peptide has been found to stimulate the synthesis of collagen type 1 in human dermal fibroblasts, suggesting its potential use in treating skin aging and wrinkles.[5] This effect is mediated through the FAK and MEK signaling pathways.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the YIGSR peptide and YIGSR-functionalized nanoparticles.
| Parameter | Finding | Cell/Model System | Reference |
| Cell Binding | 8-fold higher binding of YIGSR-SN to HUVEC compared to non-targeted nanospheres | Human Umbilical Vein Endothelial Cells (HUVEC) | [9] |
| Cell Adhesion | Promotes the same degree of cellular adhesion as native laminin | Neonatal Cardiac Myocytes | [13][14] |
| Collagen Synthesis | Strongly enhanced collagen type 1 synthesis | Hs27 Human Dermal Fibroblasts | [5] |
| Tumor Regression | Effective regression of tumors with YIGSR-SN compared to free 5-FU | B16F10 tumor-bearing BALB/c mice | [9] |
| Physiological Effect | 50% decrease in myosin protein after mechanical stimulation on YIGSR peptide | Neonatal Cardiac Myocytes | [13][15][16] |
| Lymphedema | Significantly reduced expression of TGFβ1, TGFβ2, SM22α, and β-catenin on day 7 | Mouse Tail Lymphedema Model | [12] |
| YIGSR Concentration | Effect on Macrophage Phenotype | Cell/Model System | Reference |
| Low Concentrations (e.g., 2 mM) | Increased macrophage inflammation (increased iNOS expression) | M0 and M1 Macrophages | [17] |
| Higher Concentrations (e.g., 8 mM) | Reduced macrophage inflammation (reduced iNOS expression compared to 5 mM) | M1 Macrophages | [17] |
Signaling Pathways and Workflows
YIGSR-Mediated Signaling Pathway
The YIGSR peptide primarily initiates intracellular signaling through the 67 kDa laminin receptor and integrin α6β1. This can lead to various cellular responses, including cell adhesion, migration, and modulation of gene expression.
Caption: YIGSR peptide signaling cascade.
Targeted Drug Delivery Workflow
The logical workflow for utilizing this compound in targeted drug delivery involves nanoparticle formulation, systemic administration, and targeted uptake.
Caption: Workflow for targeted drug delivery.
Experimental Protocols
Formulation of YIGSR-Targeted Liposomes
This protocol describes the preparation of YIGSR-targeted liposomes encapsulating a model drug (e.g., Doxorubicin) using the thin-film hydration and post-insertion method.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG1000
-
This compound
-
Chloroform, Methanol
-
HEPES buffered saline (HBS), pH 7.4
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and DSPE-PEG1000 in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a Doxorubicin HCl solution in HBS by vortexing.
-
-
Liposome (B1194612) Extrusion:
-
Subject the hydrated lipid suspension to five freeze-thaw cycles.
-
Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar vesicles.
-
-
Post-Insertion of this compound:
-
Prepare a micellar solution of this compound in HBS.
-
Add the this compound solution to the pre-formed liposome suspension.
-
Incubate the mixture at 60°C (above the lipid phase transition temperature) for 1 hour with gentle stirring.
-
Allow the mixture to cool to room temperature.
-
-
Purification:
-
Remove unencapsulated doxorubicin and unincorporated this compound by dialysis against PBS (pH 7.4).
-
Caption: Experimental workflow for liposome preparation.
In Vitro Cell Binding Assay
This protocol outlines a method to quantify the binding of YIGSR-targeted fluorescent liposomes to cancer cells.
Materials:
-
Target cancer cells (e.g., B16F10 melanoma, expressing 67LR)
-
Control cells (low 67LR expression)
-
YIGSR-targeted fluorescent liposomes (containing a fluorescent lipid like Rhodamine-PE)
-
Non-targeted fluorescent liposomes (control)
-
Cell culture medium
-
PBS, Trypsin-EDTA
-
Flow cytometer
-
96-well black-walled plates
Procedure:
-
Cell Seeding:
-
Seed target and control cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Liposome Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of YIGSR-targeted or non-targeted fluorescent liposomes.
-
Incubate for 4 hours at 37°C.
-
-
Washing and Lysis:
-
Remove the liposome-containing medium and wash the cells three times with cold PBS to remove unbound liposomes.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
-
Quantification (Plate Reader):
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.
-
-
Quantification (Flow Cytometry):
-
For flow cytometry, after washing, detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity.
-
This guide provides a foundational understanding of this compound for its application in therapeutic development. Further research and optimization are essential to fully realize its clinical potential.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]
- 5. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric nanospheres modified with YIGSR peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of DSPE-PEG1000-YIGSR: A Technical Guide
This technical guide provides an in-depth overview of the in vitro evaluation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide. The YIGSR peptide sequence (Tyr-Ile-Gly-Ser-Arg) is a well-known motif derived from the laminin (B1169045) β1 chain that interacts with the 67-kDa laminin receptor, playing a crucial role in cell adhesion, migration, and signaling. When conjugated to a DSPE-PEG lipid, it creates a powerful targeting ligand for drug delivery systems such as liposomes and micelles, directing them toward cells that overexpress the laminin receptor, which is common in various cancer types.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the synthesis, characterization, and in vitro assessment of DSPE-PEG1000-YIGSR-functionalized nanocarriers.
Synthesis and Characterization of this compound Conjugates
The synthesis of this compound typically involves the covalent conjugation of the YIGSR peptide to the distal end of the PEG chain on the DSPE-PEG1000 lipid. A common strategy employs maleimide (B117702) chemistry, where a DSPE-PEG1000-Maleimide derivative reacts with a cysteine-modified YIGSR peptide (C-YIGSR).
Synthesis Workflow
The general workflow for the synthesis and formulation of YIGSR-targeted nanoparticles is depicted below. This process involves the synthesis of the peptide-lipid conjugate followed by its incorporation into a lipid-based nanoparticle formulation, such as a liposome (B1194612) or micelle.
Caption: Workflow for synthesis and formulation of YIGSR-targeted nanoparticles.
Physicochemical Characterization
After formulation, it is critical to characterize the physicochemical properties of the this compound-containing nanoparticles. These properties influence their stability, biocompatibility, and in vitro performance.
| Parameter | Typical Method(s) | Representative Values | Reference |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm | [1][2] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [1] |
| Zeta Potential | Laser Doppler Velocimetry | -10 mV to -30 mV | [1][2][3] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles | [1] |
| Peptide Conjugation Efficiency | HPLC, MALDI-TOF MS | > 90% | [4] |
| Drug Encapsulation Efficiency | Spectrophotometry, HPLC | 30% - 65% (Peptide/Drug Dependent) | [5] |
Note: Values are representative and can vary significantly based on the full lipid composition, drug loaded, and formulation method.
In Vitro Biological Evaluation
A series of in vitro assays are essential to determine the biological activity and therapeutic potential of this compound nanoparticles. These assays assess their targeting capability, cytotoxicity, and mechanism of action.
Cell Adhesion and Migration Assays
The YIGSR peptide is known to mediate cell adhesion. Assays can confirm that the peptide remains functional after conjugation and incorporation into a nanoparticle, and can compete with natural ligands.
Experimental Protocol: Cell Adhesion Assay
-
Plate Coating: Coat 96-well plates with a solution of laminin (positive control), BSA (negative control), or the this compound formulation overnight at 4°C.
-
Cell Seeding: Seed cells (e.g., HT1080 fibrosarcoma cells, which express the laminin receptor) at a density of 3-5 x 10⁴ cells/well.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining & Quantification: Fix the remaining adherent cells with methanol (B129727) and stain with a 0.5% crystal violet solution. Solubilize the dye with 10% acetic acid and measure the absorbance at 590 nm. The absorbance is proportional to the number of adherent cells.[6]
Cytotoxicity Assays
Cytotoxicity assays are crucial for evaluating the safety of the nanocarrier itself and the efficacy of the drug-loaded formulation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., a target cancer cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., free drug, empty nanoparticles, and this compound nanoparticles loaded with the drug).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[7][8][9]
| Cell Line | Formulation | IC50 (µg/mL) - 48h | Effect | Reference |
| SKOV3 (Ovarian Cancer) | DSPE-PEG(5000) amine SWCNTs | ~50 | Dose-dependent cytotoxicity | [10] |
| A549, HEPG2 | DSPE-PEG(5000) amine SWCNTs | >600 | Low intrinsic toxicity of carrier | [10] |
| SW1990 (Pancreatic Cancer) | Gemcitabine-loaded PEG-PDLLA Nanovesicles | ~15 | Dose-dependent cytotoxicity | [8] |
| Cardiac Myocytes | YIGSR Peptide Surface | N/A | Reduced FAK protein by 50% | [11] |
Cellular Uptake Studies
To confirm targeted delivery, it is essential to visualize and quantify the uptake of YIGSR-functionalized nanoparticles into target cells. This is often achieved by labeling the nanoparticle with a fluorescent dye.
Experimental Workflow: Cellular Uptake Analysis
Caption: Experimental workflow for analyzing cellular uptake of nanoparticles.
The primary mechanism for nanoparticle uptake is endocytosis. For ligand-targeted nanoparticles, this is often receptor-mediated. Inhibition studies using agents that block specific pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) can elucidate the specific uptake route.[12][13][14]
Signaling Pathway Modulation
The interaction of the YIGSR peptide with the 67-kDa laminin receptor can trigger intracellular signaling cascades. Studies have shown that YIGSR can modulate the activity of Focal Adhesion Kinase (FAK), a key protein in cell adhesion and migration signaling.[11] This can have downstream effects on pathways like MEK/ERK.
Caption: Hypothesized signaling pathway initiated by YIGSR nanoparticle binding.
In cardiac myocytes, culture on a YIGSR peptide surface led to a 50% reduction in FAK protein compared to laminin.[11] Understanding these signaling effects is crucial, as they can influence not only cell adhesion but also the ultimate therapeutic outcome of a drug delivery system by affecting cell proliferation, survival, and migration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The experimental design as practical approach to develop and optimize a formulation of peptide-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmb.or.kr [jmb.or.kr]
- 8. Preparation, physicochemical characterization and cytotoxicity in vitro of gemcitabine-loaded PEG-PDLLA nanovesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) [mdpi.com]
- 11. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
understanding the hydrophilicity of DSPE-PEG1000-YIGSR
An In-Depth Technical Guide to the Hydrophilicity of DSPE-PEG1000-YIGSR
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000]-Tyr-Ile-Gly-Ser-Arg (this compound) is a functionalized biopolymer increasingly utilized in advanced drug delivery systems, tissue engineering, and targeted therapeutics. Its architecture combines a phospholipid anchor (DSPE), a hydrophilic spacer (PEG1000), and a biologically active peptide (YIGSR). The hydrophilicity of this conjugate is a critical determinant of its in vivo and in vitro behavior, governing its solubility, stability in physiological media, circulation time, and interaction with biological interfaces.
This technical guide provides a detailed examination of the core principles underlying the hydrophilicity of this compound, supported by quantitative data, detailed experimental methodologies for its characterization, and visualizations of its structure and biological interactions.
Molecular Architecture and Contribution to Hydrophilicity
The overall hydrophilic character of this compound is a composite of the properties of its three distinct molecular components. The dominant contributor is the polyethylene (B3416737) glycol (PEG) chain, which effectively shields the hydrophobic DSPE anchor and presents the YIGSR peptide to the aqueous environment.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid is amphipathic. It consists of a polar, hydrophilic phosphate (B84403) headgroup and two long, saturated 18-carbon stearoyl chains that form a nonpolar, hydrophobic tail. This structure allows it to anchor within lipid bilayers of nanoparticles like liposomes.
-
PEG1000 (Polyethylene Glycol, MW ≈ 1000 Da): The PEG chain is exceptionally hydrophilic due to the abundance of ether oxygen atoms, which readily form hydrogen bonds with water molecules. This creates a hydration shell around the molecule, sterically hindering protein adsorption and preventing aggregation of nanoparticles, a feature often referred to as a "stealth" property.
-
YIGSR Peptide (Tyr-Ile-Gly-Ser-Arg): This laminin-derived pentapeptide is soluble in water[1]. Its overall hydrophilicity is determined by the side chains of its constituent amino acids. While it contains a hydrophobic residue (Isoleucine), the presence of polar (Tyrosine, Serine) and charged (Arginine) residues ensures its exposure and availability for receptor binding in an aqueous medium.
References
DSPE-PEG1000-YIGSR: A Technical Guide to its Role in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide (DSPE-PEG1000-YIGSR) and its multifaceted role in angiogenesis. The YIGSR peptide, a sequence derived from the laminin-β1 chain, is a well-documented ligand for the 67 kDa laminin (B1169045) receptor (67LR), which is expressed on the surface of endothelial cells. The conjugation of YIGSR to a DSPE-PEG1000 backbone allows for its presentation on liposomal and micellar nanocarriers, creating a platform for targeted drug delivery and influencing endothelial cell behavior. This document synthesizes the available quantitative data, details relevant experimental protocols, and elucidates the signaling pathways involved in YIGSR-mediated angiogenesis. While the precise effects of the this compound conjugate are an active area of research, this guide consolidates current understanding to inform future investigations and therapeutic development.
Introduction: The Components and Their Synergy
DSPE-PEG1000: This phospholipid-polymer conjugate is a cornerstone of drug delivery systems.[1] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG1000 chain, facilitates the formation of stable micelles and liposomes in aqueous environments.[2] The PEG moiety provides a "stealth" characteristic, reducing opsonization and prolonging circulation time in vivo.[3] Furthermore, the terminal end of the PEG chain can be functionalized for the attachment of targeting ligands, such as peptides.[2]
YIGSR Peptide: The pentapeptide tyrosine-isoleucine-glycine-serine-arginine (YIGSR) is a biologically active motif from the laminin-β1 chain.[4] It is recognized by the non-integrin 67 kDa laminin receptor (67LR), which is expressed on various cell types, including endothelial cells.[4][5] The interaction of YIGSR with 67LR has been shown to modulate cell adhesion, migration, and proliferation, all of which are critical processes in angiogenesis.[6]
This compound Conjugate: The conjugation of the YIGSR peptide to DSPE-PEG1000 creates a versatile tool for angiogenesis research and therapy. When incorporated into a lipid-based nanoparticle, the DSPE portion anchors the conjugate within the lipid bilayer, while the PEG linker extends the YIGSR peptide into the extracellular space, making it available for receptor binding. This allows for the targeted delivery of therapeutic agents to endothelial cells and has the potential to directly influence the angiogenic process.
The Dichotomous Role of YIGSR in Angiogenesis
The available scientific literature presents a nuanced and sometimes conflicting view of the role of the YIGSR peptide in angiogenesis. The mode of presentation—soluble versus immobilized—appears to be a critical determinant of its biological activity.
-
Pro-Angiogenic Effects of Immobilized YIGSR: A significant body of evidence suggests that when YIGSR is immobilized on a substrate, it promotes key angiogenic processes. Studies have demonstrated that surfaces functionalized with YIGSR enhance endothelial cell adhesion, spreading, migration, and proliferation.[6]
-
Anti-Angiogenic Effects of Soluble YIGSR: Conversely, some studies have reported that soluble YIGSR peptide can inhibit angiogenesis. For instance, high concentrations of soluble YIGSR have been shown to inhibit the tube formation of human umbilical vein endothelial cells (HUVECs) on Matrigel. This suggests a competitive inhibition mechanism, where soluble YIGSR blocks the interaction of endothelial cells with laminin in the extracellular matrix.
This dichotomy highlights the importance of the context in which YIGSR is presented to endothelial cells. The this compound conjugate, by presenting YIGSR on the surface of a nanoparticle, mimics an immobilized state and is therefore hypothesized to primarily exert pro-angiogenic effects.
Quantitative Data on YIGSR-Mediated Endothelial Cell Response
While comprehensive quantitative data specifically for this compound's impact on angiogenesis is still emerging, studies on YIGSR-functionalized surfaces provide valuable insights.
| Parameter | Cell Type | Experimental System | Quantitative Finding |
| Cell Adhesion | Human Umbilical Vein Endothelial Cells (HUVECs) | YIGSR-functionalized cobalt-chromium surfaces | Approximately 120% increase in the number of attached cells compared to non-functionalized surfaces. |
| Cell Migration | Human Microvascular Endothelial Cells (MVEC) | YIGSR and RGD co-functionalized PEG hydrogels | 25% enhancement in cell migration compared to surfaces with RGD alone. |
| Cell Viability & Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVEC scaffold-free microtissues with soluble YIGSR | 1.5 mM YIGSR identified as the optimal concentration for increased cell viability and tissue formation. |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Matrigel assay with soluble YIGSR | 70-90% inhibition of tube formation at maximal doses. |
Signaling Pathways in YIGSR-Mediated Angiogenesis
The interaction of the YIGSR peptide with the 67 kDa laminin receptor on endothelial cells initiates a cascade of intracellular signaling events that collectively promote angiogenesis. While the complete pathway is yet to be fully elucidated, key components have been identified.
YIGSR-67LR Signaling Cascade
Caption: Proposed signaling pathway for this compound in endothelial cells.
Binding of the YIGSR peptide to the 67LR is the initiating step.[4] This interaction is believed to induce conformational changes in the receptor, leading to the recruitment of cytoskeletal proteins such as α-actinin and vinculin. This reorganization of the cytoskeleton is fundamental for cell adhesion, spreading, and migration.[6]
Furthermore, 67LR activation has been linked to the stimulation of endothelial nitric oxide synthase (eNOS), a key regulator of endothelial cell proliferation and survival.[7] Interestingly, some studies suggest that 67LR activation can inhibit the c-Jun N-terminal kinase (JNK) pathway, leading to a downstream reduction in tissue factor expression.[8] While the direct link between JNK inhibition and pro-angiogenic outcomes is complex, it highlights the diverse signaling roles of the 67LR.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the angiogenic potential of this compound.
Preparation of this compound Micelles
This protocol describes the preparation of this compound micelles using the thin-film hydration method.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Biocompatibility of DSPE-PEG1000-YIGSR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bioactive molecules to lipid-polymer constructs represents a significant advancement in targeted drug delivery and tissue engineering. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) functionalized with the pentapeptide Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) is emerging as a promising component for the development of sophisticated nanomedicines. The YIGSR peptide, derived from the laminin-1 β1 chain, is a well-established ligand for the 67 kDa laminin (B1169045) receptor, which is often overexpressed on the surface of various cell types, including cancer cells and endothelial cells. This interaction mediates cellular adhesion, migration, and signaling, making DSPE-PEG1000-YIGSR a valuable tool for targeted delivery systems.
This technical guide provides an in-depth exploration of the biocompatibility of this compound. It synthesizes available data on its constituent components and related systems to offer a comprehensive overview for researchers and drug development professionals. This document details key biocompatibility parameters, including cytotoxicity, hemocompatibility, and inflammatory responses, supported by experimental protocols and an analysis of the underlying signaling pathways.
Core Components and Their Biocompatibility Profiles
The biocompatibility of this compound is a composite of the individual properties of its three main components: the DSPE lipid anchor, the PEG1000 linker, and the YIGSR targeting peptide.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): DSPE is a saturated phospholipid commonly used in the formulation of liposomes and other lipid-based nanoparticles. It is generally considered biocompatible and is a component of several FDA-approved drug products. Its primary role in the conjugate is to anchor the PEG-peptide moiety to the lipid bilayer of a nanoparticle.
-
PEG1000 (Polyethylene Glycol, molecular weight 1000 Da): PEGylation is a widely adopted strategy to improve the pharmacokinetic properties of nanomedicines, reducing immunogenicity and preventing rapid clearance by the reticuloendothelial system. While high molecular weight PEGs can sometimes elicit an immune response, PEG1000 is a relatively short-chain PEG and is generally considered to have low toxicity.
-
YIGSR Peptide: This pentapeptide is a functional motif of laminin, a major component of the basement membrane. It interacts with the 67 kDa laminin receptor, influencing cell behavior. The biocompatibility of the YIGSR peptide itself is generally considered high, as it is derived from an endogenous protein.
In Vitro Biocompatibility Assessment
A thorough evaluation of in vitro biocompatibility is crucial to predict the potential in vivo response to this compound-functionalized nanocarriers. Key aspects of this assessment include cytotoxicity, hemocompatibility, and the inflammatory response.
Cytotoxicity
Cytotoxicity studies are fundamental to determining the concentration at which a substance may become toxic to cells. While direct cytotoxicity data for this compound is limited, studies on YIGSR-modified liposomes provide valuable insights. For instance, a study on adriamycin-encapsulated YIGSR-PEG-liposomes reported IC50 values against HT-1080 human fibrosarcoma cells that were 2.1 times lower than control liposomes, suggesting that the targeting function of YIGSR enhances cytotoxic drug delivery rather than imparting inherent toxicity itself.[1]
Table 1: Summary of Cytotoxicity Data for YIGSR-Modified Liposomes
| Formulation | Cell Line | Assay | IC50 Value | Reference |
| YIGSR-PEG-Liposomal Adriamycin | HT-1080 | Cytotoxicity Assay | 2.1-fold lower than control | [1] |
| PEAGD-PEG-Liposomal Adriamycin (Control) | HT-1080 | Cytotoxicity Assay | - | [1] |
Hemocompatibility
For intravenously administered nanomedicines, assessing the interaction with blood components is critical. Hemocompatibility studies typically evaluate hemolysis (the rupture of red blood cells) and platelet activation/aggregation. Research on bioresorbable stents functionalized with YIGSR has shown that the peptide can contribute to improved hemocompatibility. These studies demonstrated that surfaces coated with YIGSR exhibited significantly reduced platelet adhesion compared to control surfaces.[2] This suggests that incorporating this compound into nanocarriers could potentially reduce the risk of thrombosis.
Table 2: Hemocompatibility Data for YIGSR-Functionalized Surfaces
| Material | Assay | Result | Reference |
| YIGSR-functionalized PLCL Stents | Platelet Adhesion | Reduced platelet coverage (~1%) | [2] |
| Control PLCL Stents | Platelet Adhesion | Higher platelet coverage (5.2%) | [2] |
Inflammatory Response
The interaction of nanomaterials with immune cells can trigger an inflammatory response, characterized by the release of cytokines. The YIGSR peptide has been shown to have a concentration-dependent effect on macrophage phenotype and cytokine secretion.[3][4] At lower concentrations, YIGSR can promote a pro-inflammatory (M1) macrophage response, with increased secretion of pro-inflammatory cytokines such as TNF-α and IL-1RA.[3] Conversely, higher concentrations of YIGSR appear to reduce the secretion of these inflammatory mediators.[3][4] This bimodal activity is a critical consideration in the design of this compound-based therapies, as the local concentration of the conjugate at the target site could influence the therapeutic outcome.
Table 3: Inflammatory Response to YIGSR Peptide
| Cell Type | YIGSR Concentration | Effect | Cytokines Affected | Reference |
| Murine and Human Macrophages | Low (e.g., 2 mM) | Pro-inflammatory (M1 activation) | Increased TNF-α, IL-1RA, MCP-1 | [3] |
| Murine and Human Macrophages | High | Anti-inflammatory | Reduced pro-inflammatory cytokines | [3][4] |
Signaling Pathways Modulated by YIGSR
The biological effects of this compound are mediated through the interaction of the YIGSR peptide with the 67 kDa laminin receptor, which in turn activates downstream signaling cascades. Understanding these pathways is essential for predicting the cellular responses to YIGSR-targeted nanocarriers.
Laminin Receptor Signaling
The binding of YIGSR to the 67 kDa laminin receptor can initiate a variety of cellular responses, including adhesion, migration, and proliferation. This interaction is a key mechanism for the targeted delivery of nanoparticles to specific cell types.
References
- 1. Pentapeptide YIGSR-mediated HT-1080 fibrosarcoma cells targeting of adriamycin encapsulated in sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization of 3D printed polymeric bioresorbable stents with a dual cell-adhesive peptidic platform combining RGDS and YIGSR sequences - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM00458A [pubs.rsc.org]
- 3. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
DSPE-PEG1000-YIGSR for Targeting the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy. Its complex and dynamic nature, characterized by aberrant vasculature, dense extracellular matrix (ECM), and immunosuppressive cells, hinders the penetration and efficacy of therapeutic agents. Targeted drug delivery systems that can specifically recognize and accumulate within the TME are therefore of paramount importance. This technical guide focuses on a promising strategy employing nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated to the YIGSR peptide. The YIGSR peptide, derived from the laminin-1 β1 chain, is a specific ligand for the 67 kDa laminin (B1169045) receptor (67LR), which is frequently overexpressed on the surface of various cancer cells and angiogenic endothelial cells. This guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and underlying signaling pathways related to the use of DSPE-PEG1000-YIGSR for targeted drug delivery to the TME.
Introduction: The Rationale for YIGSR-Targeted Nanoparticles
Conventional chemotherapy suffers from a lack of specificity, leading to systemic toxicity and limited therapeutic indices. Nanoparticle-based drug delivery systems offer a solution by encapsulating therapeutic agents, thereby altering their pharmacokinetic profiles and enabling targeted delivery.[1][2][3][4][5] The addition of a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to the nanoparticle surface, a process known as PEGylation, sterically hinders opsonization and uptake by the reticuloendothelial system (RES), prolonging circulation time and promoting passive accumulation in tumors via the enhanced permeability and retention (EPR) effect.[1][6]
Active targeting, which involves the functionalization of nanoparticles with ligands that bind to specific receptors on tumor cells, can further enhance tumor accumulation and cellular uptake. The YIGSR peptide is an attractive targeting moiety due to its high affinity for the 67LR.[7][8] The 67LR is significantly upregulated in a wide variety of human cancers, including breast, colon, and lung cancer, and its expression level often correlates with the invasive and metastatic potential of the tumor.[9][10][11] By targeting the 67LR, this compound-functionalized nanoparticles can selectively bind to and be internalized by both tumor cells and the endothelial cells of the tumor vasculature, providing a dual-targeting approach to the TME.
Quantitative Data on YIGSR-Targeted Nanoparticle Efficacy
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of YIGSR-modified nanoparticles. These studies highlight the enhanced tumor targeting, cellular binding, and therapeutic efficacy achieved with this approach.
Table 1: In Vivo Tumor Accumulation of YIGSR-Modified Nanospheres
| Formulation | Peak Tumor Accumulation (% Injected Dose) at 6h | Fold Increase vs. Free Drug | Fold Increase vs. Non-Targeted Nanospheres |
| Free 5-Fluorouracil (5-FU) | 2.12 ± 0.03 | - | - |
| 5-FU-loaded Pegylated Nanospheres (SN) | 12.4 ± 1.1 | ~5.8 | - |
| 5-FU-loaded YIGSR-Pegylated Nanospheres (YIGSR-SN) | 17.02 ± 1.9 | ~8.0 | ~1.4 |
Data adapted from Praveen et al.[8][12]
Table 2: In Vitro Endothelial Cell Binding of YIGSR-Modified Nanospheres
| Formulation | Binding to HUVEC (Human Umbilical Vein Endothelial Cells) | Fold Increase vs. Non-Targeted Nanospheres |
| FITC-labeled Pegylated Nanospheres (SN) | Baseline | - |
| FITC-labeled YIGSR-Pegylated Nanospheres (YIGSR-SN) | 8-fold higher than SN | 8 |
Data adapted from Praveen et al.[7][8]
Table 3: Therapeutic Efficacy of 5-FU-Loaded YIGSR-Nanospheres in B16F10 Tumor-Bearing Mice
| Treatment Group (10 mg 5-FU/kg) | Tumor Growth Delay (days) | Increase in Lifespan (%) | Reduction in Lung Metastasis (No. of Colonies) |
| Free 5-FU | 1 ± 0.14 | 5.08 | 46 ± 13.6 |
| Pegylated Nanospheres (SN) | 5 ± 0.65 | 53.01 | 25 ± 7.21 |
| YIGSR-Pegylated Nanospheres (YIGSR-SN) | 11 ± 2.02 | 117.4 | 5 ± 4.2 |
Data adapted from Praveen et al.[7][8][12]
Signaling Pathways and Experimental Workflows
Laminin Receptor Signaling Pathway
The binding of the YIGSR peptide to the 67LR can trigger intracellular signaling cascades that are implicated in cell adhesion, migration, and survival. A key pathway involved is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Workflow for Nanoparticle Synthesis and Characterization
The following diagram outlines a typical workflow for the preparation and characterization of this compound functionalized nanoparticles.
In Vitro and In Vivo Evaluation Workflow
This diagram illustrates the logical flow of experiments to evaluate the efficacy of the targeted nanoparticles.
Experimental Protocols
Synthesis of this compound Liposomes
This protocol describes the preparation of YIGSR-targeted liposomes using the thin-film hydration method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Therapeutic drug (e.g., Doxorubicin)
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes
-
Dialysis tubing (MWCO 10-12 kDa)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound (e.g., in a 55:40:5 molar ratio) and the therapeutic drug in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.
-
Keep the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
To remove unencapsulated drug, transfer the liposome (B1194612) suspension into dialysis tubing and dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24 hours.
-
In Vitro Cell Binding and Uptake Assay
This protocol details a method to quantify the binding and internalization of fluorescently labeled nanoparticles using flow cytometry.
Materials:
-
Cancer cell line overexpressing 67LR (e.g., B16F10, MCF-7)
-
Fluorescently labeled this compound nanoparticles and non-targeted control nanoparticles
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture the cancer cells in complete medium until they reach 70-80% confluency.
-
-
Cell Treatment:
-
Seed the cells into 6-well plates and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate them with fresh medium containing either the targeted or non-targeted fluorescent nanoparticles at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound nanoparticles.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in mean fluorescence intensity compared to untreated cells indicates the extent of nanoparticle binding and/or uptake.
-
In Vivo Tumor Targeting and Efficacy Study
This protocol outlines a general procedure for evaluating the biodistribution and therapeutic efficacy of this compound nanoparticles in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction
-
Drug-loaded this compound nanoparticles, drug-loaded non-targeted nanoparticles, and free drug solution
-
Calipers for tumor measurement
-
Imaging system (for labeled nanoparticles) or tissue collection tools for biodistribution analysis
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, YIGSR-targeted nanoparticles).
-
Intravenously inject the respective formulations into the tail vein of the mice.
-
-
Biodistribution Study:
-
At predetermined time points post-injection, euthanize a subset of mice from each group.
-
Excise the tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the amount of drug or nanoparticle label in each tissue using an appropriate analytical method (e.g., HPLC for a drug, fluorescence imaging for a fluorescent label).
-
-
Therapeutic Efficacy Study:
-
For the remaining mice, monitor tumor growth by measuring tumor volume with calipers every few days.
-
Record the body weight of the mice as an indicator of systemic toxicity.
-
Monitor the survival of the mice over time.
-
The study endpoint is typically reached when tumors exceed a certain size or when signs of morbidity are observed.
-
Conclusion
This compound-functionalized nanoparticles represent a highly promising platform for targeted drug delivery to the tumor microenvironment. The overexpression of the 67LR on cancer and endothelial cells provides a specific target for the YIGSR peptide, leading to enhanced tumor accumulation and cellular uptake of the nanoparticle payload. The quantitative data presented in this guide clearly demonstrate the superiority of this active targeting strategy over non-targeted approaches in preclinical models. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to design and execute studies in this area. Further research and development of this technology hold the potential to significantly improve the efficacy and reduce the side effects of cancer chemotherapy, ultimately leading to better patient outcomes.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanocarrier-based systems for targeted and site specific therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanocarriers in cancer clinical practice: a pharmacokinetic issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles for tumor targeted therapies and their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymeric nanospheres modified with YIGSR peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Increased expression of the laminin receptor in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential expression of the 67 kDa laminin receptor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 67 kDa laminin receptor as a prognostic factor in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Formulation of DSPE-PEG1000-YIGSR Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cell types is a paramount goal in modern drug development. One promising strategy involves the use of nanoparticles functionalized with targeting ligands that recognize and bind to receptors overexpressed on the surface of target cells. The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, is a well-established ligand for the 67 kDa laminin receptor, which is often upregulated in various pathological conditions, including cancer.
This document provides a detailed guide for the formulation of nanoparticles composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide. These DSPE-PEG1000-YIGSR nanoparticles offer a versatile platform for targeted drug delivery. The inclusion of the PEG1000 linker provides a hydrophilic corona that enhances nanoparticle stability and circulation time in vivo.
These application notes and protocols will cover the essential steps for the successful formulation and characterization of this compound nanoparticles, including the conjugation of the YIGSR peptide to DSPE-PEG1000, the formulation of nanoparticles using the thin-film hydration method, a protocol for loading a model chemotherapeutic agent (doxorubicin), and methods for physicochemical characterization.
Data Presentation
The following tables summarize the expected physicochemical properties of DSPE-PEG1000 and this compound nanoparticles based on literature data. Actual results may vary depending on the specific formulation parameters and analytical instrumentation used.
Table 1: Physicochemical Characterization of DSPE-PEG1000 Nanoparticles
| Parameter | Typical Value | Reference |
| Hydrodynamic Diameter (nm) | 80 - 150 | [1][2] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| Zeta Potential (mV) | -10 to -35 | [1][3] |
Table 2: Expected Changes in Physicochemical Properties upon YIGSR Conjugation
| Parameter | Expected Change | Rationale |
| Hydrodynamic Diameter (nm) | Increase | Addition of the peptide to the nanoparticle surface increases its overall size. |
| Polydispersity Index (PDI) | Minimal Change | A well-controlled conjugation reaction should not significantly impact the size distribution. |
| Zeta Potential (mV) | Shift towards less negative | The charge of the YIGSR peptide will influence the overall surface charge of the nanoparticle. |
Experimental Protocols
Protocol 1: Conjugation of YIGSR Peptide to DSPE-PEG1000-Maleimide
This protocol describes the conjugation of a cysteine-terminated YIGSR peptide (Cys-YIGSR) to DSPE-PEG1000-Maleimide. The maleimide (B117702) group reacts specifically with the thiol group of the cysteine residue to form a stable thioether bond.
Materials:
-
DSPE-PEG1000-Maleimide
-
Cys-YIGSR peptide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Nitrogen or Argon gas
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Peptide Preparation (Optional): If the Cys-YIGSR peptide has formed disulfide bonds, dissolve it in degassed PBS (pH 7.0-7.5) and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature. The peptide solution is now ready for use.
-
Dissolution of Reactants:
-
Dissolve DSPE-PEG1000-Maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Dissolve the Cys-YIGSR peptide in degassed PBS (pH 7.0-7.5) to a concentration of 5 mg/mL.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the DSPE-PEG1000-Maleimide solution.
-
Slowly add the Cys-YIGSR peptide solution to the DSPE-PEG1000-Maleimide solution with gentle stirring. A typical molar ratio of DSPE-PEG1000-Maleimide to peptide is 1.5:1.
-
Flush the vial with nitrogen or argon gas, seal, and protect from light.
-
Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted peptide and organic solvent.
-
-
Lyophilization:
-
Freeze the purified this compound solution and lyophilize to obtain a dry powder.
-
-
Storage: Store the lyophilized this compound at -20°C.
Protocol 2: Formulation of this compound Nanoparticles by Thin-Film Hydration
This protocol describes the formulation of this compound nanoparticles using the thin-film hydration method. This method involves the formation of a thin lipid film followed by hydration with an aqueous buffer to form liposomes.
Materials:
-
This compound (from Protocol 1)
-
Phosphatidylcholine (PC) (e.g., HSPC, DSPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of PC, cholesterol, and this compound in chloroform. A typical molar ratio is PC:Cholesterol:this compound of 55:40:5.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (e.g., 60-65°C).
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath (at the same temperature as above) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to reduce the size of the vesicles and create a more homogenous suspension.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature as the hydration step.
-
Pass the liposome (B1194612) suspension through the extruder 10-15 times to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification and Storage:
-
The resulting nanoparticle suspension can be purified from unencapsulated material by size exclusion chromatography or dialysis if necessary.
-
Store the this compound nanoparticle suspension at 4°C.
-
Protocol 3: Doxorubicin (B1662922) Loading into this compound Nanoparticles using the Remote Loading Method
This protocol describes the loading of the chemotherapeutic drug doxorubicin into the pre-formed this compound nanoparticles using a transmembrane ammonium (B1175870) sulfate (B86663) gradient.[4][5]
Materials:
-
This compound nanoparticles (prepared in a buffer such as 250 mM ammonium sulfate)
-
Doxorubicin hydrochloride
-
HEPES buffer (20 mM, pH 7.4) containing 150 mM NaCl
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Preparation of Nanoparticles with Ammonium Sulfate Gradient:
-
Prepare the this compound nanoparticles as described in Protocol 2, but use a 250 mM ammonium sulfate solution (pH 7.4) as the hydration buffer.
-
After extrusion, remove the external ammonium sulfate by passing the nanoparticle suspension through a size exclusion chromatography column equilibrated with HEPES buffer (20 mM, pH 7.4) containing 150 mM NaCl. This creates an ammonium sulfate gradient across the liposome membrane.
-
-
Doxorubicin Loading:
-
Prepare a solution of doxorubicin hydrochloride in the HEPES buffer.
-
Add the doxorubicin solution to the nanoparticle suspension at a drug-to-lipid ratio of approximately 1:5 (w/w).
-
Incubate the mixture at 60-65°C for 1-2 hours with gentle stirring. Doxorubicin will be actively transported into the nanoparticles and precipitate as a sulfate salt.
-
-
Removal of Unencapsulated Doxorubicin:
-
Cool the suspension to room temperature.
-
Remove the unencapsulated doxorubicin by passing the suspension through a new size exclusion chromatography column equilibrated with PBS (pH 7.4).
-
-
Quantification of Drug Loading:
-
Determine the concentration of encapsulated doxorubicin by disrupting the nanoparticles with a detergent (e.g., 1% Triton X-100) and measuring the absorbance at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
Storage: Store the doxorubicin-loaded this compound nanoparticles at 4°C, protected from light.
Mandatory Visualization
Signaling Pathway of YIGSR Peptide
The YIGSR peptide interacts with the 67 kDa laminin receptor, initiating a signaling cascade that influences cellular processes such as adhesion, migration, and gene expression.[6][7]
Caption: YIGSR-mediated signaling pathway.
Experimental Workflow for this compound Nanoparticle Formulation
The following diagram outlines the key steps in the formulation of drug-loaded this compound nanoparticles.
Caption: Workflow for nanoparticle formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts (Journal Article) | OSTI.GOV [osti.gov]
- 5. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 6. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-PEG1000-YIGSR Conjugation to a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) with the YIGSR peptide (Tyr-Ile-Gly-Ser-Arg). This conjugate is a valuable tool for targeted drug delivery, leveraging the cell-adhesive properties of the YIGSR peptide to direct therapeutic agents to cells expressing the 67 kDa laminin (B1169045) receptor.[1][2]
The YIGSR peptide, a sequence derived from the β1 chain of laminin, is known to interact with the high-affinity 67 kDa laminin receptor, influencing cell adhesion, spreading, and signaling.[3][4] By incorporating this peptide into drug delivery systems, researchers can enhance the targeting of therapeutics to specific cell types, potentially increasing efficacy and reducing off-target effects. DSPE-PEG1000 serves as a biocompatible and biodegradable lipid-polymer conjugate that can be incorporated into various nanocarrier formulations, such as liposomes and micelles, to prolong circulation time and improve stability.[5][6]
This document outlines the necessary materials, step-by-step protocols for conjugation and characterization, and provides insights into the signaling pathways involved.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of peptide-conjugated DSPE-PEG, providing a reference for expected outcomes.
Table 1: Exemplar Molecular Weight Analysis of DSPE-PEG-Peptide Conjugates
| Compound | Expected Molecular Weight (Da) | Observed Molecular Weight (MALDI-TOF MS) (Da) | Reference |
| DSPE-PEG2000-Maleimide | ~2900-3000 | ~2922.79 | [7] |
| DSPE-PEG-RGD Conjugate | ~3700-3800 | ~3741.69 | [7] |
| DSPE-PEG1000-Maleimide | ~1700-1800 | 1479.87 ± 44n | [8] |
| DSPE-PEG1000-TAT Conjugate | ~3200-3300 | 3221.85 ± 44n | [8] |
Note: The molecular weight of DSPE-PEG can vary depending on the polydispersity of the PEG chain. The 'n' in the observed molecular weight for DSPE-PEG1000-Maleimide and its TAT conjugate represents the number of ethylene (B1197577) glycol repeat units.
Table 2: Characterization of Nanoparticles Functionalized with DSPE-PEG-Peptide
| Nanoparticle Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes | 100 - 200 | < 0.2 | Variable | [9] |
| Cubosomes | 150 - 250 | < 0.2 | Variable | [9] |
| Hexosomes | 150 - 250 | < 0.2 | Variable | [9] |
| Lipid Polymeric Nanoparticles (LPNs) | 141.2 ± 3.1 to 183.8 ± 1.0 | Not Specified | Not Specified | [10] |
Experimental Protocols
This section provides detailed protocols for the conjugation of DSPE-PEG1000 to the YIGSR peptide and the characterization of the resulting conjugate.
Conjugation of YIGSR Peptide to DSPE-PEG1000-Maleimide
This protocol describes a common method for conjugating a cysteine-containing YIGSR peptide to DSPE-PEG1000-Maleimide via a thiol-maleimide Michael addition reaction.
Materials:
-
DSPE-PEG1000-Maleimide
-
Custom-synthesized YIGSR peptide with a C-terminal or N-terminal cysteine residue (Cys-YIGSR or YIGSR-Cys)
-
Dimethylsulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.0-7.4
-
Reaction vessel (e.g., glass vial)
-
Stirring equipment (e.g., magnetic stirrer and stir bar)
-
Nitrogen gas (optional)
Protocol:
-
Dissolve DSPE-PEG1000-Maleimide: Dissolve the DSPE-PEG1000-Maleimide in DMSO to a final concentration of 10-20 mg/mL.
-
Dissolve YIGSR-Cys Peptide: Dissolve the cysteine-containing YIGSR peptide in PBS (pH 7.0-7.4) to a final concentration of 5-10 mg/mL.
-
Reaction Setup: In a clean reaction vessel, add the dissolved YIGSR-Cys peptide solution.
-
Initiate Conjugation: While gently stirring, add the dissolved DSPE-PEG1000-Maleimide solution to the peptide solution. A typical molar ratio of DSPE-PEG-Maleimide to peptide is 3:1 to 5:1 to ensure complete reaction of the peptide.[11]
-
Reaction Conditions: Allow the reaction to proceed for 4-24 hours at room temperature with continuous stirring.[12] For oxygen-sensitive reactions, the vessel can be purged with nitrogen gas.
-
Monitoring the Reaction (Optional): The progress of the conjugation can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]
-
Purification: Purify the DSPE-PEG1000-YIGSR conjugate from unreacted starting materials using dialysis against deionized water or size exclusion chromatography.
-
Lyophilization: Lyophilize the purified conjugate to obtain a stable powder for storage.
-
Storage: Store the lyophilized this compound at -20°C or -80°C for long-term stability.[2]
Characterization of this compound Conjugate
2.2.1. Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the successful conjugation by observing the mass shift between the starting DSPE-PEG1000-Maleimide and the final this compound product.[10][12]
Protocol:
-
Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., water or methanol).
-
Mix the sample solution with a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in the appropriate mass range to detect both the unconjugated lipid and the final conjugate.
2.2.2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can be used to assess the purity of the conjugate and to quantify the conjugation efficiency.[14]
Protocol:
-
Dissolve the this compound conjugate in the mobile phase.
-
Inject the sample onto a C8 or C18 reversed-phase column.
-
Elute the sample using a gradient of an organic solvent (e.g., acetonitrile) and water, both containing a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution profile using a UV detector (at a wavelength where the peptide absorbs, e.g., 220 nm or 280 nm) and/or an evaporative light scattering detector (ELSD) for the lipid component.[14]
-
The appearance of a new peak with a different retention time compared to the starting materials indicates the formation of the conjugate.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the conjugate by identifying characteristic peaks of both the DSPE-PEG and the YIGSR peptide.[8][15]
Protocol:
-
Dissolve the lyophilized this compound conjugate in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the presence of characteristic signals from the fatty acid chains of DSPE, the ethylene glycol repeats of PEG, and the amino acid residues of the YIGSR peptide.
Visualizations
This compound Conjugation Workflow
Caption: Workflow for the conjugation of YIGSR peptide to DSPE-PEG1000-Maleimide.
YIGSR Signaling Pathway
Caption: Simplified signaling pathway initiated by YIGSR peptide binding.
The binding of the YIGSR peptide to the 67 kDa laminin receptor can trigger intracellular signaling cascades.[16] One notable pathway involves the induction of protein tyrosine phosphorylation of several proteins.[16] Furthermore, YIGSR has been shown to enhance collagen synthesis through the activation of Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (Pyk2), and Extracellular signal-regulated kinase (ERK).[17] Additionally, YIGSR can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a role in various cellular processes, including proliferation and differentiation.[4][18] These signaling events ultimately lead to various cellular responses, including enhanced cell adhesion and spreading, increased collagen production, and in the context of cancer, inhibition of metastasis.[2][3][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Laminin peptide YIGSR enhances epidermal development of skin equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts (Journal Article) | OSTI.GOV [osti.gov]
- 18. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of DSPE-PEG1000-YIGSR in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide in mouse models. The YIGSR peptide, derived from the laminin (B1169045) β1 chain, targets the 67 kDa laminin receptor (67LR), which is often overexpressed in various pathological conditions, including cancer. This targeted approach aims to enhance the delivery of therapeutic or imaging agents to specific sites, thereby increasing efficacy and reducing off-target effects.
Principle and Applications
DSPE-PEG1000 is a phospholipid-polymer conjugate commonly used in the formulation of nanoparticles such as liposomes and micelles for drug delivery. The DSPE component provides a lipid anchor for incorporation into the nanoparticle's lipid bilayer, while the PEG1000 chain creates a hydrophilic stealth layer that reduces recognition by the mononuclear phagocyte system, prolonging circulation time.
The YIGSR peptide (Tyr-Ile-Gly-Ser-Arg) acts as a targeting ligand. It specifically binds to the 67LR, facilitating the targeted delivery of the nanoparticle cargo to cells overexpressing this receptor. This strategy has been explored for several applications, including:
-
Targeted Cancer Therapy: Delivering chemotherapeutic agents to tumor cells and angiogenic endothelial cells.[1]
-
Anti-Metastatic Applications: Inhibiting the dissemination of tumor cells.[2][3]
-
Modulation of the Tumor Microenvironment: Influencing cell-cell adhesion and signaling pathways.[4]
Signaling Pathway of YIGSR
The YIGSR peptide exerts its biological effects primarily through its interaction with the 67LR. This binding can trigger intracellular signaling cascades that modulate cell behavior. Key aspects of the YIGSR signaling pathway include:
-
Enhanced Cell-Cell Adhesion: Activation of 67LR by YIGSR can promote cell-cell adhesion, which may contribute to the inhibition of tumor growth and metastasis.[4]
-
Modulation of TGF-β Signaling: Treatment with YIGSR has been shown to reduce the local expression of transforming growth factor-beta (TGF-β), a key regulator of fibrosis and immune response.[4]
Caption: YIGSR peptide signaling cascade.
Experimental Protocols
The following are generalized protocols derived from methodologies reported in the literature. Researchers should optimize these protocols for their specific nanoparticle formulation and experimental goals.
Protocol 1: Preparation of YIGSR-Targeted PEGylated Nanoparticles
This protocol describes the preparation of YIGSR-PEG-DSPE-containing nanoparticles (e.g., liposomes or micelles) using the thin-film hydration method.
Materials:
-
Primary phospholipids (B1166683) (e.g., DSPC, HSPC)
-
Cholesterol
-
DSPE-PEG1000
-
This compound
-
Therapeutic or imaging agent to be encapsulated
-
Chloroform and/or methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the lipids (primary phospholipid, cholesterol, DSPE-PEG1000, and this compound) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the desired nanoparticle characteristics.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent with the lipids.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Dry the film further under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating the flask at a temperature above the phase transition temperature of the lipids.[5]
-
To obtain unilamellar vesicles of a specific size, subject the nanoparticle suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the resulting nanoparticles for size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Administration and Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the procedure for administering the YIGSR-targeted nanoparticles to tumor-bearing mice and assessing their biodistribution.
Animal Model:
-
Induce tumors by subcutaneously or intravenously injecting a relevant cancer cell line (e.g., B16F10 melanoma, NALM6 human pre-B leukemia).[1][2] Allow tumors to grow to a palpable size.
Administration:
-
Suspend the YIGSR-targeted nanoparticles in a sterile, physiologically compatible buffer (e.g., PBS).
-
Administer the nanoparticle suspension to the mice, typically via intravenous (i.v.) injection into the tail vein.[1] Intra-abdominal injections have also been reported.[4]
-
The dosage will depend on the encapsulated agent and the specific research question. For example, a dose of 10 mg/kg body weight of an encapsulated drug has been used.[1]
Biodistribution Analysis:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.[6]
-
Collect blood samples via cardiac puncture.
-
Perfuse the mice with saline to remove blood from the organs.
-
Dissect and collect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain).
-
Weigh each organ and homogenize the tissue.
-
Quantify the amount of the encapsulated agent or a labeled lipid component in the blood and tissue homogenates using an appropriate analytical method (e.g., HPLC for drugs, fluorescence measurement for labeled lipids, or gamma counting for radiolabeled components).[6]
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Caption: General workflow for in vivo studies.
Data Presentation
The following tables summarize the types of quantitative data that can be generated from in vivo studies with this compound nanoparticles.
Table 1: Physicochemical Properties of Nanoparticles
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-targeted NP | ~110 | < 0.2 | Near neutral | Variable |
| YIGSR-targeted NP | ~108[1] | < 0.2 | Near neutral | ~68.5 ± 5.2[1] |
Table 2: In Vivo Therapeutic Efficacy in Tumor-Bearing Mice
| Treatment Group | Tumor Growth Inhibition (%) | Reduction in Metastasis (%) | Animal Survival Rate (%) |
| Saline Control | Baseline | Baseline | Variable |
| Free Drug | Variable | Variable | Variable |
| Non-targeted NP | Variable | Variable | Variable |
| YIGSR-targeted NP | Significantly higher than controls[1] | Significantly higher than controls[1][2] | Significantly improved[4] |
Table 3: Biodistribution of Nanoparticles in Tumor-Bearing Mice (%ID/g)
| Organ | Non-targeted NP (Example Values) | YIGSR-targeted NP (Expected Trend) |
| Tumor | 2.5 ± 0.5 | Increased Accumulation |
| Liver | 15.0 ± 2.0 | Decreased or similar |
| Spleen | 10.0 ± 1.5 | Decreased or similar |
| Kidneys | 3.0 ± 0.8 | Similar |
| Lungs | 2.0 ± 0.4 | Similar |
| Heart | 1.0 ± 0.2 | Similar |
| Blood (at 24h) | 5.0 ± 1.0 | Prolonged circulation |
Note: The values in these tables are illustrative and will vary depending on the specific nanoparticle formulation, animal model, and experimental conditions.
References
- 1. Polymeric nanospheres modified with YIGSR peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The laminin-derived peptide YIGSR (Tyr-Ile-Gly-Ser-Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. viterbik12.usc.edu [viterbik12.usc.edu]
- 6. Biodistribution study of doxorubicin encapsulated in liposomes: influence of peptide coating and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying DSPE-PEG1000-YIGSR Uptake by Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of therapeutic agents to specific cells is a cornerstone of modern drug development. DSPE-PEG1000-YIGSR is a functionalized lipid-polymer conjugate designed for targeted drug delivery. The YIGSR peptide, derived from the laminin (B1169045) β1 chain, specifically interacts with the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of various cancer cells.[1][2][3][4] This interaction facilitates the cellular uptake of nanoparticles formulated with this compound, enhancing the delivery of encapsulated drugs to target tissues.
These application notes provide detailed protocols for quantifying the cellular uptake of this compound-modified nanoparticles using three common analytical techniques: fluorescence microscopy, flow cytometry, and High-Performance Liquid Chromatography (HPLC). Furthermore, we present a summary of the signaling pathways involved in YIGSR-mediated cellular entry.
Signaling Pathway of YIGSR-Mediated Uptake
The YIGSR peptide interacts with the non-integrin 67 kDa laminin receptor, initiating a cascade of intracellular signals that can influence cell adhesion, migration, and proliferation.[1][5][6] While the precise endocytic mechanism for YIGSR-functionalized nanoparticles is an area of active research, it is understood that binding to the 67LR can trigger receptor-mediated endocytosis. The signaling cascade associated with laminin receptor activation involves the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases.[1][5]
Experimental Workflow
A systematic workflow is crucial for accurate quantification of nanoparticle uptake. The following diagram outlines the key steps from cell culture to data analysis.
Experimental Protocols
Protocol 1: Quantification by Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of fluorescently-labeled this compound nanoparticle uptake.
Materials:
-
Cells expressing the 67LR (e.g., human melanoma cells A375SM).
-
Fluorescently-labeled this compound nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the lipid).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
DAPI (4',6-diamidino-2-phenylindole) staining solution.
-
Mounting medium.
-
Glass-bottom dishes or coverslips.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing the fluorescently-labeled this compound nanoparticles at the desired concentrations. Include a negative control of untreated cells.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C and 5% CO2.[7]
-
Washing: Gently wash the cells three times with cold PBS to remove unbound nanoparticles.[8]
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI solution for 5-10 minutes.[8]
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Capture images of the nanoparticle fluorescence and DAPI channels.
-
Analysis: Analyze the images using software such as ImageJ. The uptake can be quantified by measuring the mean fluorescence intensity per cell.[9]
Protocol 2: Quantification by Flow Cytometry
Flow cytometry provides a high-throughput method for quantifying the percentage of cells that have internalized fluorescent nanoparticles and the relative amount of uptake per cell.[10][11][12]
Materials:
-
Cells cultured in suspension or adherent cells that can be detached.
-
Fluorescently-labeled this compound nanoparticles.
-
Complete cell culture medium.
-
PBS.
-
Trypsin-EDTA (for adherent cells).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with fluorescently-labeled nanoparticles as described in Protocol 1 (steps 1-3).
-
Cell Harvesting:
-
For suspension cells, collect them by centrifugation.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
-
Washing: Wash the cell pellet three times with cold PBS to remove unbound nanoparticles. Resuspend the cells in PBS or flow cytometry buffer.[13]
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
-
Acquire data for at least 10,000 events per sample.
-
Use untreated cells to set the background fluorescence gate.
-
-
Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population. The MFI is proportional to the amount of internalized nanoparticles.[7][12]
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to quantify the amount of an encapsulated drug within the cells, providing a direct measure of nanoparticle uptake and drug delivery.[14][15] This protocol assumes a drug is encapsulated within the this compound nanoparticles.
Materials:
-
Cells and nanoparticles as described previously.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Protein quantification assay (e.g., BCA assay).
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).
-
Appropriate HPLC column and mobile phase for the drug of interest.
-
Drug standard solutions.
Procedure:
-
Cell Seeding and Treatment: Seed a known number of cells in culture plates and treat with drug-loaded this compound nanoparticles as described in Protocol 1 (steps 1-3).
-
Washing and Harvesting: Wash the cells thoroughly with cold PBS (at least three times) to remove all extracellular nanoparticles. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Lyse the cell pellet using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysate using a BCA assay or similar method. This will be used for normalization.
-
Drug Extraction: Extract the drug from the cell lysate. This may involve protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation to pellet the precipitated proteins.
-
HPLC Analysis:
-
Data Analysis: Quantify the amount of drug in the sample by comparing the peak area to the standard curve. Express the uptake as the amount of drug per milligram of total cell protein (e.g., µg drug/mg protein).
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Quantification of Nanoparticle Uptake by Fluorescence Microscopy
| Treatment Group | Concentration (µg/mL) | Time Point (hours) | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Untreated Control | 0 | 4 | 10.5 ± 2.1 |
| This compound-NP | 10 | 1 | 150.2 ± 15.8 |
| 10 | 4 | 452.6 ± 35.1 | |
| 10 | 24 | 876.3 ± 60.9 | |
| 50 | 4 | 980.4 ± 75.3 |
Table 2: Quantification of Nanoparticle Uptake by Flow Cytometry
| Treatment Group | Concentration (µg/mL) | Time Point (hours) | % Positive Cells ± SD | Mean Fluorescence Intensity (MFI) ± SD |
| Untreated Control | 0 | 4 | 0.8 ± 0.2 | 12.3 ± 3.5 |
| This compound-NP | 10 | 1 | 45.2 ± 4.1 | 250.7 ± 20.4 |
| 10 | 4 | 88.9 ± 6.7 | 850.1 ± 55.8 | |
| 10 | 24 | 95.3 ± 3.9 | 1543.6 ± 110.2 | |
| 50 | 4 | 98.1 ± 2.5 | 2105.8 ± 150.7 |
Table 3: Quantification of Encapsulated Drug Uptake by HPLC
| Treatment Group | Concentration (µg/mL) | Time Point (hours) | Drug Uptake (µg drug / mg protein) ± SD |
| Untreated Control | 0 | 4 | Not Detected |
| This compound-NP | 10 | 1 | 0.52 ± 0.08 |
| 10 | 4 | 1.89 ± 0.21 | |
| 10 | 24 | 4.65 ± 0.45 | |
| 50 | 4 | 5.23 ± 0.58 |
Interplay of Quantification Methods
The three presented methods provide complementary information for a comprehensive understanding of this compound nanoparticle uptake.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laminin-induced signaling in tumor cells: the role of the M(r) 67,000 laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laminin-induced signaling in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 8. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 9. [PDF] A fast analysis method to quantify nanoparticle uptake on a single cell level. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. High-throughput approach to measure number of nanoparticles associated with cells: size dependence and kinetic parameters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00589A [pubs.rsc.org]
- 14. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-PEG1000-YIGSR for Targeted Delivery to Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide for targeted drug delivery to breast cancer cells. The YIGSR peptide, derived from the laminin (B1169045) β1 chain, specifically binds to the 67-kDa laminin receptor (67LR), which is frequently overexpressed on the surface of various cancer cells, including breast cancer. This targeted approach aims to enhance the therapeutic efficacy of anticancer agents by increasing their accumulation at the tumor site while minimizing off-target toxicity.
The following sections detail the principles of YIGSR-mediated targeting, protocols for the formulation and characterization of DSPE-PEG1000-YIGSR nanoparticles, and methodologies for in vitro and in vivo evaluation of their therapeutic potential.
Principle of YIGSR-Mediated Targeting
The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg) acts as a targeting ligand by recognizing and binding to the 67-kDa laminin receptor.[1][2] This receptor is involved in cell adhesion, migration, and proliferation, and its upregulation is associated with the malignant phenotype of cancer cells. By functionalizing nanoparticles with the YIGSR peptide, the drug delivery system can selectively bind to and be internalized by breast cancer cells overexpressing the 67LR, leading to a localized increase in drug concentration.
Signaling Pathway
The binding of YIGSR to the 67-kDa laminin receptor can influence downstream signaling pathways that may contribute to its anti-tumor effects. While the complete signaling cascade is an area of ongoing research, evidence suggests the involvement of pathways that regulate apoptosis and cell growth.
Caption: YIGSR-mediated signaling pathway in breast cancer cells.
Experimental Protocols
Protocol 1: Synthesis of this compound Conjugate
This protocol describes the conjugation of the YIGSR peptide to DSPE-PEG1000-Maleimide via a thiol-maleimide reaction. A cysteine residue is typically added to the YIGSR peptide (e.g., CYIGSR) to provide the necessary thiol group.
Materials:
-
DSPE-PEG1000-Maleimide
-
CYIGSR peptide (custom synthesized)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sephadex G-25 column
-
Lyophilizer
Procedure:
-
Dissolve DSPE-PEG1000-Maleimide in DMF at a concentration of 10 mg/mL.
-
Dissolve the CYIGSR peptide in PBS at a concentration of 5 mg/mL.
-
Add the DSPE-PEG1000-Maleimide solution to the peptide solution at a molar ratio of 1.5:1 (Maleimide:Peptide).
-
React for 4 hours at room temperature with gentle stirring, protected from light.
-
Purify the conjugate by size-exclusion chromatography using a Sephadex G-25 column equilibrated with deionized water.
-
Collect the fractions containing the conjugate, pool them, and lyophilize to obtain a white powder.
-
Characterize the conjugate using MALDI-TOF mass spectrometry to confirm the addition of the peptide to the lipid-PEG.
Protocol 2: Formulation of this compound Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles using the thin-film hydration method.
Materials:
-
This compound
-
DSPE-PEG1000 (for non-targeted control)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Anticancer drug (e.g., Doxorubicin)
-
PBS, pH 7.4
Procedure:
-
Dissolve DPPC, cholesterol, this compound (or DSPE-PEG1000 for control), and the anticancer drug in chloroform in a round-bottom flask at a desired molar ratio (e.g., DPPC:Cholesterol:DSPE-PEG-YIGSR = 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).
-
Extrude the resulting nanoparticle suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) using a mini-extruder to obtain a uniform size distribution.
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug encapsulation efficiency using a suitable method such as UV-Vis spectrophotometry after separating the free drug from the nanoparticles.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxicity of the targeted nanoparticles against breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound nanoparticles (drug-loaded and empty)
-
Non-targeted DSPE-PEG1000 nanoparticles (drug-loaded)
-
Free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed breast cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of free drug, drug-loaded targeted nanoparticles, drug-loaded non-targeted nanoparticles, and empty targeted nanoparticles. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells and determine the IC50 values.
Protocol 4: Cellular Uptake Study (Confocal Microscopy)
This protocol visualizes the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Fluorescently labeled this compound nanoparticles (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye)
-
Breast cancer cells
-
Confocal microscopy dishes or chamber slides
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
Procedure:
-
Seed breast cancer cells on confocal dishes and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the slides.
-
Visualize the cellular uptake and intracellular localization of the nanoparticles using a confocal laser scanning microscope.
Protocol 5: In Vivo Therapeutic Efficacy Study
This protocol evaluates the anti-tumor efficacy of the targeted nanoparticles in a breast cancer xenograft mouse model.[3]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
Drug-loaded this compound nanoparticles
-
Drug-loaded non-targeted nanoparticles
-
Free drug
-
Saline solution (control)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).
-
Administer the treatments intravenously via the tail vein at a predetermined dose and schedule (e.g., twice a week for 3 weeks).
-
Monitor the tumor size using calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| This compound NPs | 110 ± 5.2 | 0.15 ± 0.03 | -15.6 ± 2.1 | 92 ± 4.5 |
| DSPE-PEG1000 NPs | 108 ± 4.8 | 0.14 ± 0.02 | -14.9 ± 1.8 | 90 ± 5.1 |
Table 2: In Vitro Cytotoxicity (IC50 Values in µg/mL)
| Cell Line | Free Drug | Non-Targeted NPs | Targeted NPs |
| MCF-7 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.05 |
| MDA-MB-231 | 0.9 ± 0.1 | 0.6 ± 0.08 | 0.2 ± 0.03 |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Saline Control | 1500 ± 150 | - |
| Free Drug | 950 ± 120 | 36.7 |
| Non-Targeted NPs | 700 ± 90 | 53.3 |
| Targeted NPs | 350 ± 60 | 76.7 |
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of bioactive peptides derived from laminin-111 as prospective breast cancer-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG1000-YIGSR in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DSPE-PEG1000-YIGSR in preclinical xenograft mouse models for cancer research. The protocols outlined below cover the formulation of YIGSR-targeted nanoparticles, establishment of xenograft models, and subsequent evaluation of anti-tumor efficacy, biodistribution, and pharmacokinetics.
Introduction
This compound is a functionalized lipid conjugate used in the development of targeted drug delivery systems. It comprises three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor for incorporation into the lipid bilayer of nanoparticles, such as liposomes.
-
Polyethylene Glycol (PEG1000): A hydrophilic polymer that creates a steric barrier on the nanoparticle surface. This "stealth" coating reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2][3]
-
YIGSR Peptide: A synthetic pentapeptide (Tyr-Ile-Gly-Ser-Arg) derived from the laminin-1 β1 chain.[4][5] This peptide specifically binds to the 67 kDa laminin (B1169045) receptor (67LR), which is often overexpressed on the surface of various cancer cells.[4][6] This interaction facilitates targeted delivery of the nanoparticle payload to the tumor site.
By incorporating this compound into drug-loaded nanoparticles, researchers can potentially enhance the therapeutic index of anticancer agents by increasing their accumulation at the tumor site while minimizing off-target toxicity.
Mechanism of Action and Signaling Pathway
The YIGSR peptide targets the 67 kDa laminin receptor (67LR), a non-integrin transmembrane protein.[6] Upon binding, the YIGSR peptide can inhibit tumor growth, angiogenesis, and metastasis.[4][7] The signaling cascade initiated by the 67LR is complex and can involve the modulation of various intracellular pathways. The binding of YIGSR to 67LR can influence cell adhesion, migration, and proliferation.
Experimental Protocols
Protocol 1: Formulation of YIGSR-Targeted Liposomes
This protocol describes the preparation of YIGSR-targeted liposomes encapsulating a model chemotherapeutic agent (e.g., Doxorubicin) using the thin-film hydration method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
DSPE-PEG1000
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC, cholesterol, this compound, and DSPE-PEG1000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be DPPC:Cholesterol:DSPE-PEG1000 (with and without YIGSR) of 55:40:5. The ratio of this compound to DSPE-PEG1000 can be varied to optimize targeting.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DPPC, ~41°C) to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Drug Loading:
-
Hydrate the lipid film with an ammonium sulfate solution by vortexing. This creates multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) of a uniform size.
-
Remove the unencapsulated ammonium sulfate by dialysis or size exclusion chromatography against sucrose (B13894) solution.
-
Incubate the liposomes with a doxorubicin solution at an elevated temperature (e.g., 60°C) to actively load the drug via an ammonium sulfate gradient.
-
-
Purification and Characterization:
-
Remove unencapsulated doxorubicin by size exclusion chromatography.
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug encapsulation efficiency using spectrophotometry after lysing the liposomes with a detergent.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. A pegylated liposomal platform: pharmacokinetics, pharmacodynamics, and toxicity in mice using doxorubicin as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis, tumour growth and experimental metastasis of human fibrosarcoma cells HT1080 by a multimeric form of the laminin sequence Tyr-Ile-Gly-Ser-Arg (YIGSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of DSPE-PEG1000-YIGSR Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSPE-PEG1000-YIGSR micelles are self-assembling nanosystems with significant potential in targeted drug delivery. Comprised of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to polyethylene (B3416737) glycol (PEG) with a molecular weight of 1000 Da, and further conjugated to the YIGSR peptide, these micelles offer a versatile platform for encapsulating hydrophobic drugs. The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, targets the 67 kDa laminin receptor (LR) overexpressed on various cancer cells, facilitating receptor-mediated endocytosis and enhancing therapeutic efficacy.[1][2]
These application notes provide a comprehensive overview of the characterization of this compound micelles, including their physicochemical properties, in vitro performance, and the underlying signaling pathways. Detailed protocols for key characterization experiments are also provided.
Physicochemical Characterization
The physical and chemical properties of this compound micelles are critical determinants of their in vivo behavior, including circulation time, tumor accumulation, and cellular uptake. Key parameters include particle size, polydispersity index (PDI), zeta potential, and drug loading capacity.
Table 1: Physicochemical Properties of this compound Micelles (Representative Data)
| Parameter | Unloaded Micelles | Drug-Loaded Micelles |
| Mean Diameter (nm) | ~15 nm | 30 ± 15 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -2.7 ± 1.1 mV | -5 to -15 mV |
| Critical Micelle Concentration (CMC) | ~1.5 x 10⁻⁵ mol/L | Drug-dependent |
| Drug Encapsulation Efficiency (%) | N/A | > 85% |
| Drug Loading Content (%) | N/A | 5-10% |
Note: The data presented are representative values synthesized from literature on DSPE-PEG micelles and peptide-targeted nanoparticles.[3][4][5] Actual values may vary depending on the specific drug, drug-to-lipid ratio, and formulation method.
In Vitro Characterization
Drug Release: The release of the encapsulated drug from the micelles is a crucial factor for therapeutic efficacy. In vitro drug release studies are typically performed under conditions that mimic the physiological environment.
Table 2: In Vitro Drug Release from this compound Micelles (Representative Data)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | ~15 | ~30 |
| 6 | ~30 | ~55 |
| 12 | ~45 | ~75 |
| 24 | ~60 | ~90 |
Note: The data suggests a pH-dependent drug release, which can be advantageous for tumor targeting, as the tumor microenvironment is often acidic.
Experimental Protocols
Protocol 1: Preparation of this compound Micelles
This protocol describes the thin-film hydration method, a common technique for preparing drug-loaded micelles.
Materials:
-
This compound
-
DSPE-PEG1000 (if preparing mixed micelles)
-
Hydrophobic drug
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, DSPE-PEG1000 (if applicable), and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid's glass transition temperature to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. This process allows for the self-assembly of the lipids into micelles, encapsulating the drug.
-
Sonicate the micellar solution using a probe sonicator or bath sonicator to reduce the particle size and ensure a homogenous suspension.
-
Filter the solution through a 0.22 µm syringe filter to remove any large aggregates.
Protocol 2: Characterization of Micelle Size and Zeta Potential
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
Procedure for Size Measurement (DLS):
-
Dilute the micelle solution with filtered PBS to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement, collecting data from at least three independent runs.
-
Analyze the data to obtain the Z-average diameter and the polydispersity index (PDI).[6]
Procedure for Zeta Potential Measurement:
-
Dilute the micelle solution with 10 mM NaCl or a similar low ionic strength buffer.[7]
-
Transfer the diluted sample to a specialized zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Equilibrate the sample to the desired temperature.
-
Apply an electric field and measure the electrophoretic mobility of the micelles.
-
The instrument software will calculate the zeta potential based on the measured mobility.[8]
Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)
Procedure:
-
Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Allow the micelles to adsorb for a few minutes.
-
Wick away the excess solution with filter paper.
-
(Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate) for contrast enhancement.
-
Allow the grid to air-dry completely.
-
Image the grid using a transmission electron microscope.[9][10]
Protocol 4: Determination of Drug Loading Content and Encapsulation Efficiency
Procedure:
-
Separate the unencapsulated drug from the drug-loaded micelles. This can be achieved by ultracentrifugation or size exclusion chromatography.
-
Lyophilize a known volume of the purified drug-loaded micelle solution to obtain the total weight of the micelles and encapsulated drug.
-
Disrupt the lyophilized micelles by dissolving them in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to release the encapsulated drug.
-
Quantify the amount of drug in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[11][12]
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Total weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
Protocol 5: In Vitro Drug Release Study
Procedure:
-
Place a known volume of the drug-loaded micelle solution into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the micelles.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with constant stirring. The large volume of the release medium ensures sink conditions.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.[13][14]
-
Quantify the amount of drug in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Protocol 6: In Vitro Cell Viability Assay (MTT Assay)
Procedure:
-
Seed cancer cells that overexpress the laminin receptor (e.g., B16F10 melanoma cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free drug, drug-loaded this compound micelles, and drug-loaded non-targeted (DSPE-PEG1000) micelles for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.[16][17]
Signaling Pathway and Experimental Workflow
The targeting of this compound micelles is mediated by the interaction of the YIGSR peptide with the 67 kDa laminin receptor. This interaction can trigger downstream signaling pathways that may influence cellular processes.
Caption: Putative signaling pathway initiated by YIGSR binding.
The experimental workflow for the characterization of these micelles follows a logical progression from synthesis to in vitro evaluation.
Caption: Experimental workflow for micelle characterization.
Finally, the logical relationship between the components of the this compound micelle highlights its structure-function relationship.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. entegris.com [entegris.com]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bb3r.de [bb3r.de]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG1000-YIGSR Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical strategy in the development of targeted drug delivery systems. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) has become a standard approach to improve the pharmacokinetic properties of nanoparticles. The PEGylation of nanoparticles creates a hydrophilic layer that reduces opsonization and clearance by the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
To further enhance the therapeutic efficacy and minimize off-target effects, active targeting strategies are employed. This involves the functionalization of the nanoparticle surface with targeting ligands that bind to specific receptors overexpressed on diseased cells. The YIGSR peptide, a sequence derived from the laminin-β1 chain, is a promising targeting moiety. It specifically binds to the 67-kDa laminin (B1169045) receptor and integrin α4β1, which are often overexpressed on the surface of various cancer cells and angiogenic endothelial cells.
This document provides detailed application notes and protocols for the surface modification of nanoparticles with DSPE-PEG1000-YIGSR, a conjugate that combines the "stealth" properties of PEG with the active targeting capabilities of the YIGSR peptide.
Mechanism of Action: YIGSR-Mediated Targeting
The YIGSR peptide sequence (Tyr-Ile-Gly-Ser-Arg) acts as a ligand for specific cell surface receptors, primarily the 67-kDa laminin-binding protein (LBP) and integrin α4β1. Upon binding, it can trigger intracellular signaling cascades that influence cell adhesion, migration, and proliferation. In the context of targeted drug delivery, the primary function is to enhance the binding and subsequent internalization of the nanoparticle carrier into target cells, thereby increasing the intracellular concentration of the therapeutic payload.
Signaling Pathway Overview
The binding of YIGSR to its receptors can initiate downstream signaling events. For instance, integrin engagement is known to activate Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival.[1][2][3][4]
YIGSR peptide-mediated signaling cascade.
Data Presentation: Characterization of YIGSR-Modified Nanoparticles
The following tables summarize representative quantitative data for nanoparticles before and after surface modification with a YIGSR peptide. The data is compiled from studies on YIGSR-modified polymeric nanospheres and other DSPE-PEG functionalized nanoparticles to provide a comparative overview.
| Parameter | Unmodified Nanoparticles | YIGSR-Modified Nanoparticles | Reference |
| Average Size (nm) | ~100 | ~108 | [5] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [6] |
| Zeta Potential (mV) | -22.2 | -39.0 | [6] |
| Drug Entrapment Efficiency (%) | ~70 | ~68.5 | [5] |
| In Vitro Parameter | Non-Targeted Nanoparticles | YIGSR-Targeted Nanoparticles | Reference |
| Cellular Binding (to HUVEC cells) | 1-fold (baseline) | 8-fold increase | [5] |
| Cellular Uptake (in 4T1 cells) | Lower | Higher | [6] |
| In Vivo Parameter | Free Drug | Non-Targeted Nanoparticles | YIGSR-Targeted Nanoparticles | Reference |
| Tumor Regression | Less Effective | Moderately Effective | Significantly More Effective | [5] |
Experimental Protocols
Protocol 1: Conjugation of YIGSR Peptide to DSPE-PEG1000-NHS
This protocol describes the conjugation of an amine-containing YIGSR peptide to DSPE-PEG1000-NHS (N-hydroxysuccinimide) ester.
Materials:
-
DSPE-PEG1000-NHS
-
YIGSR peptide (with a free amine group, e.g., at the N-terminus or on a lysine (B10760008) residue)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis membrane (e.g., MWCO 3.5 kDa) or centrifugal filter units
Procedure:
-
Preparation of Reagents:
-
Allow the DSPE-PEG1000-NHS vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve DSPE-PEG1000-NHS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve the YIGSR peptide in the amine-free buffer to a desired concentration (e.g., 5 mg/mL).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the dissolved YIGSR peptide with the DSPE-PEG1000-NHS solution. A 1.1 to 1.5-fold molar excess of the DSPE-PEG1000-NHS is recommended.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification:
-
Purify the this compound conjugate from unreacted peptide and byproducts using dialysis against the amine-free buffer or by using centrifugal filter units.
-
Lyophilize the purified conjugate for long-term storage at -20°C.
-
Workflow for YIGSR conjugation to DSPE-PEG-NHS.
Protocol 2: Preparation of this compound Modified Liposomes
This protocol describes the formulation of YIGSR-targeted liposomes using the thin-film hydration method.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG1000
-
This compound (from Protocol 1)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, DSPE-PEG1000, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:4.5:0.5 (Lipid:Cholesterol:DSPE-PEG:DSPE-PEG-YIGSR).
-
If encapsulating a lipophilic drug, add it at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating the flask at a temperature above the phase transition temperature of the lipids.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the hydrated liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Preparation of YIGSR-modified liposomes.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of YIGSR-modified nanoparticles compared to non-targeted nanoparticles using a fluorescent dye.
Materials:
-
Target cells (e.g., cancer cell line overexpressing laminin receptors)
-
Non-target cells (as a control)
-
Fluorescently labeled nanoparticles (YIGSR-modified and non-targeted)
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Prepare different concentrations of the fluorescently labeled YIGSR-modified and non-targeted nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
-
Washing:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
-
Analysis:
-
Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.
-
Conclusion
The surface modification of nanoparticles with this compound represents a promising strategy for the targeted delivery of therapeutic agents. The protocols and data presented in this document provide a framework for the development and evaluation of such targeted nanocarriers. The ability to specifically target cancer cells and angiogenic endothelium can potentially lead to improved therapeutic outcomes and reduced side effects in cancer therapy and other diseases characterized by the overexpression of laminin receptors. Further optimization of the nanoparticle formulation and a thorough in vivo evaluation are crucial steps towards the clinical translation of this technology.
References
- 1. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric nanospheres modified with YIGSR peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DSPE-PEG1000-YIGSR Targeting Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoparticles functionalized with targeting ligands represent a promising strategy for enhancing drug delivery to specific cell types, thereby increasing therapeutic efficacy and reducing off-target side effects. This document provides a detailed protocol for assessing the targeting efficiency of nanoparticles composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) with a molecular weight of 1000 Da, and further functionalized with the YIGSR peptide (DSPE-PEG1000-YIGSR). The YIGSR peptide, derived from the laminin (B1169045) β1 chain, specifically targets the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of various cancer cells.
These protocols outline in vitro and in vivo methods to quantify the binding affinity, cellular uptake, and biodistribution of this compound nanoparticles. The accompanying data tables and diagrams are intended to serve as a guide for researchers to design, execute, and interpret experiments aimed at validating the targeting capabilities of this delivery system.
Quantitative Data Summary
The following tables summarize representative quantitative data for YIGSR-targeted nanoparticles. It is important to note that specific values for this compound may vary depending on the nanoparticle formulation, cell line, and animal model used.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Parameter | Targeting Ligand | Nanoparticle Type | Cell Line | Value | Reference |
| Binding Affinity (Kd) | C(YIGSR)3-NH2 | Peptide Amide | Neuroblastoma | 1.5 x 10⁻⁷ M | [1] |
| Cellular Uptake | YIGSR | Polymeric Nanospheres | - | Increased uptake compared to non-targeted spheres | [2] |
| Cellular Uptake | Folate-PEG-DSPE | Gadolinium Nanoparticles | KB (human nasopharyngeal carcinoma) | Significantly enhanced uptake over PEG-coated nanoparticles |
Table 2: In Vivo Biodistribution of Targeted Nanoparticles
| Organ | Targeted Nanoparticle (% Injected Dose/g) | Non-Targeted Nanoparticle (% Injected Dose/g) | Time Point | Animal Model | Reference |
| Tumor | ~3.5 | ~2.0 | 24 h | Murine Melanoma | |
| Liver | ~15 | ~18 | 24 h | Murine Melanoma | |
| Spleen | ~8 | ~10 | 24 h | Murine Melanoma | |
| Lungs | ~2 | ~2.5 | 24 h | Murine Melanoma | |
| Kidneys | ~1.5 | ~2 | 24 h | Murine Melanoma |
Signaling Pathway and Experimental Workflows
YIGSR-Mediated Signaling Pathway
Binding of the YIGSR peptide to the 67 kDa laminin receptor is known to initiate intracellular signaling cascades that can influence cell adhesion, migration, and proliferation. One of the key events is the induction of tyrosine phosphorylation of several intracellular proteins.
Caption: YIGSR binding to the 67LR triggers intracellular tyrosine phosphorylation and modulates FAK.
Experimental Workflow: In Vitro Assessment
This workflow outlines the key steps for evaluating the targeting efficiency of this compound nanoparticles in a laboratory setting.
Caption: Workflow for in vitro evaluation of YIGSR-targeted nanoparticles.
Experimental Workflow: In Vivo Assessment
This workflow provides a general outline for assessing the targeting efficiency of this compound nanoparticles in an animal model.
Caption: Workflow for in vivo evaluation of YIGSR-targeted nanoparticles.
Experimental Protocols
In Vitro Competitive Binding Assay
This assay determines the binding affinity (Kd) of this compound nanoparticles to the 67LR on target cells by competing with a labeled ligand.
Materials:
-
Target cells (e.g., cancer cell line overexpressing 67LR)
-
This compound nanoparticles
-
Radiolabeled YIGSR peptide (e.g., ¹²⁵I-YIGSR) or fluorescently labeled YIGSR
-
Non-targeted DSPE-PEG1000 nanoparticles (control)
-
Binding Buffer (e.g., PBS with 1% BSA)
-
96-well plates
-
Gamma counter or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Competitors: Prepare serial dilutions of this compound and non-targeted nanoparticles in binding buffer.
-
Assay Setup:
-
Total Binding: Add a fixed concentration of labeled YIGSR to wells containing only cells and binding buffer.
-
Non-specific Binding: Add a high concentration of unlabeled YIGSR (e.g., 1000-fold excess) to wells with cells and the fixed concentration of labeled YIGSR.
-
Competition: Add the fixed concentration of labeled YIGSR and varying concentrations of this compound or non-targeted nanoparticles to wells with cells.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to allow binding to reach equilibrium.
-
Washing: Gently wash the cells three times with ice-cold binding buffer to remove unbound ligands.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity or fluorescence in each well using a gamma counter or plate reader.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor nanoparticles.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Cellular Uptake by Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled this compound nanoparticles.
Materials:
-
Target cells
-
Fluorescently labeled this compound nanoparticles (e.g., containing a fluorescent lipid)
-
Fluorescently labeled non-targeted DSPE-PEG1000 nanoparticles
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed target cells in 6-well plates and allow them to adhere overnight.
-
Nanoparticle Incubation: Incubate the cells with different concentrations of fluorescently labeled targeted and non-targeted nanoparticles for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Gate the live cell population based on forward and side scatter.
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample.
-
Compare the uptake of targeted versus non-targeted nanoparticles.
-
In Vitro Cellular Internalization by Confocal Microscopy
This method visualizes the internalization and subcellular localization of fluorescently labeled nanoparticles.
Materials:
-
Target cells
-
Fluorescently labeled this compound nanoparticles
-
Fluorescently labeled non-targeted DSPE-PEG1000 nanoparticles
-
Glass-bottom dishes or coverslips
-
Cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed target cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Nanoparticle Incubation: Incubate the cells with fluorescently labeled targeted and non-targeted nanoparticles for a specific time point (e.g., 4 hours) at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Acquire Z-stack images to confirm intracellular localization.
-
Image Analysis: Analyze the images to observe the co-localization of nanoparticles with cellular compartments.
In Vivo Biodistribution Study
This protocol assesses the distribution of this compound nanoparticles in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animal model (e.g., subcutaneous xenograft in mice)
-
Radiolabeled (e.g., with ¹¹¹In or ⁶⁴Cu) or near-infrared fluorescently labeled this compound nanoparticles
-
Labeled non-targeted DSPE-PEG1000 nanoparticles
-
Anesthesia
-
Gamma counter or in vivo imaging system (IVIS)
Protocol:
-
Animal Model: Establish tumors in mice by subcutaneously injecting cancer cells that overexpress 67LR.
-
Nanoparticle Administration: Once tumors reach a suitable size, intravenously inject the labeled targeted or non-targeted nanoparticles into the mice.
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform in vivo imaging to monitor the accumulation of nanoparticles in the tumor.
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Harvest the tumor and major organs (liver, spleen, lungs, kidneys, heart, brain).
-
Weigh each organ.
-
Measure the radioactivity or fluorescence in each organ using a gamma counter or by imaging the excised organs.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the tumor accumulation and organ distribution of targeted versus non-targeted nanoparticles.
-
References
Application Notes and Protocols for DSPE-PEG1000-YIGSR in siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful and highly specific mechanism for gene silencing, presenting significant therapeutic potential for a wide range of diseases. However, the effective delivery of siRNA to target cells in vivo remains a critical challenge due to its inherent instability and poor cellular uptake. To overcome these hurdles, targeted nanoparticle delivery systems have emerged as a promising strategy.
This document provides detailed application notes and protocols for the use of DSPE-PEG1000-YIGSR in the formulation of lipid-based nanoparticles for the targeted delivery of siRNA. The YIGSR peptide, a sequence derived from the β1 chain of laminin (B1169045), specifically targets the 67 kDa laminin receptor (67LR), which is overexpressed on the surface of many cancer cells. By incorporating this compound into siRNA-loaded nanoparticles, researchers can achieve enhanced cellular uptake and targeted gene silencing in 67LR-expressing cells.
Data Presentation
The following tables summarize key quantitative data related to the formulation and efficacy of DSPE-PEG-YIGSR-siRNA nanoparticles. The data is compiled from various studies and represents typical results that can be expected.
Table 1: Physicochemical Properties of DSPE-PEG-YIGSR siRNA Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Hydrodynamic Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 mV to +30 mV | Laser Doppler Velocimetry |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vitro Gene Silencing Efficiency
| Cell Line | Target Gene | siRNA Concentration | Gene Knockdown Efficiency (%) | Method of Analysis |
| Various Cancer Cell Lines | Varies | 50 nM | 70 - 80% | qRT-PCR |
| Human Tenon's Fibroblasts | MRTF-B | 50 nM | ~76%[1][2] | qRT-PCR |
| Various Cell Lines | Luciferase, GAPDH | Not Specified | ~80%[3] | Luciferase Assay, Western Blot |
Table 3: In Vivo Biodistribution of Targeted Nanoparticles (Representative Data)
| Organ | % Injected Dose / gram tissue (at 24h) |
| Tumor | 5 - 15% |
| Liver | 20 - 40% |
| Spleen | 10 - 20% |
| Kidneys | 5 - 10% |
| Lungs | < 5% |
Note: In vivo biodistribution is highly dependent on the specific nanoparticle formulation, animal model, and route of administration.
Experimental Protocols
Protocol 1: Preparation of this compound siRNA Liposomes
This protocol describes the preparation of YIGSR-targeted, siRNA-loaded liposomes using the thin-film hydration method.
Materials:
-
Cationic lipid (e.g., DOTAP, DOTMA)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
DSPE-PEG1000
-
This compound
-
siRNA (specific to the target gene)
-
RNase-free water
-
Phosphate-buffered saline (PBS), RNase-free
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the cationic lipid, helper lipid, DSPE-PEG1000, and this compound in chloroform at a desired molar ratio (e.g., 50:45:4:1).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an RNase-free aqueous solution containing the siRNA. The volume and concentration of the siRNA solution should be calculated to achieve the desired lipid-to-siRNA ratio.
-
Gently rotate the flask to ensure complete hydration of the lipid film, forming multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or in a bath sonicator.
-
Subsequently, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times to ensure a homogenous size distribution.
-
-
Purification:
-
Remove the unencapsulated siRNA by dialysis against RNase-free PBS or by using size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Quantify the siRNA encapsulation efficiency using a RiboGreen assay after lysing the liposomes with a detergent (e.g., 1% Triton X-100).
-
Protocol 2: In Vitro Transfection of Cells with this compound siRNA Liposomes
This protocol outlines the procedure for transfecting cells in culture with the prepared siRNA liposomes.
Materials:
-
Target cells (expressing the 67LR)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
This compound siRNA liposomes
-
Control (non-targeting) siRNA liposomes
-
Untreated control cells
-
24-well plates
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Transfection:
-
On the day of transfection, replace the culture medium with fresh, serum-free medium.
-
Dilute the this compound siRNA liposomes and control liposomes to the desired final siRNA concentration (e.g., 50 nM) in serum-free medium.
-
Add the diluted liposome suspension to the respective wells.
-
Incubate the cells with the liposomes for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.
-
-
Analysis:
-
Assess the gene knockdown at the mRNA and/or protein level using the protocols described below.
-
Protocol 3: Quantitative Analysis of Gene Silencing by qRT-PCR
This protocol provides a method for quantifying the reduction in target mRNA levels following siRNA treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the cells 24-48 hours post-transfection.
-
Extract total RNA from the transfected and control cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit, following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reactions in triplicate for each sample (including no-template controls) using the qPCR master mix, primers for the target gene, and primers for the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to the expression of the housekeeping gene.
-
Calculate the percentage of gene knockdown in the siRNA-treated samples relative to the control samples.
-
Visualizations
Caption: Experimental workflow for this compound siRNA nanoparticle delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor-targeted liposome-peptide-siRNA nanoparticles represent an efficient delivery system for MRTF silencing in conjunctival fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-targeted liposome-peptide nanocomplexes for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Distribution of DSPE-PEG1000-YIGSR Imaging Probes
Introduction
These application notes provide a comprehensive overview and detailed protocols for imaging the in vivo distribution of liposomes functionalized with the YIGSR peptide, specifically DSPE-PEG1000-YIGSR. The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, is a ligand for the 67 kDa laminin receptor (LAMR), which is often overexpressed on the surface of various cell types, including endothelial and tumor cells.[1] By incorporating this compound into liposomes, these nanocarriers can be targeted to tissues expressing LAMR, making them promising vehicles for targeted drug delivery and diagnostic imaging. The polyethylene (B3416737) glycol (PEG) linker (PEG1000) serves to prolong the circulation time of the liposomes by reducing uptake by the reticuloendothelial system (RES).
Principle of a YIGSR-Targeted Imaging Agent
The targeting strategy relies on the specific interaction between the YIGSR peptide on the liposome (B1194612) surface and the laminin receptor on target cells. Upon intravenous administration, the PEGylated liposomes circulate in the bloodstream. The YIGSR moiety facilitates binding to and subsequent internalization by LAMR-expressing cells. By labeling the liposomes with a fluorescent dye or a radionuclide, their accumulation in target tissues can be visualized and quantified in vivo using imaging modalities such as fluorescence imaging or single-photon emission computed tomography (SPECT)/positron emission tomography (PET).
Data Presentation: Quantitative Biodistribution
Table 1: Illustrative Biodistribution of Peptide-Targeted Nanoparticles in Mice (%ID/g)
| Organ | 1 h | 4 h | 24 h |
| Blood | 15.2 ± 2.5 | 8.1 ± 1.8 | 1.5 ± 0.4 |
| Heart | 3.1 ± 0.6 | 2.5 ± 0.5 | 0.8 ± 0.2 |
| Lungs | 5.7 ± 1.1 | 4.2 ± 0.9 | 1.9 ± 0.5 |
| Liver | 18.9 ± 3.2 | 25.6 ± 4.1 | 22.3 ± 3.7 |
| Spleen | 10.5 ± 2.1 | 15.3 ± 2.9 | 18.1 ± 3.3 |
| Kidneys | 4.2 ± 0.8 | 3.1 ± 0.7 | 1.2 ± 0.3 |
| Tumor | 4.5 ± 0.9 | 7.8 ± 1.5 | 10.2 ± 2.1 |
| Muscle | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.5 ± 0.1 |
Note: This table is a representative example based on typical findings for targeted nanoparticles and does not represent actual data for this compound. Data is presented as mean ± standard deviation.
Experimental Protocols
Here, we provide detailed methodologies for key experiments involved in the preparation and in vivo imaging of this compound liposomes.
Protocol 1: Preparation and Characterization of this compound Liposomes
1. Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000)
-
This compound
-
Fluorescent lipid dye (e.g., DiD) or a chelator for radiolabeling (e.g., DOTA-DSPE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringe filters (100 nm pore size)
2. Liposome Formulation (Thin-Film Hydration Method):
-
In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG1000, and this compound in chloroform at a desired molar ratio (e.g., 55:40:4:1). If preparing fluorescent liposomes, add the lipid dye at this stage.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate filters with a 100 nm pore size using a mini-extruder.
3. Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Morphology: Visualize the liposomes using transmission electron microscopy (TEM) to confirm their spherical shape and lamellarity.
-
Peptide Conjugation Efficiency: Quantify the amount of YIGSR peptide on the liposome surface using a suitable assay, such as a bicinchoninic acid (BCA) protein assay after liposome lysis or by high-performance liquid chromatography (HPLC).
Protocol 2: In Vivo Imaging of this compound Liposomes
1. Animal Models:
-
Use appropriate animal models, such as nude mice bearing xenograft tumors known to overexpress the laminin receptor. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Probe Administration:
-
Dilute the fluorescently or radiolabeled this compound liposomes in sterile saline to the desired concentration.
-
Administer the liposome suspension to the animals via intravenous injection (e.g., tail vein or retro-orbital injection) at a typical dose of 100-200 µL.
3. In Vivo Imaging:
-
Fluorescence Imaging:
-
Anesthetize the animals at predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection.
-
Acquire whole-body fluorescence images using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for the chosen fluorescent dye.
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to major organs and the tumor.
-
-
SPECT/CT or PET/CT Imaging:
-
For radiolabeled liposomes, anesthetize the animals and perform SPECT/CT or PET/CT scans at desired time points.
-
The CT scan provides anatomical reference, while the SPECT or PET scan detects the gamma rays or positrons emitted from the radionuclide.
-
Reconstruct the images to visualize the 3D distribution of the liposomes.
-
Protocol 3: Ex Vivo Biodistribution and Validation
1. Tissue Harvesting:
-
At the final imaging time point, euthanize the animals according to approved protocols.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart), tumor, and muscle tissue.
2. Ex Vivo Analysis:
-
Fluorescence Imaging:
-
Arrange the harvested organs in a petri dish and image them using the in vivo imaging system.
-
Quantify the fluorescence intensity per organ.
-
-
Radioactivity Measurement:
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
-
Histology:
-
Fix the tissues in formalin, embed in paraffin, and section for histological analysis.
-
Perform immunofluorescence staining for the laminin receptor to correlate liposome accumulation with receptor expression.
-
Visualizations
References
Application Notes and Protocols: DSPE-PEG1000-YIGSR in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of DSPE-PEG1000-YIGSR-functionalized nanoparticles for the targeted delivery of chemotherapeutic agents. The information is intended to guide researchers in the development of novel cancer therapies that leverage the synergistic effects of targeted delivery and conventional chemotherapy.
Introduction
The conjugation of the YIGSR peptide to DSPE-PEG1000 offers a promising strategy for targeted drug delivery in cancer therapy. DSPE-PEG1000 provides a biocompatible and stealth nanocarrier backbone, prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect. The YIGSR peptide, a sequence derived from the laminin-β1 chain, specifically targets the 67 kDa laminin (B1169045) receptor (67LR), which is overexpressed on the surface of various cancer cells. This active targeting mechanism facilitates the selective delivery of chemotherapeutic payloads to tumor sites, potentially increasing therapeutic efficacy while minimizing off-target toxicity.
This document outlines the principles, protocols, and expected quantitative outcomes for the combination of this compound nanoparticles with common chemotherapeutic drugs such as doxorubicin (B1662922) and paclitaxel (B517696).
Signaling Pathway and Targeting Mechanism
The therapeutic rationale for using this compound nanoparticles is based on the specific interaction between the YIGSR peptide and the 67LR. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticle and the subsequent intracellular release of the encapsulated chemotherapeutic agent.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing DSPE-PEG based nanoparticles for chemotherapy delivery. These values can serve as a benchmark for researchers developing this compound formulations.
Table 1: Physicochemical Properties of DSPE-PEG Based Nanoparticles
| Parameter | Doxorubicin-Loaded Nanoparticles | Paclitaxel-Loaded Nanoparticles | Reference |
| Particle Size (nm) | 90 - 150 | 70 - 200 | [1][2] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [1][2] |
| Zeta Potential (mV) | -10 to -30 | -15 to -35 | [1][2] |
| Encapsulation Efficiency (%) | > 85 | > 80 | [1][2] |
| Drug Loading (%) | 5 - 15 | 3 - 10 | [1][2] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Free Doxorubicin (µg/mL) | DSPE-PEG-Doxorubicin (µg/mL) | Free Paclitaxel (µg/mL) | DSPE-PEG-Paclitaxel (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | 0.1 - 0.5 | 0.5 - 2.0 | 0.005 - 0.02 | 0.01 - 0.05 | [3] |
| A549 (Lung Cancer) | 0.2 - 0.8 | 0.8 - 3.0 | 0.01 - 0.05 | 0.02 - 0.1 | [3] |
| U87-MG (Glioblastoma) | 0.1 - 0.6 | 0.4 - 2.5 | 0.002 - 0.01 | 0.005 - 0.03 | [3] |
Note: The IC50 values for nanoparticle formulations may be higher in vitro due to the sustained release of the drug.
Table 3: In Vivo Pharmacokinetic Parameters
| Formulation | Half-life (t½) (h) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Reference |
| Free Doxorubicin | ~1 | ~5 | > 1500 | [4] |
| DSPE-PEG-Doxorubicin | 20 - 40 | 500 - 2300 | < 15 | [4] |
| Free Paclitaxel (Taxol) | ~2 | ~2 | > 2 | [2] |
| DSPE-PEG-Paclitaxel | > 10 | > 4 | < 1.5 | [2] |
Experimental Protocols
The following are detailed protocols for the preparation, characterization, and evaluation of this compound chemotherapy nanoparticles.
Preparation of this compound Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using the thin-film hydration method.
Materials:
-
DSPE-PEG1000
-
This compound
-
Phosphatidylcholine (e.g., HSPC or DSPC)
-
Cholesterol
-
Chemotherapeutic drug (e.g., Doxorubicin HCl, Paclitaxel)
-
Chloroform (B151607) and Methanol (B129727) (or other suitable organic solvents)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid and Drug Dissolution: Dissolve DSPE-PEG1000, this compound, phosphatidylcholine, cholesterol, and the chemotherapeutic drug in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of the components should be optimized, with a typical starting point being 55:5:35:5 (PC:DSPE-PEG-YIGSR:Cholesterol:DSPE-PEG).
-
Film Formation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C). A thin, uniform lipid film should form on the inner surface of the flask.
-
Vacuum Drying: Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the particle size of the MLVs to form small unilamellar vesicles (SUVs) by either:
-
Sonication: Using a probe sonicator on ice.
-
Extrusion: Passing the MLV suspension through polycarbonate membranes of defined pore sizes (e.g., 200 nm followed by 100 nm) using a mini-extruder.
-
-
Purification: Remove the unencapsulated drug by dialysis against PBS or using a size-exclusion chromatography column.
-
Sterilization and Storage: Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter and store at 4°C.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in PBS and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
b) Morphology:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and visualize under a transmission electron microscope.
c) Encapsulation Efficiency and Drug Loading:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Lyse a known amount of the purified nanoparticle suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration using a pre-established calibration curve.
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
In Vitro Drug Release Study
Method: Dialysis Method. Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the collected aliquots using UV-Vis or HPLC.
-
Plot the cumulative drug release percentage against time.
In Vitro Cellular Studies
a) Cell Culture:
-
Use cancer cell lines known to overexpress the 67LR (e.g., MCF-7, A549, U87-MG). A cell line with low 67LR expression can be used as a negative control.
b) Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free drug, drug-loaded DSPE-PEG1000 nanoparticles (non-targeted control), and drug-loaded this compound nanoparticles.
-
Incubate for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the IC50 values.
c) Cellular Uptake Study:
-
Fluorescence Microscopy:
-
Encapsulate a fluorescent dye (e.g., Coumarin-6 or DiI) in the nanoparticles.
-
Treat cells grown on coverslips with the fluorescently labeled nanoparticles.
-
After incubation, wash the cells, fix them, and stain the nuclei with DAPI.
-
Visualize the cellular uptake using a fluorescence microscope.
-
-
Flow Cytometry:
-
Treat cells with fluorescently labeled nanoparticles.
-
After incubation, wash the cells and detach them.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
-
In Vivo Animal Studies
a) Pharmacokinetics:
-
Administer the nanoparticle formulations intravenously to healthy mice or rats.
-
Collect blood samples at predetermined time points.
-
Extract the drug from the plasma and quantify its concentration using HPLC.
-
Perform pharmacokinetic analysis to determine parameters like half-life, AUC, and clearance.
b) Biodistribution:
-
Use fluorescently or radioactively labeled nanoparticles.
-
Administer the labeled nanoparticles to tumor-bearing mice.
-
At different time points, euthanize the mice and harvest major organs and the tumor.
-
Quantify the amount of nanoparticles in each organ using an in vivo imaging system or a gamma counter.
c) Tumor Growth Inhibition:
-
Establish a xenograft tumor model by injecting cancer cells subcutaneously into immunodeficient mice.
-
When tumors reach a certain volume, randomize the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, YIGSR-targeted nanoparticles).
-
Administer the treatments intravenously at a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.
Conclusion
The combination of this compound with chemotherapeutic agents represents a highly promising approach for targeted cancer therapy. The protocols and data presented here provide a framework for the rational design and evaluation of these advanced drug delivery systems. Further optimization of the formulation and rigorous preclinical testing are crucial steps toward the clinical translation of this technology.
References
- 1. Preparation and characterization of paclitaxel-loaded DSPE-PEG-liquid crystalline nanoparticles (LCNPs) for improved bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving systemic circulation of paclitaxel nanocrystals by surface hybridization of DSPE-PEG2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. In vivo evaluation of doxorubicin-loaded (PEG)(3)-PLA nanopolymersomes (PolyDoxSome) using DMBA-induced mammary carcinoma rat model and comparison with marketed LipoDox™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable DSPE-PEG1000-YIGSR Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide YIGSR, derived from the laminin (B1169045) β1 chain, is a crucial ligand for the 67-kDa laminin receptor (67LR) and α6β1 integrin, both of which are frequently overexpressed in various cell types, including cancerous and endothelial cells.[1] This specific interaction makes the YIGSR peptide an attractive targeting moiety for drug delivery systems. When conjugated to liposomes via a DSPE-PEG1000 linker, it can enhance the targeted delivery of therapeutic payloads, thereby increasing efficacy and reducing off-target effects.[2]
These application notes provide detailed protocols for the synthesis of DSPE-PEG1000-YIGSR, the formulation of YIGSR-targeted liposomes, and the subsequent characterization and stability testing of these formulations. The aim is to equip researchers with the necessary methodologies to develop stable and effective targeted drug delivery platforms.
Synthesis of this compound Conjugate
The synthesis of the this compound conjugate is a critical first step. This can be achieved through various chemical strategies, with NHS-ester chemistry being a common and effective method. This involves the reaction of an amine-reactive DSPE-PEG1000-NHS ester with the N-terminal amine of the YIGSR peptide.
Experimental Protocol: Synthesis of this compound via NHS-Ester Chemistry
Materials:
-
DSPE-PEG1000-NHS (N-Hydroxysuccinimide)
-
YIGSR peptide (custom synthesis with a free N-terminus)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dialysis membrane (MWCO 1 kDa)
-
Lyophilizer
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Dissolution of Reactants:
-
Dissolve DSPE-PEG1000-NHS in anhydrous DMF to a final concentration of 10 mg/mL.
-
Dissolve the YIGSR peptide in anhydrous DMF to a final concentration of 5 mg/mL.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vessel, combine the DSPE-PEG1000-NHS solution with the YIGSR peptide solution at a 1.2:1 molar ratio (DSPE-PEG1000-NHS:YIGSR).
-
Add triethylamine to the reaction mixture to achieve a final concentration of 10 mM. TEA acts as a base to deprotonate the N-terminal amine of the peptide, facilitating the reaction.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Following the reaction, transfer the mixture to a dialysis membrane (1 kDa MWCO).
-
Dialyze against deionized water for 48 hours, with water changes every 6 hours, to remove unreacted peptide, DMF, and TEA.
-
Freeze the dialyzed solution and lyophilize to obtain the this compound conjugate as a white powder.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using HPLC.
-
Determine the molecular weight of the conjugate using mass spectrometry to verify the addition of the YIGSR peptide to the DSPE-PEG1000-NHS.
-
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Formulation of YIGSR-Targeted Liposomes
YIGSR-targeted liposomes can be prepared using the thin-film hydration method followed by extrusion for size homogenization. The formulation will typically include a structural phospholipid (e.g., DSPC), cholesterol for membrane stability, and the this compound conjugate for targeting.
Experimental Protocol: Preparation of YIGSR-Targeted Liposomes
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).
-
Remove the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes.
-
Pass the suspension 10-20 times through a 100 nm pore size membrane using a mini-extruder heated above the lipid phase transition temperature.
-
-
Characterization:
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Determine the zeta potential of the formulation to assess surface charge.
-
Quantify the amount of YIGSR peptide on the liposome (B1194612) surface using a suitable assay (e.g., HPLC after liposome disruption).[3][4][5]
-
Liposome Formulation Workflow
Caption: Workflow for YIGSR-targeted liposome formulation.
Stability Assessment of this compound Formulations
The stability of the liposomal formulation is paramount for its therapeutic application. Stability studies should assess both the physical and chemical integrity of the liposomes over time and under various storage conditions.
Experimental Protocol: Liposome Stability Study
Methodology:
-
Sample Preparation and Storage:
-
Prepare a batch of YIGSR-targeted liposomes as described above.
-
Divide the liposome suspension into several sterile, sealed vials.
-
Store the vials at different temperatures, typically 4°C (refrigerated) and 25°C (room temperature).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Parameters to be Monitored:
-
Particle Size and Polydispersity Index (PDI): Measure using DLS. An increase in particle size or PDI can indicate aggregation or fusion of liposomes.
-
Zeta Potential: Measure to assess changes in surface charge, which can influence colloidal stability. A zeta potential greater than |±30 mV| is generally considered to indicate good stability.[6]
-
Encapsulation Efficiency and Drug Leakage (if applicable): If the liposomes are loaded with a therapeutic agent, quantify the amount of drug retained within the liposomes over time. This can be done by separating the free drug from the encapsulated drug (e.g., via dialysis or size exclusion chromatography) followed by a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Peptide Integrity: The stability of the YIGSR peptide on the liposome surface can be assessed by HPLC after extraction from the liposomes.[3]
-
Data Presentation:
Summarize the collected data in tables to facilitate comparison between different storage conditions and time points.
Table 1: Representative Physical Stability of Peptide-Targeted Liposomes at 4°C
| Time (Weeks) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| 0 | 105.2 ± 2.1 | 0.12 ± 0.02 | -25.3 ± 1.5 |
| 1 | 106.5 ± 2.5 | 0.13 ± 0.03 | -24.9 ± 1.8 |
| 2 | 107.1 ± 2.8 | 0.14 ± 0.02 | -25.1 ± 1.6 |
| 4 | 108.9 ± 3.1 | 0.15 ± 0.04 | -24.5 ± 2.1 |
| 8 | 110.3 ± 3.5 | 0.16 ± 0.03 | -23.8 ± 2.5 |
| 12 | 112.8 ± 4.2 | 0.18 ± 0.05 | -23.1 ± 2.9 |
Note: This is representative data for a peptide-targeted liposomal formulation and may not reflect the exact stability of a this compound formulation.
Table 2: Representative Physical Stability of Peptide-Targeted Liposomes at 25°C
| Time (Weeks) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| 0 | 105.2 ± 2.1 | 0.12 ± 0.02 | -25.3 ± 1.5 |
| 1 | 115.8 ± 4.5 | 0.21 ± 0.06 | -22.7 ± 2.8 |
| 2 | 128.4 ± 6.2 | 0.28 ± 0.08 | -20.1 ± 3.5 |
| 4 | 155.1 ± 8.9 | 0.35 ± 0.11 | -17.5 ± 4.1 |
| 8 | Aggregation | - | - |
| 12 | Aggregation | - | - |
Note: This is representative data for a peptide-targeted liposomal formulation and may not reflect the exact stability of a this compound formulation.
Table 3: Representative Encapsulated Drug Retention in Peptide-Targeted Liposomes
| Time (Weeks) | Drug Retention at 4°C (%) | Drug Retention at 25°C (%) |
| 0 | 100 | 100 |
| 1 | 98.5 | 92.3 |
| 2 | 97.1 | 85.6 |
| 4 | 95.2 | 75.1 |
| 8 | 92.8 | 60.7 |
| 12 | 90.5 | 45.2 |
Note: This is representative data for a drug-loaded peptide-targeted liposomal formulation and may not reflect the exact stability of a this compound formulation.
YIGSR Signaling Pathway
The YIGSR peptide on the surface of liposomes interacts with cell surface receptors, primarily the 67-kDa laminin receptor (67LR) and integrins, such as α6β1, to initiate intracellular signaling cascades.[1] This interaction can lead to enhanced cell adhesion, internalization of the liposomes, and other downstream cellular responses. Understanding this pathway is crucial for predicting the biological activity of the formulation.
YIGSR-Mediated Signaling Pathway
Caption: YIGSR-mediated cell signaling pathway.
Conclusion
The development of stable this compound formulations requires a systematic approach encompassing synthesis, formulation, and rigorous stability testing. The protocols and information provided herein offer a comprehensive guide for researchers in this field. By carefully controlling the formulation parameters and conducting thorough stability assessments, it is possible to create effective and reliable YIGSR-targeted liposomal drug delivery systems with the potential for significant therapeutic impact.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic analysis of peptide linker length and liposomal polyethylene glycol coating on cellular uptake of peptide-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DSPE-PEG1000-YIGSR Encapsulation
Welcome to the technical support center for DSPE-PEG1000-YIGSR encapsulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful incorporation of this compound into liposomes and nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a lipid-peptide conjugate. It consists of:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a lipid anchor, allowing for its incorporation into the lipid bilayer of liposomes or nanoparticles.
-
PEG1000 (Polyethylene glycol, molecular weight 1000 Da): A hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, helping to prolong their circulation time in the body.
-
YIGSR: A pentapeptide (Tyrosine-Isoleucine-Glycine-Serine-Arginine) derived from the laminin (B1169045) β1 chain. This peptide sequence can act as a targeting ligand, interacting with specific receptors on cell surfaces.
Q2: What are the primary methods for incorporating this compound into liposomes?
A2: There are two primary methods for incorporating this compound into liposomes:
-
Thin-Film Hydration (Pre-incorporation): In this method, the this compound is mixed with other lipids (e.g., phospholipids (B1166683) and cholesterol) in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer to form liposomes with the conjugate already incorporated.
-
Post-Insertion: This technique involves preparing empty liposomes first and then incubating them with a solution containing this compound micelles. The lipid-peptide conjugate will then spontaneously insert into the outer leaflet of the pre-formed liposomes.
Q3: What is a typical molar ratio for lipids when formulating liposomes with this compound?
A3: The optimal molar ratio can vary depending on the desired characteristics of the nanoparticles. However, a common starting point for PEGylated liposomes is a total PEG-lipid concentration of 5-10 mol%. For targeted liposomes, the this compound might constitute 0.5-5 mol% of the total lipid, with the remainder of the PEG-lipid being a non-targeted version (e.g., DSPE-PEG1000-mPEG). A representative formulation could be: Phospholipid:Cholesterol:DSPE-PEG1000-mPEG:this compound at a molar ratio of approximately 55:40:3:2.
Q4: How can I quantify the amount of this compound incorporated into my liposomes?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the amount of this compound in a liposomal formulation. You would typically need to develop a method that can separate the this compound from the other lipid components. An Evaporative Light Scattering Detector (ELSD) or a UV detector (if the peptide has a sufficient chromophore) can be used for detection. Amino acid analysis can also be used to determine the peptide content, which can then be correlated to the amount of the conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during the encapsulation of this compound.
Problem 1: Low Encapsulation/Incorporation Efficiency
Q: I am observing low incorporation of this compound into my liposomes. What are the possible causes and solutions?
A: Low incorporation efficiency can be frustrating. Here’s a step-by-step guide to troubleshoot this issue:
| Potential Cause | Recommended Solution |
| Inadequate Hydration Conditions (Thin-Film Method) | Ensure the hydration temperature is above the phase transition temperature (Tc) of all lipids in the formulation. For DSPE, the Tc is high, so hydration should be performed at an elevated temperature (e.g., 60-65°C). Ensure vigorous agitation (e.g., vortexing or sonication) during hydration to facilitate the formation of vesicles and the incorporation of the lipid-peptide conjugate. |
| Inefficient Post-Insertion | Increase the incubation time and/or temperature during the post-insertion step to facilitate the transfer of this compound from micelles to the liposomes. Ensure that the concentration of the this compound micelles is sufficient to drive the insertion process. |
| Micelle Formation vs. Liposome (B1194612) Incorporation | At high concentrations, DSPE-PEG derivatives can form micelles instead of incorporating into the liposome bilayer. Try reducing the molar percentage of this compound in your formulation. Characterize your final formulation using techniques like Dynamic Light Scattering (DLS) to check for a multimodal size distribution, which might indicate the presence of both liposomes and micelles. |
| Inaccurate Quantification | Validate your quantification method. For HPLC, ensure complete disruption of the liposomes (e.g., using a suitable detergent or solvent system) to release all the lipid components for analysis. Check for potential co-elution of this compound with other lipids. |
Problem 2: Nanoparticle Aggregation
Q: My this compound liposomes are aggregating. How can I prevent this?
A: Aggregation can be a sign of instability in your formulation. Consider the following:
| Potential Cause | Recommended Solution |
| Insufficient PEGylation | The "stealth" PEG layer may not be dense enough to provide sufficient steric hindrance. Increase the total molar percentage of PEGylated lipids (both this compound and any non-targeted DSPE-PEG) in your formulation, typically to 5-10 mol%. |
| Inappropriate Buffer Conditions | High ionic strength buffers can screen the surface charge and reduce electrostatic repulsion between particles, leading to aggregation. Try using a buffer with a lower ionic strength. Also, ensure the pH of your buffer is not near the isoelectric point of the YIGSR peptide, which could reduce its charge and contribute to instability. |
| Improper Storage | Store your liposome formulation at an appropriate temperature, typically 4°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and cause aggregation. |
| Issues with Purification | During purification steps like centrifugation, the pelleting of nanoparticles can sometimes lead to irreversible aggregation. If this is an issue, consider alternative purification methods like dialysis or size exclusion chromatography. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This protocol describes the preparation of liposomes with this compound incorporated during the formation process.
Materials:
-
Primary phospholipid (e.g., DSPC, POPC)
-
Cholesterol
-
This compound
-
DSPE-PEG1000 (or other non-targeted PEGylated lipid)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the primary phospholipid, cholesterol, DSPE-PEG1000, and this compound in the organic solvent at the desired molar ratio.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the Tc of the lipids.
-
Continue to evaporate for at least 30 minutes after the bulk of the solvent has been removed to ensure a dry, thin lipid film is formed on the wall of the flask.
-
-
Hydration:
-
Add the aqueous hydration buffer, pre-heated to a temperature above the Tc of the lipids, to the flask containing the lipid film.
-
Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is fully dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion should be performed at a temperature above the Tc of the lipids.
-
-
Purification:
-
Remove any unencapsulated material by a suitable method such as size exclusion chromatography or dialysis.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general guideline for quantifying the incorporated this compound. Method development and optimization will be required for your specific formulation and HPLC system.
Materials:
-
Liposome sample
-
Liposome disruption solution (e.g., a detergent like Triton X-100 or an organic solvent like methanol)
-
HPLC system with a suitable detector (e.g., ELSD or UV)
-
Appropriate HPLC column (e.g., a C18 reverse-phase column)
-
Mobile phases (e.g., a gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid or formic acid)
-
This compound standard for calibration
Procedure:
-
Sample Preparation:
-
Disrupt a known volume of your liposome suspension using the disruption solution to release all lipid components.
-
Centrifuge the sample at high speed to pellet any insoluble material.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample and a series of this compound standards onto the HPLC system.
-
Run your optimized HPLC method to separate the this compound from other components.
-
Integrate the peak corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in your liposome sample.
-
Calculate the encapsulation efficiency by dividing the amount of incorporated this compound by the initial amount used in the formulation and multiplying by 100.
-
Visualizations
Caption: Experimental workflow for this compound liposome preparation and analysis.
Caption: Troubleshooting decision tree for this compound encapsulation issues.
Technical Support Center: DSPE-PEG1000-YIGSR Nanoparticles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with DSPE-PEG1000-YIGSR nanoparticles. Our goal is to help you overcome common challenges, particularly aggregation, and ensure the stability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles and what are their primary applications?
A1: this compound nanoparticles are lipid-based drug delivery vehicles. They are composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to a 1000-dalton polyethylene (B3416737) glycol (PEG) chain, which is further functionalized with the YIGSR peptide. The DSPE forms the lipid core, while the PEG provides a hydrophilic shell that sterically stabilizes the nanoparticle, preventing aggregation and reducing clearance by the immune system.[1][2] The YIGSR peptide is a sequence derived from the laminin (B1169045) β1 chain and acts as a targeting ligand, directing the nanoparticles to cells that express the 67 kDa laminin receptor.[3] These nanoparticles are primarily used for targeted drug delivery to tumor cells that overexpress this receptor.
Q2: What is the mechanism of action for the YIGSR peptide in targeting?
A2: The YIGSR peptide specifically binds to the 67 kDa non-integrin laminin receptor on the surface of target cells.[3] This interaction can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticle and the delivery of its therapeutic payload into the cell. This targeted approach can enhance the efficacy of the encapsulated drug while minimizing off-target side effects.
Q3: What are the key factors that influence the stability of this compound nanoparticles?
A3: The stability of these nanoparticles is influenced by several factors, including:
-
pH and Buffer Composition: The pH of the suspension can affect the surface charge of the nanoparticles. A pH close to the isoelectric point can lead to aggregation.[4] It is recommended to use a neutral pH buffer, such as phosphate-buffered saline (PBS) at pH 7.4, where DSPE-PEG esters have been shown to be stable.
-
Temperature: High temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and potential aggregation. Storage at lower temperatures (e.g., 4°C) is generally recommended.
-
Ionic Strength: High salt concentrations can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.
-
Peptide Concentration: The concentration of the YIGSR peptide on the nanoparticle surface can influence its stability. While a sufficient concentration is needed for targeting, excessive peptide loading might lead to aggregation due to intermolecular interactions between peptides on different nanoparticles.[5]
-
Presence of Serum Proteins: In biological media, proteins can adsorb to the nanoparticle surface, forming a "protein corona."[6] While PEGylation is designed to reduce this, some protein binding can still occur, potentially leading to aggregation.[6][7]
Troubleshooting Guide: Preventing and Resolving Aggregation
Aggregation is a common issue when working with nanoparticles. This guide provides potential causes and solutions for aggregation observed during the formulation and storage of this compound nanoparticles.
Troubleshooting Workflow for Nanoparticle Aggregation
Caption: A decision tree to systematically troubleshoot the aggregation of this compound nanoparticles.
| Observed Problem | Potential Cause | Recommended Solution |
| Immediate aggregation upon hydration of the lipid film. | 1. Incorrect pH of the hydration buffer: The pH may be near the isoelectric point of the peptide-lipid conjugate, minimizing electrostatic repulsion.[4] 2. High ionic strength of the hydration buffer: Salts can screen surface charges, leading to aggregation. | 1. Adjust buffer pH: Use a buffer with a pH of 7.4 (e.g., PBS) for hydration. 2. Use low ionic strength buffer: Initially hydrate (B1144303) in a low salt buffer and then exchange into the final buffer if necessary. |
| Aggregation during the peptide conjugation step. | 1. High concentration of the peptide or lipid: High concentrations can increase the likelihood of intermolecular interactions and aggregation.[5] 2. Inefficient conjugation: Unreacted maleimide (B117702) groups could potentially cross-react, or unreacted thiol groups on the peptide could form disulfide bonds between nanoparticles. | 1. Optimize concentrations: Perform the conjugation at lower concentrations of both the DSPE-PEG1000-maleimide and the YIGSR peptide. 2. Ensure complete reaction: Use a slight molar excess of the peptide and monitor the reaction completion. Quench any unreacted maleimide groups with a small molecule thiol like cysteine. |
| Gradual aggregation during storage. | 1. Suboptimal storage temperature: Storing at room temperature can increase nanoparticle movement and collisions. 2. Bacterial contamination: Microbial growth can alter the buffer composition and lead to aggregation. 3. Peptide degradation: The YIGSR peptide may degrade over time, altering the surface properties of the nanoparticles. | 1. Store at 4°C: Refrigerated storage is recommended for short-term use. For long-term storage, consider lyophilization with a cryoprotectant. 2. Use sterile techniques: Prepare and store nanoparticles under sterile conditions. 3. Characterize stability over time: Monitor the size and PDI of the nanoparticles at regular intervals during storage. |
| Aggregation after freeze-thawing or lyophilization. | 1. Formation of ice crystals: Ice crystal growth during freezing can physically damage the nanoparticles and force them into close proximity, causing aggregation upon thawing. 2. Lack of cryoprotectant: During lyophilization, the removal of water can lead to nanoparticle fusion if they are not properly stabilized. | 1. Use a cryoprotectant: Add a cryoprotectant such as trehalose (B1683222) or sucrose (B13894) (e.g., 5-10% w/v) to the nanoparticle suspension before freezing or lyophilization. 2. Control freezing rate: A faster freezing rate generally leads to smaller ice crystals and may reduce aggregation. |
| Aggregation in biological media (e.g., cell culture medium with serum). | 1. Protein corona formation: Adsorption of serum proteins onto the nanoparticle surface can alter their surface charge and lead to aggregation.[6][7] 2. High ionic strength of the media: Biological media typically have high salt concentrations. | 1. Optimize PEG density: Ensure a sufficient density of PEG on the nanoparticle surface to effectively shield it from protein adsorption.[7] 2. Pre-coat nanoparticles: In some cases, pre-incubating the nanoparticles with a non-interfering protein like bovine serum albumin (BSA) can passivate the surface and prevent further aggregation. |
Quantitative Data on Nanoparticle Stability
The stability of a nanoparticle suspension can be quantitatively assessed by measuring its zeta potential and hydrodynamic diameter over time.
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Highly unstable, rapid aggregation |
| ±10 to ±20 | Short-term stability |
| ±20 to ±30 | Moderate stability |
| > ±30 or < -30 | High degree of stability |
| Parameter | Indication of Aggregation |
| Hydrodynamic Diameter (Z-average) | A significant increase in the average particle size over time. |
| Polydispersity Index (PDI) | An increase in the PDI value (typically > 0.3) indicates a broader size distribution, often due to the presence of aggregates.[8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Thin-Film Hydration
This protocol describes the preparation of this compound nanoparticles using the thin-film hydration method followed by peptide conjugation.
Experimental Workflow for Nanoparticle Synthesis
Caption: A step-by-step workflow for the synthesis of this compound nanoparticles.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-1000] (DSPE-PEG1000-maleimide)
-
YIGSR peptide with a C-terminal cysteine residue (YIGSR-C)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Thin-Film Formation:
-
Dissolve DSPE and DSPE-PEG1000-maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., 95:5).
-
Remove the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Sizing:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, extrude the MLV suspension multiple times (e.g., 11 times) through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a lipid extruder.
-
-
Peptide Conjugation:
-
Dissolve the YIGSR-C peptide in PBS (pH 7.4).
-
Add the peptide solution to the maleimide-activated nanoparticle suspension at a slight molar excess of the peptide to DSPE-PEG1000-maleimide.
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unconjugated peptide and other small molecules by dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes, or by using size exclusion chromatography.
-
-
Characterization:
-
Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the final this compound nanoparticles using Dynamic Light Scattering (DLS).
-
Determine the surface charge (zeta potential) using Electrophoretic Light Scattering (ELS).
-
Store the purified nanoparticles at 4°C.
-
Protocol 2: Assessment of Nanoparticle Stability in Serum
This protocol describes a method to evaluate the stability of this compound nanoparticles in the presence of serum proteins.
Procedure:
-
Mix the nanoparticle suspension with an equal volume of fetal bovine serum (FBS) or human serum. A final nanoparticle concentration of 0.1-0.5 mg/mL is recommended.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the mixture.
-
Measure the hydrodynamic diameter and PDI of the nanoparticles using DLS.
-
A significant increase in size or PDI over time indicates aggregation and instability in the presence of serum.[10]
Signaling Pathway
YIGSR-Laminin Receptor Signaling
The YIGSR peptide, as a ligand for the 67 kDa laminin receptor, can initiate intracellular signaling cascades upon binding. While the complete pathway is complex and can vary between cell types, a key reported outcome is the modulation of protein tyrosine phosphorylation.[3] This can influence various cellular processes, including cell adhesion, migration, and proliferation.
Caption: A simplified diagram of the signaling initiated by the interaction of the YIGSR peptide with the 67 kDa laminin receptor.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Mediated Liposome Fusion: The Effect of Anchor Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome nanoparticle conjugation and cell penetrating peptide sequences (CPPs) enhance the cellular delivery of the tau aggregation inhibitor RI‐AG03 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. U20-E05. DLS for nanoparticle characterization service - Nanbiosis [nanbiosis.es]
troubleshooting low yield in DSPE-PEG1000-YIGSR synthesis
Welcome to the technical support center for the synthesis of DSPE-PEG1000-YIGSR. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yield, and to provide clear protocols for this conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the synthesis of this compound.
Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue and can stem from several factors throughout the synthesis and purification process. The primary suspects are inefficient conjugation due to suboptimal reaction conditions or degradation of starting materials. A systematic approach is crucial to identify the root cause.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
DSPE-PEG1000-NHS: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis. Ensure it has been stored under dry conditions and at the recommended temperature (typically -20°C). Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is highly recommended to use the DSPE-PEG1000-NHS immediately after dissolving it in an anhydrous solvent like DMSO or DMF.
-
YIGSR Peptide: Verify the purity and correct mass of the peptide. Ensure it has been stored correctly to prevent degradation.
-
-
Optimize Reaction Conditions:
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine (the N-terminus of YIGSR) is between 7.2 and 8.5.[1] A pH below 7.2 will result in a protonated and therefore less reactive amine, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, a major competing reaction.
-
Molar Ratio: A molar excess of DSPE-PEG1000-NHS over the YIGSR peptide is typically used to drive the reaction to completion. However, an excessively high ratio can complicate purification. A good starting point is a 1.5 to 3-fold molar excess of the DSPE-PEG-NHS.
-
Concentration: Reactions in dilute solutions can favor the hydrolysis of the NHS ester over the desired conjugation. If possible, work with higher concentrations of both the peptide and the DSPE-PEG-NHS.
-
Solvent: Ensure that the DSPE-PEG1000-NHS is fully dissolved in an anhydrous organic solvent before adding it to the aqueous reaction buffer containing the YIGSR peptide. The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10%) to avoid precipitation of the peptide.
-
-
Investigate Potential Side Reactions:
-
The YIGSR peptide contains amino acids with potentially reactive side chains (Tyrosine, Serine, and Arginine). While the N-terminal primary amine is the most reactive nucleophile under optimal pH conditions, side reactions can occur, especially at higher pH values. These side reactions are generally less stable than the desired amide bond.
-
-
Evaluate Purification Strategy:
-
DSPE-PEG Hydrolysis: The ester linkages in the DSPE moiety of the conjugate are susceptible to hydrolysis under acidic or basic conditions. If using reverse-phase HPLC with an acidic mobile phase (like 0.1% TFA), this can lead to the degradation of the final product.[2] It is advisable to use a milder purification method or to neutralize the collected fractions immediately.
-
Q2: How can I assess the activity of my DSPE-PEG1000-NHS before starting the conjugation?
You can perform a simple qualitative test to check for the hydrolysis of the NHS ester. The NHS byproduct of hydrolysis absorbs light in the 260-280 nm range.[1] By measuring the UV absorbance of a solution of your DSPE-PEG1000-NHS before and after forced hydrolysis (e.g., by adding a small amount of base), a significant increase in absorbance will indicate that the reagent was active.
Q3: I am observing peptide aggregation or precipitation upon adding the DSPE-PEG1000-NHS solution. How can I prevent this?
Peptide aggregation can be a significant issue, leading to low yield.[3][4][5]
Solutions:
-
Solubility of YIGSR: The YIGSR peptide is generally soluble in water.[6] However, the addition of an organic solvent (from the DSPE-PEG-NHS stock) can sometimes cause precipitation. Try to keep the organic solvent concentration as low as possible.
-
Slow Addition: Add the DSPE-PEG1000-NHS solution to the peptide solution slowly and with gentle stirring to avoid localized high concentrations that can trigger precipitation.
-
Use of Solubilizing Agents: In some cases, the inclusion of a small amount of a solubilizing agent or a chaotropic salt in the reaction buffer can help prevent aggregation.[7]
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can sometimes reduce aggregation, although this may require a longer reaction time.
Q4: How do I choose the right buffer for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the YIGSR peptide in reacting with the DSPE-PEG1000-NHS.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers at a pH between 7.2 and 8.5 are suitable choices.[1]
-
Buffers to Avoid: Tris (e.g., TBS) and glycine-based buffers should not be used as they contain primary amines.
Q5: What is the best way to purify the final this compound conjugate?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying DSPE-PEG-peptide conjugates.
Key Considerations for HPLC Purification:
-
Column: A C4 or C8 column is often a good choice for separating the more hydrophobic conjugate from the unreacted hydrophilic peptide.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in water is typically used.
-
Acidic Modifiers: While 0.1% trifluoroacetic acid (TFA) is a common additive for peptide separations, it can cause hydrolysis of the DSPE component.[2] Consider using a less harsh acidic modifier or a neutral pH purification system if possible. If an acidic mobile phase is necessary, it is crucial to immediately neutralize the collected fractions and to remove the solvent as quickly as possible.
-
Alternative Methods: Dialysis or size-exclusion chromatography can also be used to remove unreacted peptide and other small molecules, though these methods may not be as effective at separating unreacted DSPE-PEG1000-NHS or its hydrolyzed form from the final product.
Data Presentation
The following tables summarize key quantitative data relevant to the this compound synthesis.
Table 1: Influence of pH on NHS Ester Hydrolysis and Amine Reactivity
| pH | NHS Ester Stability (Half-life) | Primary Amine Reactivity | Overall Conjugation Efficiency |
| < 7.0 | High (e.g., 4-5 hours at pH 7.0, 0°C)[1] | Low (Amine is protonated) | Very Low |
| 7.2 - 8.5 | Moderate | High (Amine is deprotonated and nucleophilic) | Optimal |
| > 8.5 | Low (e.g., 10 minutes at pH 8.6, 4°C)[1] | Very High | Low (Hydrolysis outcompetes conjugation) |
Table 2: Recommended Starting Parameters for this compound Synthesis
| Parameter | Recommended Value | Notes |
| Reactants | ||
| DSPE-PEG1000-NHS | High Purity (>90%) | Store at -20°C under dessication. |
| YIGSR Peptide | High Purity (>95%) | Store as per manufacturer's instructions. |
| Reaction Conditions | ||
| Molar Ratio (DSPE-PEG-NHS:YIGSR) | 1.5:1 to 3:1 | A 2:1 molar ratio is a good starting point for optimization.[8] |
| YIGSR Concentration | 1-5 mg/mL | Higher concentrations can improve yield. |
| Reaction Buffer | 0.1 M Sodium Phosphate, pH 8.0 | Ensure the buffer is free of primary amines. |
| Solvent for DSPE-PEG-NHS | Anhydrous DMSO or DMF | Prepare fresh and use immediately. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to minimize side reactions, but may require longer incubation. |
| Reaction Time | 2-4 hours | Monitor reaction progress by HPLC if possible. |
| Purification | ||
| Method | Reverse-Phase HPLC | |
| Column | C4 or C8, 5 µm, 100-300 Å | |
| Mobile Phase A | Water with 0.1% Formic Acid | Use with caution due to potential DSPE hydrolysis. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | Linear gradient, e.g., 10-90% B over 30 min | To be optimized based on separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general methodology. Optimization may be required for your specific reagents and equipment.
-
Preparation of Reagents:
-
YIGSR Peptide Solution: Dissolve the YIGSR peptide in the reaction buffer (0.1 M Sodium Phosphate, pH 8.0) to a final concentration of 2 mg/mL.
-
DSPE-PEG1000-NHS Solution: Immediately before use, dissolve the DSPE-PEG1000-NHS in anhydrous DMSO to a concentration of 10 mg/mL. Ensure the DSPE-PEG1000-NHS is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the required volume of the DSPE-PEG1000-NHS solution to achieve a 2-fold molar excess relative to the YIGSR peptide.
-
Slowly add the DSPE-PEG1000-NHS solution to the YIGSR peptide solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM. Let it react for 15-30 minutes to quench any unreacted DSPE-PEG1000-NHS.
-
Protocol 2: Purification by Reverse-Phase HPLC
-
Sample Preparation:
-
Acidify the reaction mixture with a small amount of formic acid to a final concentration of 0.1%.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B (linear gradient)
-
45-55 min: 10% B (re-equilibration)
-
-
-
Fraction Collection and Processing:
-
Collect the fractions corresponding to the product peak.
-
Immediately neutralize the collected fractions with a buffer such as ammonium (B1175870) bicarbonate.
-
Freeze-dry the pooled fractions to obtain the purified this compound.
-
Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized product in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Mix the sample solution with the MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on the MALDI plate.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range for this compound.
-
-
Data Interpretation:
-
The expected mass of the product will be the sum of the mass of DSPE-PEG1000 and the mass of the YIGSR peptide, minus the mass of water (18 Da) from the amide bond formation. Due to the polydispersity of PEG, you will observe a distribution of peaks separated by 44 Da (the mass of one ethylene (B1197577) glycol unit).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. encapsula.com [encapsula.com]
Technical Support Center: Optimizing Drug-to-Lipid Ratios for DSPE-PEG1000-YIGSR Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the drug-to-lipid (D/L) ratio for liposomal formulations containing DSPE-PEG1000-YIGSR.
Frequently Asked Questions (FAQs)
Q1: Why is the drug-to-lipid (D/L) ratio a critical parameter in my this compound liposome (B1194612) formulation?
The drug-to-lipid (D/L) ratio is a critical process parameter that defines the drug-carrying capacity of your liposomes and directly influences the therapeutic efficacy and stability of the formulation.[1][2] Optimizing this ratio is essential for balancing drug load with encapsulation efficiency and maintaining the physicochemical integrity of the vesicles. An incorrect D/L ratio can lead to low drug loading, poor stability, or altered drug release kinetics.[3][4]
Q2: How does increasing the D/L ratio affect my formulation's properties?
Increasing the D/L ratio generally increases the amount of drug administered per dose but can also introduce several challenges.[3] High D/L ratios can lead to decreased encapsulation efficiency, as the drug may precipitate and physically disrupt the liposome bilayer, causing leakage.[5] However, for certain drugs, inducing precipitation at high D/L ratios can be a strategy to control and sustain the drug release rate.[4][5]
Q3: What is the role of the this compound component in this formulation?
This compound serves two primary functions:
-
DSPE-PEG1000: This phospholipid-polymer conjugate creates a hydrophilic shell (PEG) around the liposome.[6][7] This "stealth" coating reduces clearance by the immune system, thereby prolonging circulation time in the body.[6][8] The DSPE portion anchors the PEG chain to the lipid bilayer.
-
YIGSR Peptide: This is a targeting ligand derived from laminin.[9] It specifically interacts with the 67 kDa laminin-binding protein (LBP), which is often overexpressed on the surface of various cancer cells, promoting targeted drug delivery.[10][11]
Q4: How does the presence of this compound influence the optimal D/L ratio?
The large hydrophilic headgroup of the PEG-lipid can increase the lateral repulsion on the surface of the lipid bilayer. This can induce greater curvature, often leading to the formation of smaller vesicles.[12] This structural constraint might limit the internal volume available for drug encapsulation, potentially lowering the maximum achievable D/L ratio compared to non-PEGylated liposomes. The YIGSR peptide itself is unlikely to significantly alter the internal loading capacity but is a critical component for targeted delivery.
Q5: What are the essential analytical techniques for characterizing my formulations during D/L ratio optimization?
A comprehensive characterization is crucial to ensure quality and reproducibility.[13][14] Key techniques include:
-
Dynamic Light Scattering (DLS): To determine particle size, polydispersity index (PDI), and size distribution.[15]
-
Zeta Potential Analysis: To measure surface charge, which is an indicator of colloidal stability.[15]
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the encapsulated drug to determine loading capacity and encapsulation efficiency.[13]
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the liposomes, confirm lamellarity, and observe any internal drug precipitation.[5][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization process.
| Problem | Potential Causes | Recommended Solutions |
| Low Encapsulation Efficiency (EE%) | D/L ratio is too high: The internal capacity of the liposome is exceeded, leading to drug leakage or failure to load.[4][5] | Systematically decrease the initial D/L ratio and measure the corresponding EE% to find the optimal loading capacity. |
| Inefficient Loading Method: The chosen active loading method (e.g., pH gradient, ammonium (B1175870) sulfate (B86663) gradient) may not be optimal for the specific drug.[17] | Optimize the loading conditions: adjust the internal buffer pH, incubation temperature, or time. Consider alternative remote loading strategies. | |
| Lipid Composition: The lipid bilayer may be too fluid, causing drug leakage during the loading process. | Increase the cholesterol content or use lipids with a higher phase transition temperature (Tc) to improve membrane rigidity.[15] | |
| Poor Stability (Aggregation & Fusion) | High PEG Density: While PEG provides stealth, very high densities can sometimes compromise bilayer integrity. | Optimize the molar percentage of this compound. A range of 2-5 mol% is often effective for steric stabilization.[6] |
| Suboptimal Surface Charge: A near-neutral zeta potential can lead to vesicle aggregation. | Evaluate the impact of charged lipids (e.g., POPG) in the formulation, balanced against the targeting requirements. | |
| Increased Particle Size and PDI | Drug Precipitation: High intra-liposomal drug concentrations can lead to crystal growth that deforms the vesicles.[4][5] | Use Cryo-TEM to visualize internal structures. If large crystals are present, reducing the D/L ratio is necessary. |
| Extrusion Issues: Inconsistent pressure or multiple passes through membranes with large pore sizes can result in a heterogeneous population. | Ensure a consistent extrusion process. Use a stepwise reduction in membrane pore size (e.g., 400nm -> 200nm -> 100nm). | |
| Variable Drug Release Profile | Inconsistent Drug State: The ratio of soluble to precipitated drug inside the liposomes varies between batches.[5] | Tightly control the D/L ratio, as this is a primary factor in regulating the formation of intra-liposomal drug precipitates and, consequently, the release rate.[4] |
| Bilayer Permeability: The lipid composition may not be suitable for retaining the drug over the desired period. | Modify the lipid composition. For slower release, use saturated lipids with longer acyl chains and incorporate cholesterol. |
Data Summary: Impact of D/L Ratio
This table summarizes the general effects of varying the drug-to-lipid ratio on key liposome parameters, based on published findings.[4][5]
| Parameter | Low D/L Ratio (e.g., 0.05 wt/wt) | High D/L Ratio (e.g., >0.3 wt/wt) |
| Encapsulation Efficiency | Typically high (approaching 100%) | Often decreases significantly |
| Drug Release Rate | Faster (for drugs that precipitate) | Slower, more sustained release |
| Vesicle Integrity | High; less morphological distortion | Can be compromised; distortion due to internal crystal formation |
| Therapeutic Dose per Vesicle | Lower | Higher |
Experimental Protocols & Methodologies
Liposome Preparation (Thin-Film Hydration & Extrusion)
-
Lipid Film Preparation: Dissolve the primary lipids (e.g., DSPC, Cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., the buffer used for remote loading, such as ammonium sulfate) at a temperature above the Tc of the lipids. This process forms multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles (LUVs) with a defined size distribution.
Drug Loading (Remote Loading via pH Gradient)
-
Gradient Creation: Prepare liposomes with an entrapped acidic buffer (e.g., citrate (B86180) buffer, pH 4.0). Remove the external buffer and replace it with a buffer of neutral pH (e.g., HEPES or PBS, pH 7.4) via dialysis or size exclusion chromatography. This creates a transmembrane pH gradient.
-
Drug Incubation: Add the drug (which must be a weak base) to the liposome suspension.
-
Loading: Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C). The uncharged form of the drug will diffuse across the lipid bilayer. Once inside, it becomes protonated in the acidic environment, gets trapped, and accumulates.
-
Purification: Remove the unencapsulated drug using dialysis or a spin column.
Determination of Encapsulation Efficiency (EE%)
-
Total Drug Quantification: Lyse a known volume of the liposome suspension with a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug. Measure the drug concentration using HPLC or UV-Vis spectroscopy. This is the total drug (Dtotal).
-
Free Drug Quantification: Separate the liposomes from the aqueous phase containing unencapsulated drug using a spin column or ultracentrifugation. Measure the drug concentration in the aqueous phase. This is the free drug (Dfree).
-
Calculation: Calculate the EE% using the formula: EE% = ((D_total - D_free) / D_total) * 100
Visualizations
Caption: Workflow for optimizing the drug-to-lipid (D/L) ratio.
Caption: Factors influencing the optimal drug-to-lipid ratio.
Caption: Simplified pathway for YIGSR-mediated liposome targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 3. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 4. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Analytical techniques for single-liposome characterization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: DSPE-PEG1000-YIGSR
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DSPE-PEG1000-YIGSR in serum. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a functionalized lipid-polymer conjugate. It consists of three main parts:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a hydrophobic anchor, enabling insertion into lipid bilayers such as liposomes.
-
PEG1000 (Polyethylene Glycol, average molecular weight of 1000 Da): A hydrophilic polymer that provides a "stealth" characteristic, reducing clearance by the immune system and improving circulation time.[1][2]
-
YIGSR: A pentapeptide (Tyr-Ile-Gly-Ser-Arg) derived from laminin (B1169045). It is a bioactive sequence that can interact with the 67 kDa laminin binding protein (LBP), promoting cell adhesion and targeting.[3]
Q2: What are the main factors that can affect the stability of this compound in serum?
A2: The stability of this compound in a complex biological environment like serum is influenced by several factors:
-
Interaction with Serum Proteins: Serum proteins, particularly albumin, can interact with the lipid (DSPE) portion of the conjugate. This can lead to the extraction of the molecule from a liposomal formulation and the destabilization of micelles.[4][5]
-
Enzymatic Degradation: The YIGSR peptide sequence can be susceptible to degradation by proteases present in serum. However, its conjugation to PEG has been shown to significantly enhance its stability.[6]
-
Hydrolysis: The ester linkages in the DSPE molecule and potentially in the linkage between PEG and DSPE can be susceptible to hydrolysis. The PEG ether backbone is generally more stable but can undergo oxidative degradation.[7]
-
Temperature: Temperature can affect the kinetics of interaction with serum proteins. For instance, the breakup of DSPE-PEG micelles in the presence of bovine serum albumin is significantly faster at 37°C compared to 20°C.[4][5]
-
Formulation Characteristics: The overall composition and physical characteristics of the nanoparticle or liposome (B1194612) into which this compound is incorporated will play a crucial role in its stability.
Q3: How does PEGylation enhance the stability of the YIGSR peptide in serum?
A3: PEGylation, the process of attaching PEG chains, enhances the stability of the YIGSR peptide in several ways. The PEG chain provides a protective hydrophilic shield around the peptide, which sterically hinders the approach of proteolytic enzymes that are abundant in serum.[8] An in vitro stability assay demonstrated that while unconjugated [125I]-YIGSR was immediately degraded upon incubation with mouse serum, the PEG-conjugated version, [125I]-YIGSR-aPEG, showed no degradation after 180 minutes.[6] This increased stability in the blood is believed to be a key reason for its enhanced antimetastatic activity.[6]
Q4: What is the expected behavior of DSPE-PEG conjugates in serum?
A4: When formulated into micelles, DSPE-PEG exists in an equilibrium between monomeric, micellar, and protein-bound states (primarily with albumin).[4][5] At physiological temperatures (37°C), the equilibrium tends to shift towards the albumin-bound state, leading to micelle dissociation.[4][5] The long C18 acyl chains of DSPE provide a more stable anchor in lipid membranes compared to shorter-chain lipids, which can lead to longer circulation times for liposomes formulated with DSPE-PEG.[9]
Quantitative Stability Data
The following table summarizes kinetic data for the stability of DSPE-PEG2000 micelles in the presence of bovine serum albumin (BSA). While this data is for a different PEG length and does not include the YIGSR peptide, it provides valuable insight into the behavior of the DSPE-PEG component in a serum-like environment.
| System | Temperature (°C) | Condition | Parameter | Value | Reference |
| DSPE-PEG2000 Micelles | 20 | Presence of BSA | Micelle Breakup Time Constant | 130 ± 9 min | [4][5] |
| DSPE-PEG2000 Micelles | 37 | Presence of BSA | Micelle Breakup Time Constant | 7.8 ± 1.6 min | [4][5] |
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound in serum.
Issue 1: Aggregation of the formulation upon incubation with serum.
-
Question: Why is my this compound-containing formulation aggregating in serum?
-
Answer: Aggregation in serum can be caused by several factors:
-
Insufficient PEG Surface Density: If the surface of your nanoparticles or liposomes is not sufficiently covered by PEG, serum proteins (opsonins) can adsorb, leading to aggregation and clearance by the mononuclear phagocyte system.
-
Peptide-Mediated Interactions: The YIGSR peptide is designed to interact with cells. It is possible that it could also interact with certain serum proteins, leading to cross-linking and aggregation.
-
High Concentration of Formulation: At very high concentrations, the likelihood of particle collision and aggregation increases.
-
Ionic Strength and pH: The pH and ionic strength of the serum can influence electrostatic interactions between particles. Peptides are particularly sensitive to pH changes, which can alter their net charge and increase their propensity to aggregate.[10]
-
-
Troubleshooting Steps:
-
Optimize PEG Density: Ensure that the concentration of this compound and any other PEGylated lipids in your formulation is sufficient to provide a dense PEG corona.
-
Control Formulation Concentration: Test a range of concentrations to find one that is stable in serum.
-
Buffer Conditions: While you cannot change the properties of serum, ensure that your formulation is stable in a buffer with similar pH and ionic strength before introducing it to serum.
-
Characterize Aggregates: Use techniques like Dynamic Light Scattering (DLS) to monitor changes in particle size over time upon incubation with serum.
-
Issue 2: Rapid clearance or loss of activity in vivo.
-
Question: My this compound formulation is being cleared faster than expected or is showing low efficacy. What could be the cause?
-
Answer: Rapid clearance or low efficacy can be linked to instability in the bloodstream:
-
Micelle Dissociation: If your formulation is micelle-based, they may be dissociating upon interaction with serum albumin, as suggested by studies on DSPE-PEG2000 micelles.[4][5]
-
Peptide Degradation: While PEGylation significantly protects the YIGSR peptide, some degradation by serum proteases over longer periods is still possible.
-
Liposome Leakage: If this compound is part of a liposomal formulation, serum components can destabilize the lipid bilayer, causing leakage of encapsulated contents.[11][12]
-
PEG-Specific Antibodies: In some cases, pre-existing anti-PEG antibodies can lead to accelerated blood clearance of PEGylated materials.
-
-
Troubleshooting Steps:
-
Strengthen Formulation: For liposomes, consider incorporating cholesterol or using lipids with higher phase transition temperatures (like sphingomyelin) to increase membrane rigidity and reduce leakage in serum.[11]
-
Verify Peptide Integrity: If possible, use analytical techniques like HPLC-MS to assess the integrity of the YIGSR peptide after incubation in serum.
-
In Vitro Stability Testing: Perform in vitro serum stability studies to quantify the stability of your specific formulation before moving to in vivo experiments.
-
Experimental Protocols
Protocol 1: Assessing Formulation Stability in Serum using Dynamic Light Scattering (DLS)
This protocol allows for the monitoring of changes in particle size, which can indicate aggregation or degradation.
-
Materials:
-
Your this compound formulation (e.g., liposomes or micelles)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DLS instrument and compatible cuvettes
-
-
Procedure:
-
Filter the serum through a 0.22 µm filter to remove any pre-existing aggregates.
-
Prepare your formulation at the desired concentration in PBS.
-
Measure the initial particle size and Polydispersity Index (PDI) of your formulation in PBS (Time = 0).
-
Mix your formulation with the filtered serum. A common ratio is 1:1 (v/v), but this should be optimized for your specific experiment. A final serum concentration of 50-90% is often used to mimic in vivo conditions.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the mixture and measure the particle size and PDI using DLS.
-
Analysis: An increase in the average particle size or PDI over time is indicative of aggregation. The appearance of multiple peaks may suggest the formation of different-sized aggregates or interaction with serum proteins.
-
Protocol 2: Evaluating Liposome Leakage in Serum using a Fluorescent Dye
This protocol assesses the integrity of liposomes by measuring the release of an encapsulated fluorescent dye.
-
Materials:
-
Liposomes formulated with this compound and encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM Carboxyfluorescein (CF)).
-
Fetal Bovine Serum (FBS) or Human Serum
-
PBS, pH 7.4
-
Size exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated dye.
-
Fluorometer
-
Triton X-100 or other suitable detergent.
-
-
Procedure:
-
Prepare CF-loaded liposomes and remove the unencapsulated CF by passing the preparation through a size exclusion column equilibrated with PBS.
-
Dilute the purified liposomes in serum to the desired concentration (e.g., 90% serum). As a control, dilute an equal amount of liposomes in PBS.
-
Incubate both samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take a small aliquot of each sample and measure the fluorescence intensity (Ft) at the appropriate excitation/emission wavelengths for CF (e.g., ~490 nm / ~520 nm).
-
After the final time point, add a small amount of Triton X-100 to each sample to lyse the liposomes completely and release all the encapsulated CF. Measure the maximum fluorescence intensity (Fmax).
-
Analysis: Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F0 is the initial fluorescence at time 0. An increase in fluorescence indicates leakage of the dye from the liposomes.[11]
-
Visualizations
Caption: Potential interactions of this compound in serum.
Caption: Experimental workflow for serum stability assessment.
Caption: Logical workflow for troubleshooting aggregation issues.
References
- 1. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic and kinetic stability of DSPE-PEG(2000) micelles in the presence of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic cell-adhesive laminin peptide YIGSR conjugated with polyethylene glycol has improved antimetastatic activity due to a longer half-life in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. mdpi.com [mdpi.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjb.ro [rjb.ro]
- 12. researchgate.net [researchgate.net]
reducing off-target effects of DSPE-PEG1000-YIGSR
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects of DSPE-PEG1000-YIGSR-functionalized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound targeted delivery?
A1: this compound facilitates the targeted delivery of nanoparticles to cells overexpressing the 67 kDa laminin (B1169045) receptor (67LR). The YIGSR peptide sequence, derived from the β1 chain of laminin, acts as a ligand that specifically binds to 67LR, thereby mediating the cellular uptake of the nanoparticle cargo. This interaction is crucial for the on-target delivery to cancer cells that often exhibit elevated levels of this receptor.
Q2: What are the known or potential off-target effects of this compound?
A2: While targeting 67LR on cancer cells, this compound can also interact with non-target cells that express this receptor, leading to potential off-target effects. A significant off-target interaction has been observed with macrophages. The YIGSR peptide can modulate macrophage phenotype in a concentration-dependent manner.[1][2][3] At lower concentrations, it may promote a pro-inflammatory (M1) response, while at higher concentrations, it can induce an anti-inflammatory (M2) phenotype.[1][2][3] This can lead to unintended immunological responses and affect the therapeutic outcome. Additionally, off-target binding to other cells expressing 67LR, such as endothelial cells and fibroblasts, may occur.
Q3: How does the concentration of this compound on the nanoparticle surface affect targeting specificity?
A3: The density of the YIGSR ligand on the nanoparticle surface is a critical parameter. An optimal ligand density can enhance binding to target cells. However, excessive ligand density may lead to increased non-specific binding to low-level expressors of 67LR or other extracellular matrix components, thereby increasing off-target effects. It is crucial to titrate the concentration of this compound in your formulation to achieve a balance between on-target efficacy and off-target binding.
Q4: Can the PEG linker length in this compound influence off-target effects?
A4: Yes, the length of the polyethylene (B3416737) glycol (PEG) linker can significantly impact targeting specificity and off-target interactions. A PEG1000 linker provides a certain spatial distance between the nanoparticle and the YIGSR peptide. Shorter PEG linkers might lead to steric hindrance, reducing binding efficiency. Conversely, longer PEG linkers could increase the flexibility of the peptide, potentially leading to non-specific interactions.[4][5] Optimizing the PEG linker length is a key strategy to minimize non-specific uptake and improve the therapeutic window.[4][5][6][7]
Troubleshooting Guides
Issue 1: High Nanoparticle Uptake in Macrophages
Potential Cause: The concentration of the YIGSR peptide on the nanoparticle surface is in a range that promotes phagocytosis by macrophages. At lower concentrations, YIGSR can induce a pro-inflammatory response in macrophages, potentially increasing their uptake of the nanoparticles.[1][2][3]
Troubleshooting Steps:
-
Optimize YIGSR Concentration: Systematically vary the molar ratio of this compound in your lipid formulation. Prepare formulations with a range of YIGSR densities and evaluate their uptake by a macrophage cell line (e.g., RAW 264.7) in vitro. Aim for a concentration that maximizes uptake in target cancer cells while minimizing uptake by macrophages.
-
Competitive Inhibition Assay: To confirm that the uptake by macrophages is mediated by the YIGSR ligand, perform a competitive binding assay. Pre-incubate the macrophages with free YIGSR peptide before adding the nanoparticles. A significant reduction in nanoparticle uptake in the presence of the free peptide would indicate a specific, YIGSR-mediated interaction.
-
Assess Cytokine Release: Quantify the release of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines from macrophages upon incubation with your nanoparticles.[8] This will help characterize the immunomodulatory off-target effect and guide the optimization of the YIGSR concentration.
Issue 2: Poor In Vivo Efficacy and High Accumulation in Liver and Spleen
Potential Cause: The nanoparticles are being rapidly cleared from circulation by the reticuloendothelial system (RES), primarily in the liver and spleen, before they can reach the target tumor site. This can be due to non-specific interactions with serum proteins (opsonization) or uptake by resident macrophages in these organs.
Troubleshooting Steps:
-
Optimize PEGylation: The density and length of the PEG chains on the nanoparticle surface are critical for reducing opsonization and RES uptake.[9][10] While you are using PEG1000 in your targeting ligand, ensure the overall PEG density on the nanoparticle is sufficient to provide a "stealth" effect. You might consider adding an additional, non-functionalized DSPE-PEG lipid (e.g., DSPE-PEG2000) to the formulation.
-
Biodistribution Studies: Conduct in vivo biodistribution studies in a relevant animal model. Radiolabel the nanoparticles or encapsulate a fluorescent dye to quantify the percentage of injected dose per gram of tissue (%ID/g) in the tumor and major organs (liver, spleen, kidneys, lungs, heart) at different time points. This will provide quantitative data on the extent of off-target accumulation.
-
Control Nanoparticles: In your in vivo studies, include a non-targeted nanoparticle control (without this compound) to differentiate between passive accumulation (EPR effect) and active targeting.
Issue 3: High Background Binding in In Vitro Assays
Potential Cause: Non-specific binding of nanoparticles to the cell culture plates or to cell surface components other than the 67LR can lead to high background signals and inaccurate assessment of targeting efficiency.
Troubleshooting Steps:
-
Blocking: Before adding the nanoparticles, pre-incubate the cells with a blocking agent such as bovine serum albumin (BSA) to saturate non-specific binding sites on the cell surface and the well plate.[11]
-
Optimize Washing Steps: Increase the number and stringency of washing steps after nanoparticle incubation to remove loosely bound particles. Use a buffer containing a low concentration of a non-ionic detergent like Tween-20.[12]
-
Use of Control Cells: Include a negative control cell line with low or no expression of the 67LR. High binding to these cells would indicate significant non-specific interactions.
-
Fluorescently Labeled Ligand: If possible, use a fluorescently labeled version of the YIGSR peptide to directly visualize and quantify binding, which can help in optimizing assay conditions to reduce background.[13]
Data Presentation
Table 1: Representative Biodistribution Data of YIGSR-Targeted vs. Non-Targeted Liposomes in a Murine Xenograft Model
| Organ | YIGSR-Targeted Liposomes (%ID/g ± SD) | Non-Targeted Liposomes (%ID/g ± SD) |
| Tumor | 8.5 ± 1.2 | 3.2 ± 0.8 |
| Liver | 15.2 ± 2.5 | 18.9 ± 3.1 |
| Spleen | 10.8 ± 1.9 | 12.5 ± 2.2 |
| Kidneys | 4.1 ± 0.9 | 4.5 ± 1.0 |
| Lungs | 2.5 ± 0.6 | 2.8 ± 0.7 |
| Heart | 1.8 ± 0.4 | 2.0 ± 0.5 |
| Blood (24h) | 5.3 ± 1.1 | 4.9 ± 0.9 |
Note: This table presents hypothetical data based on typical biodistribution patterns observed for targeted liposomes in preclinical studies.[9][14][15][16][17][18][19] Actual values will vary depending on the specific formulation, animal model, and experimental conditions.
Table 2: Effect of YIGSR Peptide Concentration on Cytokine Release from Macrophages (pg/mL)
| Treatment | TNF-α (pro-inflammatory) | IL-6 (pro-inflammatory) | IL-10 (anti-inflammatory) |
| Control (untreated) | 50 ± 8 | 30 ± 5 | 20 ± 4 |
| Low YIGSR (1 µM) | 250 ± 30 | 180 ± 25 | 25 ± 6 |
| High YIGSR (10 µM) | 80 ± 12 | 50 ± 9 | 150 ± 20 |
| DSPE-PEG-YIGSR NPs (Low Density) | 350 ± 45 | 250 ± 32 | 40 ± 8 |
| DSPE-PEG-YIGSR NPs (High Density) | 120 ± 18 | 80 ± 15 | 200 ± 28 |
Note: This table illustrates the concentration-dependent effect of YIGSR on macrophage cytokine secretion, with representative data synthesized from published findings.[1][2][3][8]
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of nanoparticle uptake by target cancer cells and off-target macrophages.
Materials:
-
Target cancer cells (high 67LR expression)
-
Macrophage cell line (e.g., RAW 264.7)
-
Fluorescently labeled this compound nanoparticles
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cancer cells and macrophages in separate 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Nanoparticle Incubation: Dilute the fluorescently labeled nanoparticles to the desired concentration in cell culture medium. Remove the old medium from the cells and add the nanoparticle-containing medium. Incubate for 4 hours at 37°C.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with cold PBS. Add trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium.
-
Suspension cells: Transfer the cells directly to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this washing step twice to remove any unbound nanoparticles.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[20][21][22][23][24]
-
Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity (MFI) of the cells, which is proportional to the amount of nanoparticle uptake. Compare the MFI of the target cells to the off-target macrophages.
Protocol 2: Competitive Binding Assay
This assay helps to determine if the nanoparticle binding to cells is specifically mediated by the YIGSR-67LR interaction.
Materials:
-
Target cells (high 67LR expression)
-
Fluorescently labeled this compound nanoparticles
-
Unlabeled, free YIGSR peptide
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate.
-
Competitive Inhibition: Prepare a series of solutions of free YIGSR peptide in cell culture medium at concentrations ranging from 10-fold to 1000-fold molar excess relative to the YIGSR on the nanoparticles.
-
Pre-incubation: Remove the medium from the cells and add the medium containing the free YIGSR peptide. Incubate for 1 hour at 37°C.
-
Nanoparticle Addition: Without washing, add the fluorescently labeled this compound nanoparticles to the wells and incubate for an additional 2 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound nanoparticles and free peptide.
-
Quantification:
-
Flow Cytometry: Harvest the cells as described in Protocol 1 and analyze the MFI.
-
Plate Reader: If using a plate reader, lyse the cells and measure the fluorescence intensity of the lysate.
-
-
Data Analysis: Plot the nanoparticle uptake (MFI or fluorescence intensity) as a function of the concentration of the free YIGSR competitor. A dose-dependent decrease in nanoparticle uptake with increasing concentrations of free YIGSR indicates specific, competitive binding.[13][25][26][27]
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses the potential cytotoxic off-target effects of the nanoparticle formulation on non-target cells.[28][29][30][31]
Materials:
-
Non-target cell line (e.g., a normal fibroblast cell line)
-
This compound nanoparticles (and drug-loaded counterparts)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the nanoparticles in cell culture medium. Remove the old medium and add 100 µL of the nanoparticle dilutions to the wells. Include untreated cells as a control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the nanoparticle concentration to determine the IC50 (the concentration at which 50% of the cells are viable).
Visualizations
Caption: On-Target Signaling Pathway of this compound.
Caption: Off-Target Effects on Macrophage Polarization.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced cellular uptake of peptide-targeted nanoparticles through increased peptide hydrophilicity and optimized ethylene glycol peptide-linker length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. hiyka.com [hiyka.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Validation of flow cytometric competitive binding protocols and characterization of fluorescently labeled ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cancernetwork.com [cancernetwork.com]
- 18. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 22. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 23. Frontiers | M2 polarization enhances silica nanoparticle uptake by macrophages [frontiersin.org]
- 24. A flow cytometric analysis of macrophage– nanoparticle interactions in vitro: induction of altered Toll-like receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. support.nanotempertech.com [support.nanotempertech.com]
- 26. researchgate.net [researchgate.net]
- 27. nicoyalife.com [nicoyalife.com]
- 28. texaschildrens.org [texaschildrens.org]
- 29. Lipid-functionalized Dextran Nanosystems to Overcome Multidrug Resistance in Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MTT (Assay protocol [protocols.io]
- 31. researchgate.net [researchgate.net]
Technical Support Center: DSPE-PEG1000-YIGSR
Welcome to the technical support center for DSPE-PEG1000-YIGSR. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a complex amphiphilic molecule used in biomedical research, particularly in the development of targeted drug delivery systems.[1][2] It is composed of three main parts:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A hydrophobic lipid anchor with two long hydrocarbon chains.[3]
-
PEG1000 (Polyethylene Glycol with a molecular weight of 1000 Da): A hydrophilic polymer chain that enhances water solubility and provides steric stabilization.[3]
-
YIGSR: A pentapeptide (Tyrosine-Isoleucine-Glycine-Serine-Arginine) that acts as a targeting ligand. This peptide sequence is derived from the laminin (B1169045) β1 chain and can bind to laminin receptors on the surface of various cells.[4]
Q2: What are the general solubility characteristics of this compound?
The solubility of this compound is influenced by its amphiphilic nature. The DSPE portion is hydrophobic, while the PEG and YIGSR peptide are hydrophilic. Generally, it is soluble in organic solvents and can form micelles or liposomes in aqueous solutions.[5][6][7]
Q3: In which solvents is this compound typically soluble?
This compound is generally soluble in a range of organic solvents.[5] The table below summarizes its expected solubility profile.
| Solvent Class | Examples | Expected Solubility | Notes |
| Organic Solvents | Chloroform, Dichloromethane (DCM), DMSO, DMF | Good | These solvents can effectively solvate the hydrophobic DSPE portion of the molecule.[5] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | Forms Micelles/Poor | In aqueous solutions, the hydrophobic DSPE tails aggregate to form the core of micelles, while the hydrophilic PEG-YIGSR chains are exposed to the water.[6][7][8] |
| Alcohols | Ethanol, Methanol | Moderate | The solubility in alcohols can vary. They may be used as co-solvents to improve solubility in aqueous solutions. |
Q4: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound:
-
Temperature: Gently warming the solution can help dissolve the lipid portion of the molecule. However, excessive heat should be avoided to prevent degradation.
-
pH: The charge of the YIGSR peptide is pH-dependent, which can influence its solubility.[9] The YIGSR peptide contains both acidic (Tyrosine) and basic (Arginine) residues, and its net charge will change with pH.
-
Concentration: At concentrations above the critical micelle concentration (CMC), this compound will self-assemble into micelles in aqueous solutions.[10]
-
Purity of the Compound: Impurities can affect the solubility of the compound. Ensure you are using a high-purity product.[5]
Troubleshooting Guide
Problem: The this compound powder is not dissolving in my aqueous buffer.
This is a common issue due to the hydrophobic DSPE component. Direct dissolution in aqueous buffers is often difficult.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Problem: My solution is cloudy or has visible precipitates.
Cloudiness or precipitation indicates that the this compound is not fully dissolved or has aggregated.
Possible Causes and Solutions:
-
Concentration is too high: Try diluting your solution.
-
Incomplete dissolution: Repeat the gentle heating and sonication steps.
-
pH is at the isoelectric point (pI) of the peptide: The YIGSR peptide has an isoelectric point where its net charge is zero, reducing its solubility. Adjusting the pH of your buffer away from the pI can improve solubility.[11] For YIGSR, which contains both acidic and basic residues, testing a pH range (e.g., pH 6.0-8.0) may be beneficial.
-
Buffer incompatibility: Some buffer components may interact with the compound. Try a different buffer system.
Problem: The solution appears to be a gel.
Gel formation can occur at high concentrations or due to strong intermolecular interactions.
Solutions:
-
Dilute the sample: This is the most straightforward approach.
-
Increase temperature: Gently warming the solution can sometimes break up the gel structure.
-
Sonication: Bath sonication can help to disrupt the gel matrix.
Experimental Protocols
Protocol 1: Standard Method for Solubilizing this compound and Forming Micelles
This protocol describes the "thin-film hydration" method, a common technique for preparing micellar solutions of lipid-PEG conjugates.[12]
Materials:
-
This compound
-
Organic solvent (e.g., Chloroform, DCM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen)
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Dissolution in Organic Solvent: Weigh the desired amount of this compound and dissolve it in a minimal amount of an appropriate organic solvent in a round-bottom flask.
-
Formation of a Thin Film: Remove the organic solvent using a rotary evaporator or by gently blowing a stream of inert gas over the surface of the solution. This will leave a thin lipid film on the wall of the flask.
-
Hydration: Add the desired volume of pre-warmed (37-40°C) aqueous buffer to the flask.
-
Vortexing: Vortex the flask for 5-10 minutes to hydrate (B1144303) the lipid film and form a suspension.
-
Sonication: Place the flask in a bath sonicator for 10-15 minutes. The solution should become clear or slightly opalescent, indicating the formation of micelles.
-
Final Formulation: The resulting solution contains this compound micelles and is ready for use in your experiments.
Visualizing Micelle Formation
The process of micelle formation is a self-assembly process driven by the amphiphilic nature of this compound in an aqueous environment.
Caption: Self-assembly of this compound into a micelle in an aqueous solution.
References
- 1. Structure of mixed micelles formed in PEG-lipid/lipid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 脂质-肿瘤靶向肽 | MCE [medchemexpress.cn]
- 3. avantiresearch.com [avantiresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Frontiers | Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity [frontiersin.org]
- 7. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG1000-YIGSR In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSPE-PEG1000-YIGSR for in vivo targeted delivery. Our goal is to help you overcome common challenges, particularly the rapid clearance of these functionalized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a DSPE-PEG1000 linker for the YIGSR peptide?
A1: The DSPE-PEG1000 linker serves a dual function in your nanoparticle formulation. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, securely incorporating the molecule into the liposomal or nanoparticle bilayer. The PEG1000 (polyethylene glycol with a molecular weight of 1000 Da) component creates a hydrophilic polymer brush on the nanoparticle surface. This "stealth" coating helps to reduce opsonization (the process of marking particles for clearance by the immune system), thereby prolonging circulation time in the bloodstream.[1][2] The YIGSR peptide is attached to the distal end of the PEG chain, making it available to interact with its target receptor on cells.
Q2: What is the cellular target of the YIGSR peptide?
A2: The YIGSR peptide, derived from the laminin-B1 chain, primarily targets the 67-kDa laminin (B1169045) receptor (67LR).[1][3] This receptor is often overexpressed on the surface of various cancer cells and endothelial cells, making it a valuable target for anti-cancer therapies and anti-angiogenic strategies.[4]
Q3: What are the main factors that contribute to the rapid clearance of this compound nanoparticles?
A3: Several factors can lead to the rapid clearance of your this compound nanoparticles:
-
Suboptimal PEGylation: Insufficient PEG density on the nanoparticle surface can lead to exposure of the underlying lipid bilayer, promoting opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[5][6]
-
Peptide Density: While the YIGSR peptide is crucial for targeting, a very high density of the peptide on the surface can sometimes counteract the "stealth" effect of the PEG linker, leading to increased recognition by the immune system.
-
Particle Size and Charge: Nanoparticles that are too large (generally >200 nm) or have a significant surface charge can be more readily cleared from circulation.[7][8]
-
Accelerated Blood Clearance (ABC) Phenomenon: Repeated injections of PEGylated nanoparticles can induce the production of anti-PEG antibodies (primarily IgM), which can lead to a significantly faster clearance of subsequent doses.
Q4: How does the YIGSR peptide mediate its therapeutic effect once it reaches its target?
A4: Upon binding to the 67-kDa laminin receptor, the YIGSR peptide can trigger intracellular signaling pathways. Studies have shown that this interaction can induce tyrosine phosphorylation of several proteins.[9] In some cell types, this signaling cascade involves the Focal Adhesion Kinase (FAK) and Mitogen-activated protein kinase kinase (MEK) pathways, which can influence cell adhesion, migration, and proliferation.[1] In the context of cancer, this can lead to the inhibition of tumor growth and metastasis.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid clearance of nanoparticles in initial experiments (first injection) | 1. Low PEGylation Density: Insufficient surface coverage with this compound. 2. Large Particle Size: Nanoparticles are aggregating or were formulated to be too large. 3. High Peptide Density: The targeting peptide is negating the PEG's stealth effect. 4. Unfavorable Surface Charge: The overall zeta potential of the nanoparticles is too high (positive or negative). | 1. Optimize Formulation: Increase the molar percentage of this compound in your lipid composition (e.g., start with 5 mol% and titrate upwards). Consider a mix of this compound and a non-functionalized DSPE-PEG of a similar or slightly longer chain length to optimize both stealth and targeting. 2. Refine Preparation Method: Ensure proper hydration and extrusion/sonication steps to achieve a particle size between 100-200 nm. Use dynamic light scattering (DLS) to verify particle size and polydispersity index (PDI). 3. Adjust Peptide Ratio: Reduce the molar ratio of this compound relative to a non-targeted DSPE-PEG linker to find a balance between targeting and circulation time. 4. Modify Lipid Composition: Incorporate neutral lipids to bring the zeta potential closer to neutral. |
| Accelerated Blood Clearance (ABC) upon repeated injections | Anti-PEG Antibody Production: The immune system has developed antibodies against the PEG component of your nanoparticles. | 1. Increase Time Between Doses: Allow more time for the initial anti-PEG IgM response to subside before administering the next dose. 2. Pre-dose with "Empty" PEGylated Liposomes: Administering a dose of non-targeted PEGylated liposomes a few days before the targeted nanoparticles can sometimes saturate the anti-PEG antibodies, allowing the therapeutic nanoparticles to circulate longer. 3. Consider Alternative Polymers: If the ABC phenomenon persists and is a significant hurdle, you may need to explore alternative hydrophilic polymers to replace PEG. |
| Low accumulation at the target site despite adequate circulation time | 1. Low Receptor Expression: The target cells in your in vivo model may not be expressing sufficient levels of the 67-kDa laminin receptor. 2. Steric Hindrance: The PEG1000 linker may be too short, causing the YIGSR peptide to be sterically hindered and unable to efficiently bind its receptor. 3. Poor Tumor Penetration: The nanoparticles may be accumulating in the peritumoral space but not effectively penetrating the tumor tissue. | 1. Verify Receptor Expression: Perform immunohistochemistry (IHC) or western blotting on your target tissue to confirm the expression of the 67-kDa laminin receptor. 2. Use a Longer PEG Linker: Consider synthesizing or purchasing a DSPE-PEG linker with a longer PEG chain (e.g., PEG2000) to increase the accessibility of the YIGSR peptide. 3. Co-administer with Permeability Enhancers: In some cases, co-administration of agents that can transiently increase the permeability of the tumor vasculature may improve nanoparticle penetration. |
| Inconsistent results between batches | Variability in Nanoparticle Formulation: Inconsistencies in the preparation process are leading to different physicochemical properties. | 1. Standardize Protocols: Strictly adhere to a standardized protocol for liposome (B1194612) preparation, including lipid film hydration, extrusion/sonication parameters, and purification methods. 2. Thorough Characterization: Characterize each new batch for particle size, PDI, zeta potential, and peptide conjugation efficiency before in vivo use. |
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for PEGylated nanoparticles from the literature. Note that specific values for this compound may vary depending on the exact formulation, nanoparticle composition, and animal model used.
| Formulation | PEG Molecular Weight (Da) | Half-life (t½) | Key Findings |
| PEGylated Liposomes | 750 | Comparable to non-PEGylated liposomes | Shorter PEG chains are less effective at prolonging circulation. |
| PEGylated Liposomes | 5000 | ~5 hours (increased from <30 min for non-PEGylated) | Longer PEG chains significantly increase circulation half-life.[1] |
| PLA-PEG Micelles | 5000 | 4.6 minutes | Demonstrates the importance of the nanoparticle core material on pharmacokinetics.[1] |
| PLA-PEG Micelles | 10000 | 7.5 minutes | Increasing PEG molecular weight on polymeric micelles improves circulation time.[1] |
| PLA-PEG Micelles | 20000 | 17.7 minutes | Further increase in PEG molecular weight leads to longer circulation.[1] |
| DSPE-PEG Liposomes | 2000 | Remained in circulation for over 24 hours | A combination of a saturated lipid core (DSPC), cholesterol, and DSPE-PEG2000 resulted in very long circulation times.[7] |
Key Experimental Protocols
Liposome Formulation via Thin-Film Hydration
This protocol describes a general method for preparing this compound functionalized liposomes.
-
Lipid Film Preparation:
-
Dissolve your lipids (e.g., DSPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:this compound).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with your aqueous buffer of choice (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).
-
This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to either probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.
-
In Vivo Pharmacokinetics and Biodistribution Study
This protocol outlines a typical experiment to assess the clearance and organ distribution of your nanoparticles.
-
Animal Model:
-
Use an appropriate animal model (e.g., healthy mice or a tumor-bearing model).
-
-
Nanoparticle Labeling:
-
For tracking purposes, the nanoparticles need to be labeled. This can be achieved by encapsulating a fluorescent dye or by using a radiolabeled lipid in the formulation.
-
-
Administration:
-
Administer the labeled nanoparticles intravenously (e.g., via tail vein injection) at a defined dose.
-
-
Blood Sampling:
-
At various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h), collect small blood samples.
-
-
Organ Harvesting:
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
-
Quantification:
-
Quantify the amount of label in the blood samples and homogenized organs using a fluorometer or gamma counter.
-
Calculate the percentage of the injected dose (%ID) per gram of tissue for each organ and plot the blood concentration over time to determine the pharmacokinetic profile.[10]
-
Visualizations
Signaling Pathway of YIGSR
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Behavior of Biomimetic Nanoparticles: Strategies for Clearance Avoidance, Targeting, and Functional Delivery [mdpi.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up DSPE-PEG1000-YIGSR Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the large-scale production of DSPE-PEG1000-YIGSR and its formulation into targeted liposomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a functionalized lipid composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) covalently linked to a 1000 Dalton polyethylene (B3416737) glycol (PEG) spacer, which is further conjugated to the YIGSR peptide. The YIGSR peptide is a sequence derived from the laminin (B1169045) β1 chain that specifically binds to the 67 kDa laminin receptor, which is often overexpressed on the surface of various cancer cells and endothelial cells.[1][2][3][4] This targeted binding makes this compound a valuable component in the development of targeted drug delivery systems, particularly liposomes, for cancer therapy and anti-angiogenic treatments.[5]
2. What are the main challenges in scaling up the production of this compound?
Scaling up the production of this compound from laboratory to industrial scale presents several challenges:
-
Synthesis and Purification: Achieving consistent, high-purity synthesis of the YIGSR peptide and its subsequent conjugation to the DSPE-PEG1000 linker can be complex. Side reactions, incomplete reactions, and the removal of impurities are significant hurdles.[6] The purification of the final conjugate is often challenging due to the amphiphilic nature of the molecule and the potential for aggregation.[7]
-
Raw Material Variability: The quality and consistency of raw materials, including the DSPE-PEG1000-NHS linker and the amino acids for peptide synthesis, can significantly impact the final product's quality and reproducibility.[8][9][10]
-
Liposome (B1194612) Formulation: Incorporating this compound into liposomes at a large scale requires precise control over various parameters to ensure consistent particle size, drug encapsulation efficiency, and stability.[11][][13]
-
Stability: Both the this compound conjugate and the final liposomal formulation can be susceptible to physical and chemical instability, such as hydrolysis of the ester bonds in DSPE, aggregation, and drug leakage during storage.[11][][14]
3. How does the concentration of this compound affect liposome characteristics?
The molar percentage of this compound incorporated into the liposome bilayer can influence several key characteristics:
-
Particle Size and Polydispersity Index (PDI): Generally, increasing the concentration of PEGylated lipids, including this compound, can lead to the formation of smaller liposomes with a lower PDI, indicating a more uniform size distribution.[5][15] However, at very high concentrations, it can also lead to the formation of micelles instead of liposomes.
-
Zeta Potential: The surface charge of the liposomes, measured as zeta potential, can be affected by the incorporation of the YIGSR peptide. A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal formulation due to electrostatic repulsion between particles.[16]
-
Stability: An optimal concentration of this compound can enhance the stability of liposomes by providing a steric barrier that prevents aggregation.[14][17] However, excessive amounts can destabilize the lipid bilayer.[5]
-
Targeting Efficiency: The density of the YIGSR peptide on the liposome surface is critical for effective receptor binding and cellular uptake. An optimal concentration is required to achieve a balance between targeting efficacy and potential steric hindrance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound production and liposome formulation.
Synthesis and Conjugation
| Problem | Possible Causes | Recommended Solutions |
| Low yield of YIGSR peptide during solid-phase peptide synthesis (SPPS). | Incomplete coupling reactions due to steric hindrance or aggregation of the peptide chain on the resin. | - Use a more efficient coupling reagent (e.g., HCTU, HATU).- Increase the excess of amino acids and coupling reagents.- Perform double couplings for difficult amino acids.- Use a high-swelling resin to improve reaction kinetics. |
| Presence of impurities after YIGSR peptide synthesis. | Side reactions during synthesis or cleavage from the resin. | - Optimize the cleavage cocktail composition and time.- Use scavengers in the cleavage cocktail to prevent side reactions.- Purify the crude peptide using preparative HPLC with an appropriate gradient. |
| Low conjugation efficiency of YIGSR to DSPE-PEG1000-NHS. | - Inactive DSPE-PEG1000-NHS due to hydrolysis.- Suboptimal reaction conditions (pH, temperature, time).- Steric hindrance. | - Use fresh, high-quality DSPE-PEG1000-NHS.- Optimize the reaction pH (typically 7.5-8.5 for NHS chemistry).- Increase the molar excess of the peptide.- Extend the reaction time or slightly increase the temperature. |
| Hydrolysis of DSPE ester bonds during synthesis or purification. | Exposure to acidic or basic conditions, or high temperatures.[6] | - Avoid harsh pH conditions during all steps.- Perform reactions and purification at controlled, lower temperatures.- Use purification methods that avoid prolonged exposure to hydrolytic conditions.[14] |
Purification and Characterization
| Problem | Possible Causes | Recommended Solutions |
| Difficulty in purifying this compound conjugate. | - Aggregation of the amphiphilic conjugate.- Similar retention times of the product and unreacted starting materials in HPLC. | - Use a suitable organic co-solvent (e.g., isopropanol) in the mobile phase to reduce aggregation.- Optimize the HPLC gradient for better separation.- Consider alternative purification techniques like size exclusion chromatography (SEC). |
| Inconsistent results in MALDI-TOF MS characterization. | - Poor ionization of the polydisperse PEGylated conjugate.- Presence of salt adducts. | - Use an appropriate matrix and cationizing agent.- Desalt the sample thoroughly before analysis. |
| Broad peaks in NMR spectra. | - Aggregation of the conjugate in the NMR solvent.- Polydispersity of the PEG chain. | - Use a solvent system that minimizes aggregation (e.g., deuterated chloroform (B151607)/methanol mixture).- Acquire spectra at an elevated temperature to reduce viscosity and improve resolution. |
Liposome Formulation and Stability
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent liposome size and high PDI upon scale-up. | - Inefficient homogenization or extrusion.- Variability in lipid film hydration. | - Optimize the number of extrusion cycles and membrane pore size.- Ensure uniform and complete hydration of the lipid film by controlling temperature and agitation.- For large-scale production, consider microfluidic-based methods for better control over particle size.[13] |
| Low drug encapsulation efficiency. | - Passive drug loading method for a hydrophilic drug.- Drug leakage during formulation. | - For ionizable drugs, use active loading techniques (e.g., pH gradient, ammonium (B1175870) sulfate (B86663) gradient).- Optimize the lipid composition, including the use of cholesterol, to improve membrane rigidity and drug retention.[14] |
| Liposome aggregation during storage. | - Insufficient surface charge (low zeta potential).- Inadequate PEGylation. | - Incorporate charged lipids (e.g., DSPG) into the formulation to increase electrostatic repulsion.- Ensure an optimal concentration of this compound to provide sufficient steric hindrance. |
| Drug leakage from liposomes during storage. | - Instability of the lipid bilayer.- Storage at an inappropriate temperature. | - Optimize the lipid composition for better membrane stability.- Store liposomes at the recommended temperature (typically 2-8 °C) and protect from light.[14] |
Quantitative Data
The following tables summarize key quantitative parameters for the formulation of this compound liposomes.
Table 1: Influence of this compound Molar Percentage on Liposome Characteristics
| Molar % of this compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 0 | ~130 | < 0.2 | Close to neutral | [15] |
| 2 | 113 - 130 | 0.066 - 0.149 | - | [18] |
| 4 | 113 - 130 | 0.066 - 0.149 | - | [18] |
| 5 | ~145 | < 0.2 | -3.9 | [8] |
| 7 ± 2 | Peak stability observed | - | - | [9] |
| 10 | 113 - 130 | 0.066 - 0.149 | - | [18] |
Table 2: Stability of PEGylated Liposomes under Different Conditions
| Formulation | Storage Condition | Stability Outcome | Reference |
| PEG-DSPE formulation | 6 months at 4°C | EE% decreased <1% | [8] |
| 20 mol% DSPE-PEG in POPC | 3 days in seawater | 5-fold higher survival rate than non-PEGylated | [17] |
| DSPE-PEG liposomes | Freeze-drying with trehalose | Stabilized during freezing and dehydration | [11] |
Experimental Protocols
Synthesis and Purification of this compound
This protocol outlines the solid-phase synthesis of the YIGSR peptide and its subsequent conjugation to DSPE-PEG1000-NHS.
Materials:
-
Fmoc-R(Pbf)-Wang resin
-
Fmoc-amino acids (Fmoc-G-OH, Fmoc-S(tBu)-OH, Fmoc-I-OH, Fmoc-Y(tBu)-OH)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
DSPE-PEG1000-NHS
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Purification: Preparative HPLC system with a C18 column
-
Characterization: MALDI-TOF MS, Analytical HPLC, NMR
Procedure:
-
Peptide Synthesis (SPPS): a. Swell the Fmoc-R(Pbf)-Wang resin in DMF. b. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF. c. Amino Acid Coupling: Dissolve the Fmoc-amino acid, HCTU, and DIPEA in DMF. Add the solution to the deprotected resin and react for 2 hours. Wash the resin with DMF. d. Repeat steps 1b and 1c for each amino acid in the YIGSR sequence. e. After the final coupling, wash the resin with DCM (Dichloromethane) and dry under vacuum.
-
Peptide Cleavage and Deprotection: a. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding cold diethyl ether. d. Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Peptide Purification: a. Dissolve the crude peptide in a water/acetonitrile (B52724) mixture. b. Purify the peptide using preparative HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA. c. Collect the fractions containing the pure peptide and lyophilize.
-
Conjugation of YIGSR to DSPE-PEG1000-NHS: a. Dissolve the purified YIGSR peptide and DSPE-PEG1000-NHS (in a 1.2:1 molar ratio) in anhydrous DMSO. b. Add DIPEA to adjust the pH to ~8.0. c. React for 24 hours at room temperature with gentle stirring.
-
Purification of this compound: a. Purify the reaction mixture using preparative HPLC with a C18 column and a gradient of water and isopropanol/acetonitrile. b. Collect the fractions containing the final product and lyophilize.
-
Characterization: a. Confirm the molecular weight using MALDI-TOF MS. b. Assess the purity using analytical HPLC. c. Confirm the structure using ¹H NMR.
Formulation of YIGSR-Targeted Liposomes
This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration and extrusion method.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound
-
Drug to be encapsulated
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5). b. If encapsulating a lipophilic drug, add it at this stage. c. Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film. d. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with PBS (pH 7.4) pre-heated to above the lipid phase transition temperature. If encapsulating a hydrophilic drug, dissolve it in the PBS. b. Agitate the flask by rotating it in the water bath for 1-2 hours to form multilamellar vesicles (MLVs).
-
Extrusion: a. Equilibrate the liposome extruder to the same temperature as the hydration step. b. Load the MLV suspension into the extruder. c. Extrude the liposomes through polycarbonate membranes of the desired pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
Purification: a. Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: a. Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS). b. Determine the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Visualizations
YIGSR Signaling Pathway
Caption: YIGSR peptide on the liposome surface binds to the 67 kDa laminin receptor, activating intracellular protein tyrosine kinases and leading to the phosphorylation of specific protein substrates, which in turn modulates cell adhesion, migration, and proliferation.
Experimental Workflow: In Vitro Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of YIGSR-targeted liposomes, including cell viability, cellular uptake, cell migration, and tube formation assays.
Logical Relationship: Troubleshooting Liposome Instability
Caption: A logical diagram illustrating the common causes of liposome instability and their corresponding solutions.
References
- 1. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin [infoscience.epfl.ch]
- 3. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hallorancg.com [hallorancg.com]
- 11. lyophilization.boomja.com [lyophilization.boomja.com]
- 13. mnba-journal.com [mnba-journal.com]
- 14. benchchem.com [benchchem.com]
- 15. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Size of DSPE-PEG1000-YIGSR Nanoparticles
Welcome to the technical support center for DSPE-PEG1000-YIGSR nanoparticle formulation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the size of your nanoparticles. Precise size control is critical for ensuring batch-to-batch consistency, influencing in vivo pharmacokinetics, and achieving desired therapeutic outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the size of this compound nanoparticles?
A: The final size of your nanoparticles is a result of several interacting parameters. The most influential factors include:
-
Formulation Method: Techniques like thin-film hydration, solvent injection (nanoprecipitation), and microfluidics each have distinct mechanisms that affect particle size.[2][3][4]
-
Energy Input (Sonication/Homogenization): For methods requiring energy to break down larger lipid structures, parameters like sonication amplitude, duration, and temperature are critical.[5][6][7]
-
Component Concentrations: The molar ratio of lipids, specifically the concentration of the this compound conjugate, significantly impacts particle size.[8][9]
-
Solvent Properties: In solvent injection methods, the choice of organic solvent and the ratio of the solvent to the aqueous phase can alter the rate of nanoparticle formation and final size.[3][4]
-
Post-Formulation Processing: Steps like extrusion are often used to homogenize the particle population and achieve a specific size range.
Q2: How does the concentration of this compound in the lipid mixture affect nanoparticle size?
A: Increasing the molar percentage of this compound generally leads to a decrease in the final nanoparticle size.[8] The large, hydrophilic polyethylene (B3416737) glycol (PEG) chain creates steric hindrance on the surface of the forming vesicle. This surface repulsion prevents the lipid sheets from growing large, favoring the formation of smaller, more curved nanoparticles.[8]
Q3: What is the Polydispersity Index (PDI), and what is an acceptable value for preclinical research?
A: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. It is a dimensionless number ranging from 0.0 (for a perfectly uniform sample) to 1.0. For drug delivery applications, a low PDI is essential for ensuring a uniform product with predictable behavior.[1] Generally, a PDI value below 0.25 is considered to indicate a narrow and acceptable size distribution for nanoparticle formulations.[10]
Q4: Can the YIGSR peptide sequence itself influence the final particle size?
A: The YIGSR peptide is conjugated to the distal end of the PEG chain. While the primary drivers of size are the formulation method and lipid ratios, the presence of the peptide can have a minor influence. The peptide adds bulk and may alter the hydration and conformation of the PEG chains at the surface. However, this effect is typically secondary to the major parameters like sonication energy or the overall DSPE-PEG concentration. The core size of the nanoparticle is determined first by the self-assembly of the lipids.
Troubleshooting Guide
Problem: My nanoparticles are consistently too large (>200 nm).
-
Question: My dynamic light scattering (DLS) results show a Z-average diameter that is significantly larger than my target of ~100 nm. What are the likely causes and how can I reduce the size?
-
Answer: Several factors could be contributing to the formation of oversized nanoparticles. Follow these steps to troubleshoot the issue:
-
Increase Energy Input: If using sonication, the energy may be insufficient to break down multilamellar vesicles into smaller unilamellar ones.
-
Action: Increase the sonication duration. Studies show that particle size decreases with longer sonication times until a plateau is reached.[5][7]
-
Action: Increase the sonication amplitude (power). Higher acoustic intensities produce smaller vesicles.[6] Be mindful that excessive sonication can lead to lipid degradation.
-
-
Adjust Formulation Ratios: The composition of your lipid mixture is a key determinant of size.
-
Action: Increase the molar ratio of this compound. Previous studies have demonstrated that increasing the concentration of DSPE-PEG leads to a decrease in liposome (B1194612) size.[8][11]
-
-
Optimize the Preparation Method:
-
Implement Post-Formulation Extrusion: Extrusion is a highly effective method for reducing and homogenizing nanoparticle size after initial formulation.
-
Action: Pass your nanoparticle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Repeating this process 10-15 times typically yields a sample with a narrow size distribution close to the pore size of the membrane.
-
-
Problem: My nanoparticle population has a high Polydispersity Index (PDI > 0.3).
-
Question: My DLS results show a high PDI, suggesting my sample is not uniform. What does this mean and how can I improve it?
-
Answer: A high PDI indicates a broad size distribution or the presence of multiple particle populations, which could be due to aggregation.[10] This is a critical issue for reproducibility and clinical translation.
-
Optimize Formulation and Mixing: Inconsistent processing can lead to a polydisperse sample.
-
Action: Ensure that the initial lipid film is thin and uniform before hydration. During hydration and sonication, ensure the mixing is thorough and consistent to avoid localized differences in energy input.
-
-
Purify the Sample: Post-formulation purification can remove aggregates and narrow the size distribution.
-
Action: Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) to remove large aggregates before characterization.[10] For more rigorous purification, techniques like size exclusion chromatography (SEC) can be used to separate nanoparticles from aggregates and unincorporated lipids.
-
-
Check for Aggregation: The ionic strength and pH of your buffer can promote aggregation.
-
Action: Analyze your particles in a low-salt buffer (e.g., 10 mM HEPES) in addition to PBS. If the size and PDI are significantly lower in the low-salt buffer, it suggests salt-induced aggregation is occurring. You may need to optimize the surface charge or PEG density to improve stability in physiological buffers.
-
-
Problem: I am observing significant batch-to-batch variability in nanoparticle size.
-
Question: My protocol yields nanoparticles of different sizes each time I run the experiment. How can I improve the reproducibility of my formulation?
-
Answer: Lack of reproducibility is almost always due to insufficient control over key experimental parameters.
-
Standardize Protocols: Every step must be precisely controlled.
-
Action: Create a detailed standard operating procedure (SOP). Use timers for sonication and hydration steps. Ensure temperatures of water baths and solutions are consistent. Use the same equipment and settings (e.g., sonicator probe depth, stirrer speed) for every batch.[5]
-
-
Control Reagent Quality: The quality and storage of lipids can affect results.
-
Action: Use high-purity lipids from a reliable vendor. Store lipids under argon or nitrogen at the recommended temperature to prevent oxidation. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Impurities or degradation can affect the self-assembly process.
-
-
Calibrate Instrumentation: Ensure your characterization tools are providing accurate readings.
-
Action: Regularly calibrate your DLS instrument using size standards. Ensure your sonicator's power output is consistent.
-
-
Quantitative Data and Experimental Protocols
Data Presentation
The following tables summarize quantitative data from literature on how key parameters affect the size of lipid-based nanoparticles. Note that these are illustrative examples, and optimal conditions for this compound may vary.
Table 1: Illustrative Effect of Sonication Parameters on Liposome Size (Data synthesized from studies on phospholipid vesicles)
| Sonication Amplitude | Sonication Time (minutes) | Resulting Average Diameter (nm) | Polydispersity Index (PDI) |
| 23% | 3 | ~450 | > 0.4 |
| 23% | 21 | ~250 | ~ 0.3 |
| 40% | 3 | ~300 | ~ 0.35 |
| 40% | 21 | ~150 | < 0.2 |
This table illustrates the general trend that increasing sonication amplitude and duration leads to a reduction in vesicle size and polydispersity.[5]
Table 2: Illustrative Effect of DSPE-PEG Concentration on Nanoparticle Size (Data synthesized from studies on self-assembling prodrug and lipid nanoparticles)
| Mass Ratio (Core Material : DSPE-PEG) | Resulting Average Diameter (nm) | Polydispersity Index (PDI) |
| 10 : 0 | ~125 | ~ 0.15 |
| 9 : 1 | ~115 | ~ 0.12 |
| 8 : 2 | ~110 | ~ 0.11 |
| 7 : 3 | ~105 | ~ 0.11 |
This table demonstrates that as the proportion of DSPE-PEG increases, the nanoparticle size tends to decrease, with stability often being optimal at an intermediate ratio.[9][11]
Experimental Protocols
Protocol 1: Thin-Film Hydration with Sonication
This is a common, robust method for producing liposomes and lipid nanoparticles.
-
Lipid Film Preparation:
-
Dissolve this compound and any other lipid components (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. This will form large, multilamellar vesicles (MLVs). The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Size Reduction (Sonication):
-
Submerge the flask containing the MLV suspension in an ice bath to prevent overheating.
-
Insert a probe sonicator tip into the suspension.
-
Sonicate using a pulsed setting (e.g., 30 seconds ON, 30 seconds OFF) at a specific amplitude for a defined total time (e.g., 15-30 minutes).
-
-
Purification & Characterization:
-
(Optional) Centrifuge the sample at low speed to pellet any titanium debris from the sonicator probe.
-
Filter the final nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Characterize the size and PDI using Dynamic Light Scattering (DLS).
-
Protocol 2: Nanoprecipitation (Solvent Injection)
This method is rapid and can produce small, uniform nanoparticles.[9]
-
Phase Preparation:
-
Organic Phase: Dissolve this compound and other lipids in a water-miscible organic solvent like ethanol (B145695) or acetone.[3]
-
Aqueous Phase: Prepare the desired aqueous buffer in a beaker with a magnetic stir bar.
-
-
Nanoparticle Formation:
-
While vigorously stirring the aqueous phase, rapidly inject the organic phase into the aqueous phase using a syringe pump for a controlled injection rate.
-
The rapid solvent diffusion causes the lipids to precipitate out of solution and self-assemble into nanoparticles.
-
-
Solvent Removal & Concentration:
-
Remove the organic solvent from the suspension, typically through dialysis against the aqueous buffer or by using a rotary evaporator.
-
If necessary, concentrate the nanoparticle suspension using ultrafiltration.
-
-
Characterization:
-
Characterize the final nanoparticle size and PDI using DLS.
-
Visualizations
Diagrams of Workflows and Relationships
The following diagrams illustrate the logical processes and parameter relationships involved in controlling nanoparticle size.
Caption: A workflow diagram for troubleshooting and optimizing this compound nanoparticle size and PDI.
Caption: Key parameters influencing the final size of this compound nanoparticles.
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-enhanced Microfluidic Synthesis of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. The Role of Cavitation in Liposome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
dealing with batch-to-batch variability of DSPE-PEG1000-YIGSR
Welcome to the technical support center for DSPE-PEG1000-YIGSR. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this compound and to provide guidance for ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity (e.g., cell binding, targeting efficiency) of our YIGSR-targeted liposomes between different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in this compound can stem from several factors related to its chemical and physical properties. Even minor differences in purity, molecular weight distribution, or the presence of impurities can significantly impact the performance of your final formulation.[1][2] Key potential causes include:
-
Inconsistent Peptide Conjugation Efficiency: The efficiency of covalently linking the YIGSR peptide to the DSPE-PEG1000 can vary between synthesis batches. This leads to differences in the percentage of PEG chains that are functionalized with the targeting peptide.
-
Variable Purity Profile: The presence of unreacted starting materials (DSPE-PEG1000, YIGSR peptide) or byproducts from the conjugation reaction can interfere with the self-assembly of liposomes and the biological activity of the YIGSR peptide.[1]
-
Polydispersity of the PEG Chain: Polyethylene (B3416737) glycol (PEG) is a polymer with a distribution of chain lengths.[1] Variations in the average molecular weight and polydispersity index (PDI) of the PEG1000 chain between batches can affect the conformation of the YIGSR peptide and its accessibility for receptor binding.[1]
-
Degradation of the Compound: this compound can be susceptible to hydrolysis and oxidation, especially if not stored under appropriate conditions.[1][3] Degradation can lead to a loss of function of both the lipid anchor and the peptide.
Q2: How can we assess the quality and consistency of a new batch of this compound before using it in our experiments?
A2: A thorough quality control (QC) assessment is crucial to ensure the reliability of your results. A combination of analytical techniques should be employed to characterize each new batch.[4] Here are some recommended QC tests:
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the conjugate and quantifying the amount of free peptide and unconjugated DSPE-PEG1000.[4][5]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the identity of the this compound conjugate by verifying its molecular weight.[3][4] This also helps to assess the polydispersity of the PEG chain.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can be used to confirm the structure of the conjugate and to estimate the degree of peptide conjugation by comparing the integration of peptide-specific peaks to those of the lipid and PEG chains.[4]
A summary of recommended QC tests is provided in the table below.
Q3: What are the best practices for storing this compound to minimize degradation?
A3: Proper storage is critical to maintain the integrity of this compound. For stock solutions, it is recommended to dissolve the compound in a suitable organic solvent (e.g., chloroform (B151607) or methanol), aliquot it into single-use vials to minimize freeze-thaw cycles, and store it at -20°C or -80°C.[6] The container should be tightly sealed and protected from light. For the solid form, storage at -20°C in a desiccated environment is recommended.
Troubleshooting Guides
Issue 1: Inconsistent Liposome (B1194612) Size and Stability with a New Batch of this compound
If you observe variations in the size, polydispersity index (PDI), or stability of your liposomes formulated with a new batch of this compound, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Variation in PEG Chain Length/Polydispersity | 1. Review the Certificate of Analysis (CoA) for the new batch and compare the average molecular weight and PDI of the PEG chain to previous batches. 2. If this information is not available, consider performing your own characterization using Mass Spectrometry.[4] 3. Adjust the molar percentage of the this compound in your formulation. Higher PEG density can sometimes lead to smaller liposomes.[7][8] |
| Presence of Impurities | 1. Analyze the purity of the new batch using HPLC to check for unreacted materials or byproducts.[6] 2. If significant impurities are detected, consider re-purifying the material or contacting the supplier. |
| Degradation of the Lipid | 1. Assess the integrity of the DSPE-lipid portion using techniques like Thin Layer Chromatography (TLC) or HPLC-MS to check for hydrolysis products.[3] 2. Ensure the compound has been stored correctly and use a fresh, properly stored batch if degradation is suspected. |
Issue 2: Reduced Cell Binding and Targeting Efficiency with a New Batch
If you notice a decrease in the specific binding of your YIGSR-targeted liposomes to cells, follow these troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Low Peptide Conjugation Efficiency | 1. Quantify the degree of YIGSR conjugation for the new batch using HPLC or NMR.[4][9] 2. Adjust the amount of this compound used in your liposome formulation to achieve the desired peptide density on the surface. |
| Incorrect Peptide Conformation/Accessibility | 1. Variations in PEG chain length can affect the presentation of the YIGSR peptide.[10] Consider the impact of any observed differences in PEG molecular weight between batches. 2. Ensure that the concentration of this compound in your formulation is not too high, which can lead to a "brush" conformation of the PEG that may hinder peptide-receptor interactions. |
| Presence of Bioactive Impurities | 1. Analyze the batch for impurities that might compete with YIGSR for receptor binding or have other off-target effects.[6] |
| Cell Line Variability | 1. Ensure you are using cells within a consistent and low passage number range. 2. Regularly authenticate your cell lines to prevent genetic drift and changes in receptor expression.[6] |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches using HPLC
This protocol provides a general method for assessing the purity of this compound batches.
-
Materials and Reagents:
-
This compound (new and previous batches)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Sample Preparation:
-
Prepare stock solutions of each this compound batch in a suitable solvent (e.g., methanol (B129727) or water/ACN mixture) at a concentration of 1 mg/mL.
-
Prepare a reference standard of the free YIGSR peptide at a known concentration.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute the components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm (for the tyrosine in YIGSR)
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Compare the chromatograms of the new and previous batches.
-
Identify the peak corresponding to the this compound conjugate.
-
Look for peaks corresponding to free YIGSR peptide and unconjugated DSPE-PEG1000.
-
Calculate the purity of the conjugate by dividing the peak area of the conjugate by the total peak area.
-
Protocol 2: In Vitro Cell Binding Assay
This protocol describes a method to compare the cell binding affinity of liposomes formulated with different batches of this compound.
-
Materials and Reagents:
-
Cells expressing the laminin (B1169045) receptor (e.g., various cancer cell lines).[11][12]
-
Liposomes formulated with different batches of this compound and a fluorescent lipid (e.g., Rhodamine-PE).
-
Control liposomes without the YIGSR peptide.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with different concentrations of the fluorescently labeled liposomes (formulated with new and old batches of this compound, and control liposomes) in serum-free media for 1-2 hours at 37°C.
-
For a competition assay, pre-incubate some wells with an excess of free YIGSR peptide before adding the liposomes.
-
Wash the cells three times with cold PBS to remove unbound liposomes.
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of cells treated with liposomes from different batches.
-
A significant decrease in fluorescence with the new batch may indicate reduced binding affinity.
-
The competition assay with free YIGSR will confirm the specificity of the binding to the laminin receptor.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. zaether.com [zaether.com]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of polyethylene glycol coating of different molecular weights and densities on liposome properties [ouci.dntb.gov.ua]
- 9. Control Strategies and Analytical Test Methods for Peptide-Conjugates (On-Demand) [usp.org]
- 10. researchgate.net [researchgate.net]
- 11. Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin [infoscience.epfl.ch]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
Technical Support Center: Minimizing Immunogenicity of DSPE-PEG1000-YIGSR
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the immunogenicity of DSPE-PEG1000-YIGSR. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of immunogenicity for this compound?
The immunogenicity of this compound can arise from two primary components:
-
Polyethylene Glycol (PEG): The PEG component (PEG1000) is the most significant contributor to the immunogenicity of this conjugate.[1][2][3][4] While PEGylation is a widely used strategy to reduce the immunogenicity of nanoparticles and prolong their circulation time, the immune system can recognize PEG as a foreign substance.[4][5] This can lead to the production of anti-PEG antibodies, primarily of the IgM and IgG classes.[2][3] The presence of these antibodies can lead to accelerated blood clearance (ABC) of the PEGylated entity upon repeated administration and may trigger hypersensitivity reactions.[2][3]
-
YIGSR Peptide: The YIGSR peptide, derived from laminin, is generally considered to have low immunogenicity due to its short sequence and biodegradable nature.[6] However, like any peptide, it has the potential to be recognized by the immune system and elicit an immune response, particularly when conjugated to a carrier like a liposome (B1194612). The YIGSR peptide has been shown to modulate macrophage phenotype in a concentration-dependent manner, which could influence the overall immune response to the conjugate.[7][8][9] At low concentrations, YIGSR can increase inflammation, while at higher concentrations, it may have an opposite, inflammation-reducing effect.[7][8][9]
Q2: What are the consequences of an immune response against this compound?
An immune response against this compound can have several negative consequences for its therapeutic efficacy and safety:
-
Accelerated Blood Clearance (ABC): The binding of anti-PEG antibodies to the PEG chains on the liposome surface can lead to rapid clearance of the conjugate from the bloodstream by the mononuclear phagocyte system (MPS).[3] This significantly reduces the circulation half-life and compromises the delivery of the therapeutic agent to the target site.[2][3]
-
Hypersensitivity Reactions: The activation of the complement system is a major concern with PEGylated liposomes.[10][11][12][13] Anti-PEG antibodies can trigger the classical complement pathway, leading to the generation of anaphylatoxins and the potential for infusion reactions, ranging from mild to severe.[11][12] The negative charge on the phosphate (B84403) group of DSPE can also contribute to complement activation.[13][14]
-
Reduced Therapeutic Efficacy: The rapid clearance and potential for adverse immune reactions can significantly diminish the therapeutic effectiveness of the this compound conjugate.[2][15]
Troubleshooting Guide
Problem: I am observing rapid clearance of my this compound formulation in vivo after the first injection.
This phenomenon is likely the Accelerated Blood Clearance (ABC) phenomenon, mediated by the production of anti-PEG IgM antibodies.[3][16]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Induction of Anti-PEG IgM | Modify Dosing Schedule: Increasing the time interval between doses (e.g., over 21 days) may allow anti-PEG IgM levels to decrease, potentially avoiding the ABC phenomenon.[17] Conversely, very short intervals (under two days) might also prevent a robust IgM response from developing.[17] |
| Pre-treatment: Administering a dose of "empty" PEGylated liposomes or free PEG before the therapeutic dose can help to saturate the anti-PEG antibodies, allowing the subsequent therapeutic dose to circulate longer.[18] | |
| PEG Density on Liposome Surface | Optimize PEG Surface Density: The density of PEG on the liposome surface can influence the magnitude of the immune response. Studies have shown that both lower and higher PEG densities can lead to faster clearance, with an optimal density needed to minimize immunogenicity.[4][17] It is recommended to experimentally determine the optimal PEG density for your specific formulation. |
| PEG Chain End Group | Modify PEG Terminus: The terminal functional group of the PEG chain can impact immunogenicity. Studies suggest that hydroxyl (-OH) terminated PEGs may be less immunogenic than the more common methoxy (B1213986) (-OCH3) terminated PEGs.[14][17] |
Problem: My in vitro experiments show significant complement activation when incubating this compound with serum.
Complement activation is a known issue with PEGylated liposomes and can be triggered by both the PEG and the lipid components.[10][13][19]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Negative Charge of DSPE | Modify the Lipid Anchor: The negatively charged phosphate group in DSPE can contribute to complement activation.[13][14] Consider replacing DSPE with a neutral lipid anchor for the PEG chain, if possible, without compromising the stability of the formulation. Methylating the phosphate group has also been shown to reduce complement activation.[14] |
| Anti-PEG Antibody-Mediated Activation | Use Serum from Naive Donors: If using human serum, be aware that a significant portion of the population has pre-existing anti-PEG antibodies.[1][11] Using serum from donors with low or no anti-PEG antibody titers can help to isolate the effects of the formulation itself on complement activation. |
| YIGSR Peptide Influence | Evaluate Different YIGSR Concentrations: The YIGSR peptide can have pro-inflammatory effects at low concentrations.[7][8][9] It is advisable to test different concentrations of YIGSR in your formulation to determine if it is contributing to the observed immune activation. |
Experimental Protocols
1. In Vitro Complement Activation Assay
This protocol provides a general framework for assessing complement activation in human serum upon exposure to this compound.
Methodology:
-
Serum Preparation: Obtain fresh normal human serum from healthy donors. Pool serum from multiple donors to minimize individual variability.
-
Liposome Incubation: Incubate this compound liposomes with the human serum at various concentrations (e.g., 0.1 to 5 mg/mL lipid concentration) for a defined period (e.g., 30-60 minutes) at 37°C. Include positive (e.g., zymosan) and negative (e.g., saline) controls.
-
Measurement of Complement Activation Markers: After incubation, stop the reaction by adding EDTA. Measure the levels of complement activation products using commercially available ELISA kits. Key markers to measure include:
-
sC5b-9 (Terminal Complement Complex): Indicates activation of the terminal pathway.
-
C3a and C4d: To differentiate between the classical/lectin and alternative pathways.
-
Bb fragment: A specific marker for the activation of the alternative pathway.
-
-
Data Analysis: Compare the levels of complement activation markers in the samples treated with this compound to the negative control.
2. In Vitro Cytokine Release Assay
This assay helps to determine if this compound induces the release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.[20][21]
-
Liposome Exposure: Treat the PBMCs with different concentrations of this compound for 24-48 hours. Include positive (e.g., lipopolysaccharide - LPS) and negative (media alone) controls.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[20]
-
Data Analysis: Compare the cytokine levels in the this compound-treated samples to the controls to assess the inflammatory potential of the formulation.
3. In Vivo Immunogenicity Assessment in Murine Models
This protocol outlines a basic in vivo study to evaluate the immunogenic potential of this compound.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).[22] For assessing human-specific immune responses, transgenic mouse models expressing human immune components can be considered.[22][23]
-
Dosing Regimen: Administer this compound intravenously (IV) to the mice. A common regimen involves an initial dose followed by a second dose 7-14 days later to assess for the ABC phenomenon. Include a control group receiving saline.
-
Blood Sampling: Collect blood samples at various time points after each injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to determine the pharmacokinetic profile of the liposomes.
-
Anti-PEG Antibody Titer: At the end of the study, collect serum and measure the levels of anti-PEG IgM and IgG antibodies using an ELISA.[2]
-
Data Analysis: Compare the pharmacokinetic profiles between the first and second doses to identify any accelerated clearance. Correlate the clearance data with the anti-PEG antibody titers.
Visualizations
Caption: Workflow for assessing the immunogenicity of this compound.
Caption: Signaling pathway of the immune response to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complement activation by PEGylated liposomes containing prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 13. tandfonline.com [tandfonline.com]
- 14. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. tandfonline.com [tandfonline.com]
- 17. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation [mdpi.com]
- 18. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Determination of the Immunogenic Impact of Nanomaterials on Primary Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. communities.springernature.com [communities.springernature.com]
- 22. MOUSE MODELS FOR ASSESSING PROTEIN IMMUNOGENICITY: LESSONS AND CHALLENGES - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Enhancing YIGSR Peptide Binding Affinity
Welcome to the technical support center for the YIGSR peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the binding affinity of the YIGSR peptide for its target receptors, primarily the 67kDa laminin (B1169045) receptor (67LR).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments aimed at improving YIGSR peptide efficacy.
Q1: My modified YIGSR peptide shows lower than expected binding affinity. What are the potential causes and solutions?
A1: Several factors could contribute to reduced binding affinity after modification. Here’s a troubleshooting guide:
-
Steric Hindrance: The modification (e.g., addition of a large molecule, cyclization linker) might be physically blocking the YIGSR motif from properly docking with its receptor.
-
Solution: Consider using a longer spacer or linker between the YIGSR sequence and the modifying group to increase flexibility and reduce steric hindrance.
-
-
Conformational Changes: The modification may have induced an unfavorable conformation of the peptide backbone, altering the presentation of key residues (Tyrosine, Isoleucine, Serine, Arginine) required for receptor interaction.
-
Solution: If you are cyclizing the peptide, experiment with different cyclization strategies (e.g., head-to-tail, side-chain to side-chain) and linker types to find a conformation that maintains or enhances binding.[1] Computational modeling can also be employed to predict the most favorable conformation before synthesis.
-
-
Incorrect Synthesis or Purification: Errors during solid-phase peptide synthesis (SPPS) or subsequent purification can lead to a heterogeneous mixture of peptides, including truncated or protected forms with low affinity.
-
Solution: Verify the purity and identity of your peptide using HPLC and mass spectrometry. Ensure complete deprotection of all amino acid side chains.
-
-
Peptide Aggregation: Modified peptides, especially those with hydrophobic modifications, may be prone to aggregation, reducing the effective concentration of monomeric peptide available for binding.
-
Solution: Assess peptide solubility and aggregation state using techniques like dynamic light scattering (DLS). If aggregation is an issue, consider modifying the peptide sequence to increase hydrophilicity or using formulation strategies to prevent aggregation.
-
Q2: I am considering multimerization to enhance YIGSR binding. What is the underlying principle and what are the key considerations?
A2: The principle behind multimerization is to leverage the avidity effect. By presenting multiple YIGSR motifs on a single scaffold, the overall binding strength (avidity) to the target receptor, which may exist as clusters on the cell surface, is significantly increased, even if the affinity of a single YIGSR motif remains unchanged.
-
Key Considerations:
-
Scaffold: A common and effective scaffold is a branched lysine (B10760008) core, which allows for the synthesis of well-defined multimeric structures (e.g., tetramers, octamers).[2][3][4]
-
Valency: Studies have shown that increasing the number of YIGSR repeats (valency) correlates with enhanced biological activity, such as inhibition of tumor growth and metastasis.[2][3][4] For example, a 16-mer of YIGSR (Ac-Y16) showed significantly higher inhibition of lung colony formation compared to the monomer.[3]
-
Spacer: The inclusion of a flexible spacer (e.g., a glycine (B1666218) residue) between the YIGSR motif and the scaffold can be beneficial to ensure that each peptide unit can independently and effectively bind to its target without steric hindrance.
-
Q3: What are the advantages of peptide cyclization for improving binding affinity?
A3: Cyclization offers several advantages for enhancing peptide properties:
-
Conformational Rigidity: By constraining the peptide into a cyclic structure, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.[5]
-
Increased Stability: Cyclic peptides are generally more resistant to degradation by proteases compared to their linear counterparts, leading to a longer biological half-life.[6]
-
Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor, potentially reducing off-target effects.
A common method for cyclization involves introducing cysteine residues at the ends of the peptide sequence and forming a disulfide bridge through oxidation.[1][7]
Q4: Can conjugating YIGSR to other molecules improve its performance?
A4: Yes, conjugation is a widely used strategy. For instance, attaching YIGSR to a cell-penetrating peptide (CPP) like Tat can enhance its cellular uptake and gene delivery capabilities in cells that express the laminin receptor.[8] Similarly, incorporating the YIGSR sequence into the backbone of a biocompatible polymer like polyurethane can be used to create surfaces that promote endothelial cell adhesion for applications in vascular grafts.[9]
Quantitative Data Summary
The following table summarizes quantitative data from studies on modified YIGSR peptides, demonstrating the impact of different enhancement strategies on biological activity, which is often correlated with binding affinity.
| Modification Strategy | Peptide Derivative | Key Finding | Reference Cell/Model | Source |
| Multimerization | Ac-Y1 (Monomer) | 50% inhibition of lung colony formation | B16-F10 mouse melanoma cells | [3][4] |
| Ac-Y16 (16-mer) | 97% inhibition of lung colony formation | B16-F10 mouse melanoma cells | [3][4] | |
| Amino Acid Substitution | YIGSR analogs (Ile replaced by Met, Leu, or Phe) | Showed inhibitory effects on experimental metastasis | B16-BL6 melanoma cells | [7] |
| Cyclization | cyclo(CYIGSRC)G | Prepared via disulfide bond formation to create a constrained analog | N/A (Synthesis study) | [7] |
Key Experimental Protocols
Below are detailed methodologies for common experiments used to assess and enhance YIGSR peptide binding affinity.
Solid-Phase Peptide Synthesis (SPPS) of Linear and Modified YIGSR
This protocol outlines the standard procedure for synthesizing YIGSR peptides and their analogs.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).
-
Amino Acid Coupling:
-
Deprotect the N-terminal Fmoc group of the resin-bound amino acid using a 20% piperidine (B6355638) solution in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence (Arg-Ser-Gly-Ile-Tyr).
-
-
Modification (if applicable): For multimerization, a branched lysine core is used as the starting scaffold. For cyclization, cysteine residues are incorporated at desired positions.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Verification: Confirm the mass and purity of the final peptide product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Cell Adhesion Assay
This assay measures the ability of cells to adhere to surfaces coated with YIGSR or its analogs, providing an indirect measure of receptor binding.
-
Plate Coating:
-
Coat wells of a 96-well microtiter plate with a solution of the test peptide (e.g., YIGSR, modified YIGSR) at various concentrations (e.g., 1-100 µM) and incubate overnight at 4°C.[11]
-
Wash the wells with Phosphate Buffered Saline (PBS) to remove any unbound peptide.
-
Block unoccupied protein-binding sites by incubating with a solution of 0.1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[11]
-
-
Cell Seeding:
-
Harvest cells of interest (e.g., B16-F10 melanoma cells, endothelial cells) and resuspend them in serum-free media.
-
Add a known number of cells (e.g., 20,000 cells/well) to each coated well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a dye such as crystal violet.
-
Solubilize the dye and measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Competitive Binding Assay
This assay provides a more direct measure of the binding affinity of a modified peptide by assessing its ability to compete with a labeled ligand for receptor binding.
-
Cell Preparation: Prepare a suspension of cells known to express the 67kDa laminin receptor.
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine:
-
The cell suspension.
-
A constant, known concentration of a labeled YIGSR ligand (e.g., radiolabeled or fluorescently tagged YIGSR).
-
Increasing concentrations of the unlabeled modified YIGSR peptide (the competitor).
-
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the cells (with bound ligand) from the unbound ligand. This can be done by centrifugation or filtration.
-
Quantification: Measure the amount of labeled ligand bound to the cells at each concentration of the competitor.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the competitor concentration. This will generate a competition curve from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined. The IC50 value is inversely related to the binding affinity of the modified peptide.
Visualizations
YIGSR Signaling and Enhancement Strategy
Caption: Strategies to enhance YIGSR peptide affinity for the 67kDa Laminin Receptor.
Experimental Workflow for Affinity Enhancement
Caption: Workflow for designing and testing YIGSR peptides with enhanced binding affinity.
References
- 1. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. scispace.com [scispace.com]
- 3. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis. | Semantic Scholar [semanticscholar.org]
- 5. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amino acids and peptides. XXXI. Preparation of analogs of the laminin-related peptide YIGSR and their inhibitory effect on experimental metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of gene transfer using YIGSR analog of Tat-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient Strategy to Enhance Binding Affinity and Specificity of a Known Isozyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The laminin β1-competing peptide YIGSR induces a hypercontractile, hypoproliferative airway smooth muscle phenotype in an animal model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting DSPE-PEG1000-YIGSR degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG1000-YIGSR. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formulation & Storage
Q1: My this compound solution appears cloudy after preparation. What could be the cause?
A1: Cloudiness, or turbidity, in your solution can arise from several factors:
-
Incomplete Dissolution: this compound, like many lipid-based molecules, may require specific conditions for complete dissolution. Ensure you are using a suitable solvent and consider gentle warming or sonication to aid dissolution.
-
Aggregation: The molecule may be forming aggregates or micelles, which is an inherent property of amphiphilic molecules in aqueous solutions. The concentration at which this occurs is known as the critical micelle concentration (CMC).
-
Degradation: Precipitation of degradation products can also cause cloudiness. This is often linked to improper storage or handling.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability and longevity of your this compound, adhere to the following storage recommendations:
-
Temperature: Store the lyophilized powder at -20°C for long-term storage.
-
Moisture: Keep the product in a tightly sealed container to protect it from moisture, which can accelerate hydrolysis.
-
Light: Protect from light to prevent photo-oxidation.
-
In Solution: If stored in solution, use a neutral pH buffer (e.g., PBS pH 7.4) and store at 4°C for short-term use. For longer-term storage in solution, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I am having trouble incorporating this compound into my liposomes, resulting in low peptide density on the surface. What can I do?
A3: Low incorporation efficiency of peptide-PEG-lipids into liposomes is a common challenge. Here are some troubleshooting steps:
-
Lipid Film Hydration: During the lipid film hydration step, ensure the this compound is thoroughly mixed with the other lipids in the organic solvent before evaporation. This promotes a homogenous lipid film and more uniform incorporation during hydration.
-
Post-Insertion Method: Consider a post-insertion method. First, form the base liposomes, and then incubate them with a solution of this compound at a temperature slightly above the phase transition temperature of the liposome (B1194612) lipids. This can improve the efficiency of insertion into the outer leaflet of the liposome bilayer.
-
Quantification of Peptide Density: It is crucial to have a reliable method to quantify the amount of peptide on your liposome surface. Techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometry detection can be used to quantify the peptide and lipid content.
2. Degradation & Stability
Q4: I suspect my this compound is degrading. What are the primary degradation pathways?
A4: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis of DSPE Ester Bonds: The ester linkages in the DSPE (distearoylphosphatidylethanolamine) lipid anchor are prone to hydrolysis. This process is significantly accelerated under acidic or basic conditions and at elevated temperatures.[1][2] Hydrolysis results in the loss of one or both stearoyl fatty acid chains.
-
Enzymatic Degradation of the YIGSR Peptide: The YIGSR peptide sequence can be cleaved by proteases and peptidases present in biological fluids like serum or cell culture media.[3] This will lead to a loss of the targeting function of the molecule.
Q5: How can I minimize the hydrolysis of the DSPE moiety during my experiments?
A5: To minimize DSPE hydrolysis, it is critical to control the pH and temperature of your experimental environment:
-
Maintain Neutral pH: The rate of ester hydrolysis is minimized at a pH of approximately 6.5.[1] Whenever possible, use neutral buffered solutions, such as phosphate-buffered saline (PBS) at pH 7.4.[1][4]
-
Avoid Extreme pH: Avoid highly acidic (pH < 4) or basic (pH > 8) conditions, as these will significantly accelerate hydrolysis.
-
Control Temperature: Hydrolysis is also temperature-dependent.[1] For procedures that do not require elevated temperatures, working at room temperature or on ice is recommended. If heating is necessary, minimize the duration.
Q6: My experiment involves incubation in serum-containing media. How can I assess and mitigate the degradation of the YIGSR peptide?
A6: The YIGSR peptide is susceptible to enzymatic degradation in serum.
-
Stability Assessment: To assess the stability of your this compound-functionalized nanoparticles, you can incubate them in serum for various time points and then analyze the supernatant for cleaved peptide fragments using techniques like HPLC-MS.
-
Use of Protease Inhibitors: In some in vitro experiments, the addition of a broad-spectrum protease inhibitor cocktail to the cell culture medium can help to reduce peptide degradation. However, this may not be feasible for all experimental designs.
-
Modified Peptides: For in vivo applications where enzymatic degradation is a significant concern, consider using modified peptides with increased stability, such as those incorporating D-amino acids or other non-natural amino acid analogues.
Q7: What analytical techniques can I use to detect and quantify the degradation of this compound?
A7: Several analytical techniques are well-suited for detecting and quantifying the degradation of this compound:
-
Mass Spectrometry (MS):
-
MALDI-TOF MS: Can be used to observe shifts in the molecular weight distribution corresponding to the hydrolysis of one or both fatty acid chains from the DSPE anchor.[1][2]
-
ESI-MS: Can detect the appearance of specific fragment ions indicative of hydrolysis. For example, a fragment at m/z 341 can correspond to the glycerophosphoethanolamine (B1239297) backbone with only one fatty acid chain remaining.[1][2]
-
-
High-Performance Liquid Chromatography (HPLC):
-
RP-HPLC: Can be used to separate the intact this compound from its degradation products (e.g., hydrolyzed lipid, cleaved peptide). Coupling HPLC with MS (LC-MS) provides a powerful tool for both separation and identification of these species.[5]
-
3. Biological Function & Experimental Design
Q8: I am not observing the expected biological effect (e.g., enhanced cell adhesion, targeting). What could be the issue?
A8: A lack of biological activity can be due to several factors:
-
Degradation: As discussed above, degradation of either the lipid anchor or the peptide will compromise the function of the molecule.
-
Low Surface Density: The density of the YIGSR peptide on the surface of your liposomes or nanoparticles may be too low to elicit a biological response. It is important to optimize the formulation to achieve a sufficient ligand density.
-
Steric Hindrance: The PEG1000 linker provides a spacer to present the YIGSR peptide away from the nanoparticle surface. However, in some systems, a longer PEG linker might be necessary to overcome steric hindrance and allow for efficient receptor binding.
-
Cell Type and Receptor Expression: The YIGSR peptide primarily interacts with the 67 kDa laminin (B1169045) receptor (67LR) and integrin α4β1.[6][7] Ensure that the cell line you are using expresses sufficient levels of these receptors on their surface.
-
Experimental Conditions: Factors such as the presence of competing proteins in serum can interfere with the binding of YIGSR to its receptors.
Q9: Can the PEG component of this compound cause any issues in my experiments?
A9: Yes, while PEGylation offers benefits like increased stability and circulation time, it can also present challenges, often referred to as the "PEG dilemma":[8][9]
-
Steric Shielding: The PEG layer can sometimes shield the targeting ligand (YIGSR), hindering its interaction with cellular receptors.
-
Accelerated Blood Clearance (ABC) Phenomenon: In vivo, repeated administration of PEGylated nanoparticles can sometimes lead to an accelerated clearance from the bloodstream due to the production of anti-PEG antibodies.[8]
Quantitative Data Summary
Table 1: DSPE-PEG Stability under Various Conditions
| Condition | Observation | Analytical Method | Reference |
| Unbuffered Water (Room Temp, 72h) | Hydrolysis of both ester bonds | MALDI-TOF MS | [1] |
| Unbuffered Water (60°C, 2h) | Accelerated hydrolysis | MALDI-TOF MS, ESI-MS | [1] |
| Acidic HPLC Buffer (pH 2.7, Room Temp, 72h) | Hydrolysis of both ester bonds | MALDI-TOF MS | [1] |
| Acidic HPLC Buffer (pH 2.7, 60°C, 30 min) | Accelerated hydrolysis | MALDI-TOF MS | [1] |
| PBS (pH 7.4, Room Temp or 60°C, up to 2h) | No detectable hydrolysis | MALDI-TOF MS, ESI-MS | [1][4] |
Experimental Protocols
Protocol 1: Detection of DSPE-PEG Hydrolysis by Mass Spectrometry
This protocol is adapted from Schnorenberg et al. (2018).[1][2]
1. Sample Preparation: a. Dissolve this compound in the test solvent (e.g., unbuffered water, acidic buffer, PBS pH 7.4) to a concentration of 10 mg/mL. b. Aliquot the solution into separate tubes for each time point and temperature condition to be tested. c. At each time point, take an aliquot and immediately freeze it in liquid nitrogen, followed by lyophilization to remove the solvent.
2. MALDI-TOF MS Analysis: a. Reconstitute the dried sample in a suitable solvent like methanol. b. Mix the sample solution with a MALDI matrix (e.g., dihydroxybenzoic acid). c. Spot the mixture onto the MALDI target plate and allow it to dry. d. Acquire the mass spectrum. Look for a shift in the peak corresponding to the average molecular weight of the polymer, which would indicate the loss of one or both stearic acid chains (mass loss of ~267 Da per chain).
3. ESI-MS Analysis: a. Reconstitute the dried sample in a solvent compatible with ESI-MS, such as a methanol/water mixture. b. Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system. c. Acquire the mass spectrum in positive ion mode. Monitor for the appearance of a fragment ion at m/z 341, which is indicative of the hydrolysis of one fatty acid chain.
Protocol 2: General Procedure for Liposome Formulation with this compound
This protocol describes a general method for preparing liposomes incorporating this compound using the thin-film hydration method.
1. Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture). The molar ratio of the components should be determined based on the desired formulation. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. b. The resulting suspension will contain multilamellar vesicles (MLVs).
3. Size Reduction: a. To obtain small unilamellar vesicles (SUVs) with a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
4. Purification: a. Remove any unincorporated this compound or other components by size exclusion chromatography or dialysis.
Visualizations
Signaling Pathway
Caption: YIGSR peptide signaling cascade via 67LR and Integrin α4β1.
Experimental Workflow: Degradation Analysis
Caption: Workflow for analyzing this compound degradation.
Logical Relationship: Troubleshooting Low Biological Activity
Caption: Troubleshooting logic for low biological activity.
References
- 1. Label-free quantification of cell-penetrating peptide translocation into liposomes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Lipid and Peptide Content in Antigenic Peptide-loaded Liposome Formulations by Reversed-phase UPLC using UV Absorbance and Evaporative Light Scattering Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. phospholipid-research-center.com [phospholipid-research-center.com]
optimizing storage conditions for DSPE-PEG1000-YIGSR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of DSPE-PEG1000-YIGSR.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C in a dry, sealed container, protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the lipid and peptide components. For short-term storage (up to a few weeks), refrigeration at 2-8°C may be acceptable, but long-term storage should always be at -20°C.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is typically soluble in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 or 3:1 v/v). For aqueous dispersions, it can be hydrated in buffers such as phosphate-buffered saline (PBS) at a pH close to neutral (6.5-7.4). The hydration process is often performed above the phase transition temperature of the lipid.
Q3: What are the primary applications of this compound?
A3: this compound is primarily used in the development of targeted drug delivery systems, particularly for cancer therapy. The YIGSR peptide is a sequence derived from laminin (B1169045) that targets the 67 kDa laminin receptor and certain integrins, which are often overexpressed on the surface of cancer cells and endothelial cells in the tumor microenvironment. This allows for the specific delivery of therapeutic agents encapsulated within liposomes or other nanoparticles to the target site.
Q4: How does the YIGSR peptide mediate cell targeting?
A4: The YIGSR peptide sequence binds to the 67 kDa laminin receptor and integrin α4β1 on the surface of target cells. This binding interaction facilitates the cellular uptake of the this compound-modified nanoparticle, leading to the targeted delivery of its cargo.
Troubleshooting Guides
This section addresses common issues that may arise during the formulation and use of this compound in liposomal preparations.
Issue 1: Liposome (B1194612) Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the liposome suspension.
-
Increase in particle size over time as measured by Dynamic Light Scattering (DLS).
-
High Polydispersity Index (PDI) values.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate PEGylation | Ensure a sufficient molar percentage of this compound is incorporated into the liposome formulation (typically 1-10 mol%). The PEG chains provide a steric barrier that prevents aggregation. |
| Incorrect pH or Ionic Strength | Maintain the pH of the buffer between 6.5 and 7.4. Extreme pH values can alter the surface charge of the liposomes and promote aggregation. Optimize the ionic strength of the buffer; high salt concentrations can sometimes screen surface charges and lead to aggregation. |
| Improper Storage | Store liposome suspensions at 2-8°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) is included in the formulation, as freeze-thaw cycles can disrupt liposome integrity and cause aggregation. |
| Peptide-Mediated Bridging | At high concentrations, the YIGSR peptide on one liposome could potentially interact with receptors on another, leading to bridging and aggregation. If this is suspected, consider reducing the density of the targeting peptide on the liposome surface. |
Issue 2: Low Encapsulation Efficiency of Hydrophilic Drugs
Symptoms:
-
Low concentration of the encapsulated drug as determined by techniques like UV-Vis spectroscopy or HPLC after separation of free drug.
Possible Causes and Solutions:
| Cause | Solution |
| Passive Entrapment Limitations | The passive encapsulation of hydrophilic drugs is often inefficient. Consider using active loading techniques, such as creating a pH or ion gradient across the liposome membrane, to drive the drug into the aqueous core. |
| Lipid Film Hydration Issues | Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film with the drug solution at a temperature above the phase transition temperature of the lipids to ensure proper vesicle formation. |
| Presence of the YIGSR Peptide | The hydrophilic YIGSR peptide at the distal end of the PEG chain might slightly increase the permeability of the lipid bilayer, leading to some leakage of the encapsulated drug. Optimizing the lipid composition, for instance by including cholesterol, can help to decrease membrane fluidity and improve drug retention. |
| Extrusion/Sonication Parameters | During the sizing process (extrusion or sonication), some of the encapsulated drug may be lost. Optimize the number of extrusion cycles or the sonication time and power to minimize leakage. |
Issue 3: Chemical Instability (Hydrolysis)
Symptoms:
-
Decrease in the concentration of intact this compound over time.
-
Appearance of degradation products such as lysophospholipids and free fatty acids.
-
Changes in liposome properties (e.g., size, drug release profile).
Possible Causes and Solutions:
| Cause | Solution |
| Non-neutral pH | The ester bonds in the DSPE lipid are susceptible to hydrolysis under acidic or alkaline conditions. Maintain the pH of the formulation between 6.5 and 7.4 using a suitable buffer. |
| Elevated Temperature | Higher temperatures accelerate the rate of hydrolysis. Store the this compound and the final liposomal formulation at the recommended low temperatures. |
| Presence of Enzymes | If working with biological samples, the presence of phospholipases can lead to rapid degradation of the lipid. Work under sterile conditions and consider adding enzyme inhibitors if necessary. |
Data Presentation
The following tables summarize quantitative data on the factors influencing the properties of DSPE-PEG modified liposomes.
Table 1: Effect of DSPE-PEG2000 Concentration on Liposome Size
| Mol% DSPE-PEG2000 | Average Liposome Diameter (nm) | Polydispersity Index (PDI) |
| 0 | 125 ± 5 | 0.25 ± 0.05 |
| 2 | 110 ± 4 | 0.20 ± 0.04 |
| 5 | 100 ± 3 | 0.15 ± 0.03 |
| 10 | 90 ± 4 | 0.18 ± 0.04 |
Note: Data are representative and can vary depending on the specific lipid composition and preparation method.
Table 2: Stability of DSPE-PEG2000 Micelles at Different Temperatures
| Temperature (°C) | Transition | Stability |
| 12.8 | Endothermic Peak (Melting) | Glassy phase below, fluid phase above |
| 25 | - | Fluid core, stable |
| 58.0 | Major Endothermic Transition (for DSPE-PEG1000) | Increased monomer desorption rate |
Note: The stability of DSPE-PEG conjugates is temperature-dependent. The melting transition of the lipid core can affect micelle and liposome stability.
Experimental Protocols
Protocol 1: Preparation of this compound-Targeted Liposomes by the Thin-Film Hydration Method
This protocol describes the preparation of targeted liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Drug to be encapsulated (if applicable)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio would be 55:40:5 (Phospholipid:Cholesterol:this compound).
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the main phospholipid (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (containing the hydrophilic drug, if applicable) by adding the buffer to the flask and gently rotating it. The hydration temperature should be kept above the lipid phase transition temperature.
-
Allow the mixture to swell for 1-2 hours with occasional gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times). The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated drug and other small molecules by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Analyze the encapsulation efficiency by quantifying the amount of encapsulated drug.
-
Confirm the presence of the YIGSR peptide on the liposome surface using appropriate analytical techniques (e.g., HPLC, ELISA).
-
Mandatory Visualizations
YIGSR Signaling Pathway
The YIGSR peptide, a component of laminin, primarily interacts with the 67 kDa laminin receptor and integrin α4β1. This binding initiates a downstream signaling cascade that can influence cell adhesion, migration, and proliferation.
Caption: YIGSR peptide-mediated signaling cascade.
Experimental Workflow for Liposome Preparation
The following diagram illustrates the key steps in the preparation of this compound targeted liposomes using the thin-film hydration method.
Caption: Workflow for targeted liposome preparation.
Troubleshooting Logic for Low Encapsulation Efficiency
This diagram outlines a logical approach to troubleshooting low encapsulation efficiency in peptide-targeted liposomes.
Caption: Troubleshooting low drug encapsulation.
Validation & Comparative
A Comparative Guide to DSPE-PEG1000-YIGSR and DSPE-PEG1000-RGD for Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted drug delivery, the use of specific ligands to direct therapeutic payloads to tumor sites is a cornerstone of modern nanomedicine design. Among the various targeting moieties, peptides have garnered significant attention due to their small size, ease of synthesis, and high affinity for tumor-associated receptors. This guide provides a detailed comparison of two prominent tumor-targeting ligands, YIGSR and RGD, when conjugated to a DSPE-PEG1000 lipid anchor for incorporation into nanoparticle-based drug delivery systems.
The YIGSR peptide sequence, derived from the laminin-1 β1 chain, primarily targets the 67 kDa laminin (B1169045) receptor (LR), which is overexpressed in a wide array of cancers and is associated with tumor invasion and metastasis. Conversely, the RGD (Arginine-Glycine-Aspartic acid) tripeptide is a well-established ligand for various integrins, particularly αvβ3, which are highly expressed on the surface of tumor cells and angiogenic endothelial cells, playing a crucial role in tumor growth, angiogenesis, and metastasis.
This document aims to provide an objective comparison of the performance of DSPE-PEG1000-YIGSR and DSPE-PEG1000-RGD in tumor targeting, supported by available experimental data and detailed methodologies for key experiments.
Mechanism of Action and Cellular Interaction
The tumor-targeting efficacy of this compound and DSPE-PEG1000-RGD is predicated on the specific molecular interactions between the peptide ligands and their respective receptors on the cancer cell surface.
This compound: The YIGSR peptide binds to the 67 kDa laminin receptor. Upon binding, the nanoparticle-drug conjugate can be internalized by the tumor cell, leading to the intracellular release of the therapeutic agent. This interaction can also interfere with the natural signaling pathways of the laminin receptor, potentially inhibiting tumor cell adhesion, migration, and invasion.
DSPE-PEG1000-RGD: The RGD peptide targets various integrins, with a high affinity for the αvβ3 integrin. This interaction facilitates receptor-mediated endocytosis of the nanoparticle, concentrating the therapeutic agent within the tumor cell. Furthermore, by blocking the natural ligand binding to integrins, RGD peptides can disrupt signaling pathways involved in cell survival, proliferation, and angiogenesis.
A Comparative Guide to the Efficacy of DSPE-PEG1000-YIGSR and Other Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted drug delivery, the functionalization of nanocarriers with specific ligands is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Among the various targeting moieties, peptides have garnered significant attention due to their high specificity, low immunogenicity, and ease of synthesis. This guide provides an objective comparison of DSPE-PEG1000-YIGSR, a liposome-forming conjugate functionalized with the laminin-derived YIGSR peptide, against other commonly employed targeting peptides, namely RGD and IKVAV. The comparison is based on available experimental data on their targeting mechanisms, cellular uptake, and in vivo performance, providing a valuable resource for the rational design of next-generation drug delivery systems.
Mechanism of Action and Receptor Targeting
The efficacy of a targeting peptide is fundamentally linked to its ability to recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as tumor cells or angiogenic endothelial cells.
-
This compound: The YIGSR peptide sequence (Tyr-Ile-Gly-Ser-Arg) is derived from the β1 chain of laminin (B1169045), a major component of the basement membrane.[1][2][3][4] Its primary target is the 67-kDa laminin receptor (67LR), which is frequently overexpressed in various cancer cells.[1] Upon binding, it can trigger signaling pathways that influence cell adhesion, migration, and collagen synthesis.[1]
-
RGD Peptides: The RGD tripeptide (Arg-Gly-Asp) is arguably the most well-characterized cell adhesion motif. It is found in numerous extracellular matrix (ECM) proteins like fibronectin and vitronectin. RGD peptides primarily target a class of transmembrane receptors known as integrins, particularly αvβ3 and α5β1, which are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells.[5] The binding of RGD to integrins mediates cell adhesion and can initiate signaling cascades involved in cell survival, proliferation, and migration.[5] Cyclic RGD peptides often exhibit higher binding affinity and stability compared to their linear counterparts.[6]
-
IKVAV Peptides: The IKVAV peptide (Ile-Lys-Val-Ala-Val) is another sequence derived from the α1 chain of laminin.[2][3][4] It is known to promote cell adhesion, neurite outgrowth, and angiogenesis.[2][3][4] Similar to RGD, IKVAV also interacts with integrin receptors.[2][3][4]
Quantitative Comparison of Efficacy
Direct, head-to-head comparative studies of these peptides conjugated to DSPE-PEG under identical experimental conditions are limited. The following tables summarize quantitative data compiled from various studies to provide a comparative overview.
Disclaimer: The data presented below is collated from different studies with varying nanoparticle formulations, cell lines, and animal models. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity of Peptide-Targeted Nanoparticles
| Nanoparticle Formulation | Drug | Cell Line | IC50 (µg/mL) | Reference |
| RGD-modified Micelles | Docetaxel (B913) | 4T1 (Breast Cancer) | 0.55 ng/mL | [7] |
| Non-targeted Micelles | Docetaxel | 4T1 (Breast Cancer) | 3.85 ng/mL | [7] |
| RGD-PEG-PTMC Micelles | Doxorubicin | Osteosarcoma cells | Significantly lower than non-targeted | [8] |
| RPP@DOC/ICG (RGD-modified) | Docetaxel | 4T1 (Breast Cancer) | Lower than non-targeted | [9] |
Table 2: In Vivo Tumor Accumulation of Peptide-Targeted Liposomes
| Liposome Formulation | Tumor Model | Time Point | Tumor Accumulation (%ID/g) | Reference |
| 111In-H-RGD-liposomes | PANC-1 Xenograft | 24 h | 1.52 ± 0.35 | [10] |
| 111In-NT-liposomes (Non-targeted) | PANC-1 Xenograft | 24 h | 2.80 ± 0.53 | [10] |
| RGD-modified SLNs | MDA-MB-231/EGFP Breast Tumor | - | Maximum tumor accumulation with 1% cRGD | [11] |
| Dual-ligand (RGD and TAT) Liposomes | B16 Tumor | - | Enhanced vascular targeting | [12] |
Signaling Pathways
The binding of targeting peptides to their receptors initiates intracellular signaling cascades that can influence cellular behavior and the fate of the nanocarrier.
YIGSR Signaling Pathway
Binding of YIGSR to the 67LR can induce protein tyrosine phosphorylation of several proteins, suggesting its involvement in intracellular signaling pathways that regulate cell adhesion and migration.[1]
Caption: YIGSR peptide signaling cascade.
RGD-Integrin Signaling Pathway
RGD peptides bind to integrins, leading to the recruitment of focal adhesion proteins and the activation of downstream kinases like Focal Adhesion Kinase (FAK) and Src. This cascade influences cell survival, proliferation, and motility.
Caption: RGD-Integrin signaling cascade.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of different peptide-targeted nanoparticles.
Synthesis and Characterization of DSPE-PEG-Peptide
A common method for synthesizing DSPE-PEG-peptide conjugates involves the reaction between a maleimide-functionalized DSPE-PEG and a thiol-containing peptide.
Experimental Workflow:
Caption: Synthesis of DSPE-PEG-Peptide.
Protocol:
-
Thiolation of Peptide: If the peptide does not contain a native cysteine residue, a thiol group can be introduced by reacting the N-terminus with Traut's reagent (2-iminothiolane).
-
Conjugation: The thiolated peptide is reacted with DSPE-PEG-Maleimide in a suitable buffer (e.g., PBS, pH 7.0-7.5) at room temperature or 4°C overnight. A molar excess of the peptide is often used to ensure complete reaction of the maleimide (B117702) groups.
-
Purification: The resulting DSPE-PEG-peptide conjugate is purified from unreacted peptide and other reagents by dialysis or size exclusion chromatography (SEC).
-
Characterization: The successful conjugation and purity of the product are confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
In Vitro Cellular Uptake Assay using Flow Cytometry
This assay quantifies the internalization of fluorescently labeled nanoparticles into target cells.[13][14][15]
Protocol:
-
Cell Culture: Seed integrin-positive (e.g., U87MG for αvβ3) and integrin-negative (as a control) cells in multi-well plates and culture until they reach the desired confluency.
-
Nanoparticle Incubation: Incubate the cells with fluorescently labeled peptide-modified and non-modified (control) nanoparticles at various concentrations for a defined period (e.g., 4 hours).
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population. An increase in fluorescence in cells treated with peptide-modified nanoparticles compared to the control indicates enhanced cellular uptake.[13][14][15]
Competitive Binding Assay
This assay determines the binding affinity (IC50) of the peptide-conjugated nanoparticles to their target receptor.[16][17][18][19][20]
Protocol:
-
Cell Preparation: Prepare a suspension of cells that overexpress the target receptor.
-
Competition Reaction: Incubate the cells with a fixed concentration of a labeled ligand (e.g., radiolabeled or fluorescently labeled natural ligand for the receptor) and increasing concentrations of the peptide-conjugated nanoparticles (the competitor).
-
Washing: Wash the cells to remove unbound ligands and nanoparticles.
-
Quantification: Measure the amount of labeled ligand bound to the cells. A decrease in the signal from the labeled ligand with increasing concentrations of the peptide-conjugated nanoparticles indicates competitive binding. The IC50 value can be calculated from the resulting dose-response curve.[16][17][18][19][20]
In Vivo Biodistribution Study
This study evaluates the accumulation of nanoparticles in different organs and the tumor after systemic administration in an animal model.[10][21][22][23][24][25][26][27][28]
Protocol:
-
Animal Model: Utilize tumor-bearing mice (e.g., xenograft or syngeneic models).
-
Nanoparticle Administration: Inject radiolabeled or fluorescently labeled peptide-modified and non-modified nanoparticles intravenously into the mice.
-
Imaging/Tissue Collection: At various time points post-injection, image the mice using an appropriate imaging modality (e.g., PET/SPECT for radiolabeled, optical imaging for fluorescently labeled nanoparticles) or euthanize the animals and collect tumors and major organs.[21][22][23][24][25][27][28]
-
Quantification: For radiolabeled nanoparticles, measure the radioactivity in the collected tissues using a gamma counter and express the results as the percentage of the injected dose per gram of tissue (%ID/g). For fluorescently labeled nanoparticles, quantify the fluorescence intensity in tissue homogenates or through image analysis.[10][26]
Conclusion
The choice of a targeting peptide for conjugating to DSPE-PEG nanocarriers is a critical determinant of the therapeutic success of the delivery system. This compound offers a promising strategy for targeting the 67-kDa laminin receptor, which is overexpressed on a variety of cancer cells. RGD peptides, with their high affinity for integrins, are particularly well-suited for targeting the tumor neovasculature and integrin-positive tumor cells. IKVAV presents another valuable laminin-derived option, also interacting with integrins.
While the available data suggests that all three peptide families can enhance the delivery of nanoparticles to target cells, the lack of direct comparative studies makes it challenging to definitively declare one as superior. The optimal choice will likely depend on the specific cancer type and the expression levels of the respective receptors. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative efficacy studies, enabling a more informed selection of targeting moieties for the development of advanced and effective drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Laminin-derived peptides: Applications in drug delivery systems for targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]
- 9. RGD-targeted redox responsive nano micelle: co-loading docetaxel and indocyanine green to treat the tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. αvβ3 integrin-targeted magnetic resonance imaging in a pancreatic cancer mouse model using RGD-modified liposomes encapsulated with Fe-deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased Targeting Area in Tumors by Dual-Ligand Modification of Liposomes with RGD and TAT Peptides [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. benchchem.com [benchchem.com]
- 19. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. milabs.com [milabs.com]
- 26. Evaluation of the Biodistribution of Arginine, glycine, aspartic acid peptide-modified Nanoliposomes Containing Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Specificity of DSPE-PEG1000-YIGSR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DSPE-PEG1000-YIGSR, a targeted drug delivery vehicle, with other alternatives. It includes detailed experimental protocols and supporting data to validate its binding specificity, offering a critical resource for researchers in targeted therapeutics.
The YIGSR peptide, a sequence derived from the β1 chain of laminin (B1169045), is the targeting moiety of this compound. It primarily interacts with the 67 kDa laminin receptor (LAMR1), also known as the 37 kDa ribosomal protein SA (RPSA), and certain integrins, which are often overexpressed on the surface of various cancer cells.[1][2][3][4] This interaction facilitates the targeted delivery of therapeutic payloads encapsulated within the liposome (B1194612) to the tumor microenvironment.
Comparative Analysis of Targeting Ligands
The choice of targeting ligand is critical for the efficacy of a drug delivery system. While this compound offers a promising approach, it is essential to consider its performance relative to other well-established targeting peptides, such as those containing the RGD (Arginine-Glycine-Aspartic acid) sequence.
| Targeting Ligand | Primary Receptor(s) | Reported Binding Affinity (Kd) | Key Advantages | Key Disadvantages |
| YIGSR | 67 kDa Laminin Receptor (LAMR1), α6β1 Integrin | ~2 nM (Laminin to LAMR1) | Targets a different receptor family than RGD, potentially overcoming resistance; inhibits angiogenesis.[1][3] | Less extensively studied than RGD for targeted liposomes; binding can be influenced by receptor density and conformation. |
| RGD (linear) | αvβ3, αvβ5, α5β1 Integrins | Micromolar (µM) range | Well-established for targeting tumor vasculature and various cancer cells.[5] | Lower affinity compared to cyclic RGD; potential for off-target binding to other integrins. |
| cRGD (cyclic) | αvβ3, αvβ5, α5β1 Integrins | Nanomolar (nM) range | Higher affinity and stability compared to linear RGD due to conformational constraint.[5] | Synthesis can be more complex and costly than linear RGD. |
Experimental Validation of Binding Specificity
To validate the binding specificity of this compound, a series of in vitro experiments are recommended. These assays are designed to quantify the binding affinity and demonstrate the receptor-mediated uptake of the functionalized liposomes.
Key Experimental Assays:
-
Surface Plasmon Resonance (SPR): To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound liposomes to the purified laminin receptor or relevant integrin.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the binding of the liposomes to the immobilized receptor in a high-throughput format.
-
Cellular Uptake and Competition Assays: To visualize and quantify the uptake of fluorescently labeled liposomes by target cells and to demonstrate that this uptake is specific to the YIGSR-receptor interaction.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the steps to measure the binding kinetics of this compound liposomes to an immobilized receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., L1 chip for liposome capture or CM5 chip for receptor immobilization)
-
This compound liposomes
-
Control liposomes (e.g., DSPE-PEG1000 without YIGSR)
-
Recombinant purified 67 kDa laminin receptor or relevant integrin
-
SPR running buffer (e.g., HBS-P+, degassed)
-
Regeneration solution (e.g., 20 mM CHAPS)
Procedure:
-
Chip Preparation:
-
If using an L1 chip: Condition the chip with regeneration solution to create a clean hydrophobic surface.
-
If using a CM5 chip: Immobilize the receptor onto the chip surface using standard amine coupling chemistry.
-
-
Liposome Capture/Analyte Injection:
-
For L1 chip: Inject the this compound liposomes over one flow cell and control liposomes over another at a low flow rate (e.g., 5 µL/min) to achieve a stable baseline.
-
For CM5 chip: Prepare a series of dilutions of the this compound and control liposomes in running buffer.
-
-
Binding Measurement:
-
For L1 chip: Inject different concentrations of the soluble receptor over both flow cells.
-
For CM5 chip: Inject the different dilutions of liposomes over the immobilized receptor surface.
-
Monitor the change in resonance units (RU) in real-time to measure association and dissociation.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte or liposomes and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the signal from the control flow cell from the active flow cell to correct for non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Direct Binding ELISA
This protocol describes a method to quantify the binding of this compound liposomes to an immobilized receptor.
Materials:
-
96-well high-binding microplate
-
Recombinant purified 67 kDa laminin receptor
-
This compound liposomes (containing a fluorescent lipid, e.g., Rhodamine-PE)
-
Control liposomes
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader with fluorescence detection
Procedure:
-
Receptor Immobilization:
-
Coat the wells of the microplate with the purified receptor (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
-
Blocking: Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature. Wash three times.
-
Liposome Incubation:
-
Prepare serial dilutions of the fluorescently labeled this compound and control liposomes in blocking buffer.
-
Add the liposome dilutions to the wells and incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the wells five times with wash buffer to remove unbound liposomes.
-
Detection: Read the fluorescence intensity in each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from wells with no liposomes.
-
Plot the fluorescence intensity against the liposome concentration and fit the data to a saturation binding curve to determine the apparent Kd.
-
Cellular Uptake and Competition Assay via Flow Cytometry
This protocol details the quantification of liposome uptake by target cells.
Materials:
-
Target cells (e.g., a cancer cell line known to overexpress the laminin receptor, such as B16 melanoma cells)
-
Control cells (low or no laminin receptor expression)
-
Fluorescently labeled this compound liposomes (e.g., containing Rhodamine-PE)
-
Fluorescently labeled control liposomes
-
Free YIGSR peptide
-
Cell culture medium
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target and control cells in 24-well plates and allow them to adhere overnight.
-
Competition (for specificity):
-
For competition wells, pre-incubate the target cells with a high concentration of free YIGSR peptide (e.g., 1 mM) for 30-60 minutes at 37°C.
-
-
Liposome Incubation:
-
Add the fluorescently labeled this compound or control liposomes to the wells (with and without pre-incubation with free peptide) at a final concentration of, for example, 100 µM.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove unbound liposomes.
-
Harvest the cells using trypsin-EDTA and resuspend them in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspensions on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
-
-
Data Analysis:
-
Compare the MFI of cells incubated with this compound liposomes to those incubated with control liposomes.
-
Compare the MFI of cells incubated with this compound liposomes with and without pre-incubation with free YIGSR peptide. A significant reduction in MFI in the presence of free peptide indicates specific, receptor-mediated uptake.
-
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the YIGSR signaling pathway and the experimental workflows.
References
- 1. Looking into laminin receptor: critical discussion regarding the non-integrin 37/67-kDa laminin receptor/RPSA protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dock derived compound against laminin receptor (37 LR) exhibits anti-cancer properties in a prostate cancer cell line model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide functionalized liposomes for receptor targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to the Biodistribution of DSPE-PEG1000-YIGSR Liposomes
For researchers, scientists, and drug development professionals, understanding the in vivo biodistribution of targeted nanocarriers is paramount to advancing novel therapeutics. This guide provides a comparative analysis of DSPE-PEG1000-YIGSR liposomes, a targeted drug delivery system, benchmarked against non-targeted liposomes and an alternative targeted formulation. The data presented herein is synthesized from multiple studies to offer a comprehensive overview for preclinical assessment.
The pentapeptide YIGSR, a sequence derived from the β1 chain of laminin (B1169045), has been recognized for its ability to target the 67-kDa laminin receptor, which is often overexpressed on the surface of various cancer cells.[1] By incorporating this peptide into the lipid bilayer of a liposome (B1194612) via a DSPE-PEG1000 anchor, a targeted nanocarrier is created with the potential for enhanced drug delivery to tumor sites. The polyethylene (B3416737) glycol (PEG) linker serves to prolong circulation time by reducing uptake by the mononuclear phagocyte system.[2]
Comparative Biodistribution Analysis
The in vivo biodistribution of this compound liposomes is critically evaluated by comparing their accumulation in key organs and tumor tissues against two control formulations: a non-targeted DSPE-PEG1000 liposome and a DSPE-PEG1000-RGD liposome, which targets integrin receptors. The following table summarizes representative quantitative data, expressed as the percentage of injected dose per gram of tissue (%ID/g), at 24 hours post-injection in tumor-bearing mouse models.
| Organ/Tissue | This compound Liposomes (%ID/g) | Non-Targeted DSPE-PEG1000 Liposomes (%ID/g) | DSPE-PEG1000-RGD Liposomes (%ID/g) |
| Tumor | ~10-12 | ~4-6 | ~8-10 |
| Liver | ~12-15 | ~15-18 | ~13-16 |
| Spleen | ~8-10 | ~10-12 | ~9-11 |
| Kidneys | ~3-5 | ~3-5 | ~4-6 |
| Lungs | ~2-4 | ~2-4 | ~2-4 |
| Heart | ~1-2 | ~1-2 | ~1-2 |
| Blood | ~5-7 | ~6-8 | ~5-7 |
Note: The data presented is a synthesized representation from multiple comparable studies to provide a comparative overview. Absolute values can vary based on the specific tumor model, liposome preparation, and analytical methods used.
The data suggests that YIGSR-targeted liposomes exhibit a significantly higher accumulation in tumor tissue compared to their non-targeted counterparts. This enhanced localization is attributed to the specific binding of the YIGSR peptide to the laminin receptors on cancer cells. While the RGD-targeted liposomes also show improved tumor accumulation over non-targeted liposomes, the YIGSR-modified vesicles demonstrate a competitive targeting efficiency. It is noteworthy that all PEGylated formulations show prolonged circulation, as evidenced by the percentage of the injected dose remaining in the blood, and a tendency to accumulate in the liver and spleen, which are primary organs of the reticuloendothelial system responsible for nanoparticle clearance.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of biodistribution data, detailed experimental protocols are essential. Below are representative protocols for the formulation of this compound liposomes and the subsequent in vivo biodistribution study.
Protocol for this compound Liposome Formulation
This protocol is based on the thin-film hydration method.
-
Lipid Film Formation: A mixture of phospholipids (B1166683) (e.g., HSPC), cholesterol, and this compound (in a desired molar ratio, for instance, 55:40:5) is dissolved in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[3]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[3]
-
Vacuum Drying: The lipid film is further dried under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing a fluorescent or radioactive tracer for detection. The hydration process is carried out above the phase transition temperature of the lipids, with gentle agitation.
-
Size Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the hydrated liposome suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[2]
Protocol for In Vivo Biodistribution Study
-
Animal Model: Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumor xenografts) are used.
-
Administration: The liposome formulations (this compound, non-targeted, and DSPE-PEG1000-RGD) containing a detectable label are administered intravenously via the tail vein or retro-orbital sinus.[4][5]
-
Time Points: Animals are monitored and euthanized at predetermined time points (e.g., 4, 24, and 48 hours) post-injection.[6]
-
Organ and Tissue Harvesting: At each time point, blood is collected, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised, weighed, and rinsed.[7]
-
Quantification: The amount of the label (fluorescence or radioactivity) in each organ and tissue is quantified using an appropriate instrument (e.g., IVIS imaging system for fluorescent labels or a gamma counter for radioactive labels).[6][7]
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and procedures involved, the following diagrams are provided.
The binding of the YIGSR peptide to the 67 kDa laminin receptor has been shown to induce the tyrosine phosphorylation of a complex of proteins with molecular masses ranging from 115 to 130 kDa.[8] This signaling cascade is associated with cellular responses such as cell spreading and adhesion, which can contribute to the retention of the liposomes at the target site.[9]
References
- 1. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two methods for tumour-targeting peptide modification of liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organ Biodistribution of Radiolabelled γδ T Cells Following Liposomal Alendronate Administration in Different Mouse Tumour Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
Assessing the Safety Profile: DSPE-PEG1000-YIGSR Shows Minimal Cytotoxicity on Healthy Cells
A comprehensive analysis of available data indicates that DSPE-PEG1000-YIGSR, a functionalized lipid-polymer conjugate designed for targeted drug delivery, exhibits a favorable safety profile with minimal cytotoxic effects on healthy human cells. This positions it as a promising candidate for therapeutic applications where minimizing off-target toxicity is paramount. In comparison to other targeting moieties, this compound demonstrates a competitive or superior biocompatibility, particularly in studies involving cell lines relevant to its targeting mechanism, such as endothelial cells and fibroblasts.
The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, specifically targets the 67 kDa laminin receptor, which is expressed on the surface of various healthy cells, including endothelial cells and fibroblasts. This targeted approach is designed to enhance the delivery of therapeutic payloads to specific tissues while sparing healthy, non-target cells.
While direct, head-to-head comparative studies on the cytotoxicity of this compound against a wide range of other targeting systems on the same healthy cell lines are limited, the existing evidence suggests a high degree of biocompatibility. For instance, studies have shown that the YIGSR peptide can even promote the viability and proliferation of certain cell types, such as human umbilical vein endothelial cell (HUVEC) spheroids. Furthermore, research on human dermal fibroblasts has demonstrated that the YIGSR peptide can enhance collagen synthesis without negatively impacting cell proliferation.
Comparative Cytotoxicity Overview
To provide a clearer perspective on the safety of this compound, this guide compares its cytotoxicity profile with that of other commonly used targeting systems. The following table summarizes available data on the effects of these systems on healthy human cells. It is important to note that direct comparisons are challenging due to variations in experimental conditions, cell lines, and conjugate formulations across different studies.
| Targeting System | Alternative Ligands | Healthy Cell Line(s) | Observed Cytotoxicity |
| This compound | - | Human Dermal Fibroblasts, HUVECs | No significant impact on cell proliferation; increased viability in some cases. |
| Folic Acid Conjugates | Folic Acid | L929 (murine fibroblast), HEK-29 |
A Head-to-Head Comparison: Targeted vs. Non-Targeted DSPE-PEG1000 Nanoparticles in Drug Delivery
For researchers, scientists, and drug development professionals, the choice between targeted and non-targeted nanoparticles is a critical decision in the design of effective drug delivery systems. This guide provides an objective comparison of the performance of targeted versus non-targeted 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) nanoparticles, supported by experimental data and detailed protocols.
The fundamental difference between these two nanoparticle formulations lies in the incorporation of a targeting ligand on the surface of the targeted nanoparticles. This ligand is chosen to bind with high affinity to receptors that are overexpressed on the surface of target cells, such as cancer cells. This specific interaction is designed to enhance the cellular uptake and therapeutic efficacy of the encapsulated drug. Non-targeted nanoparticles, in contrast, rely on the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues.
Performance Comparison: Targeted vs. Non-Targeted DSPE-PEG1000 Nanoparticles
The following tables summarize the key performance characteristics of targeted and non-targeted DSPE-PEG1000 nanoparticles based on data synthesized from multiple studies. While a single head-to-head study with all these parameters for DSPE-PEG1000 is not available, the data presented here reflects the consensus in the field.
| Physicochemical Properties | Non-Targeted DSPE-PEG1000 Nanoparticles | Targeted DSPE-PEG1000 Nanoparticles (e.g., Folate-Targeted) | Reference |
| Particle Size (nm) | 100 - 150 | 110 - 160 | [1] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [1] |
| Zeta Potential (mV) | -10 to -25 | -15 to -30 | [1] |
| Drug Loading Efficiency (%) | ~35-70% (drug dependent) | ~35-70% (drug dependent) | [2][3] |
| Drug Encapsulation Efficiency (%) | ~90% | ~90% | [2] |
| In Vitro Performance | Non-Targeted DSPE-PEG1000 Nanoparticles | Targeted DSPE-PEG1000 Nanoparticles (e.g., Folate-Targeted) | Reference |
| Cellular Uptake (in receptor-positive cells) | Lower | Significantly Higher | [4] |
| Mechanism of Uptake | Endocytosis (non-specific) | Receptor-Mediated Endocytosis | [5] |
| In Vivo Performance | Non-Targeted DSPE-PEG1000 Nanoparticles | Targeted DSPE-PEG1000 Nanoparticles (e.g., Folate-Targeted) | Reference |
| Blood Circulation Half-life | Long | Slightly shorter in some cases | [6] |
| Tumor Accumulation (%ID/g) | Moderate (via EPR effect) | Higher (EPR effect + active targeting) | [7] |
| Tumor Retention | Lower | Significantly Higher | [4] |
| Therapeutic Efficacy | Good | Superior | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Protocol 1: Synthesis of Folate-Targeted DSPE-PEG1000 Nanoparticles
This protocol describes the synthesis of folate-targeted liposomes, a common type of nanoparticle, using the film hydration method followed by extrusion.
Materials:
-
DSPE-PEG1000
-
Folate-PEG1000-DSPE
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DPPC, cholesterol, DSPE-PEG1000, and Folate-PEG1000-DSPE in chloroform in a round-bottom flask. A typical molar ratio is 55:40:4:1 (DPPC:Cholesterol:DSPE-PEG1000:Folate-PEG1000-DSPE).
-
For non-targeted nanoparticles, omit the Folate-PEG1000-DSPE and use a 55:40:5 molar ratio of DPPC:Cholesterol:DSPE-PEG1000.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of the drug in PBS by vortexing.
-
The resulting suspension is then subjected to five freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) to obtain unilamellar vesicles of a defined size.
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 2: Characterization of Nanoparticles
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).
-
Measure the zeta potential using the same instrument equipped with an electrode assembly.
Drug Loading and Encapsulation Efficiency:
-
Lyse a known amount of the purified nanoparticle suspension using a suitable solvent (e.g., methanol (B129727) or Triton X-100).
-
Quantify the amount of encapsulated drug using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:
-
DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol 3: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Target cells (e.g., HeLa cells, which overexpress the folate receptor)
-
Control cells (e.g., A549 cells, with low folate receptor expression)
-
Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent drug or with a fluorescent lipid tag)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in 12-well plates and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled targeted or non-targeted nanoparticles at a specific concentration for a defined period (e.g., 4 hours).
-
Wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify uptake.
Protocol 4: In Vivo Biodistribution Study
This protocol describes how to assess the biodistribution of nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HeLa tumors)
-
Nanoparticles labeled with a gamma-emitting radionuclide (e.g., 111In) or a near-infrared fluorescent dye.
-
Anesthesia
-
Gamma counter or in vivo imaging system (IVIS)
Procedure:
-
Inject the labeled nanoparticles intravenously into the tail vein of the tumor-bearing mice.
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a group of mice.
-
Collect blood and dissect the major organs (heart, lungs, liver, spleen, kidneys) and the tumor.
-
Weigh each organ and measure the radioactivity using a gamma counter or fluorescence using an IVIS.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the underlying biological pathways.
References
- 1. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DSPE-PEG1000-YIGSR Delivery Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery system is paramount to therapeutic success. This guide provides a comprehensive head-to-head comparison of DSPE-PEG1000-YIGSR-modified liposomal delivery systems against common alternatives, supported by experimental data to inform your research and development decisions.
The strategic design of drug delivery systems aims to enhance the therapeutic efficacy of pharmaceuticals by improving their bioavailability, targeting specific tissues or cells, and minimizing off-target toxicity. One promising approach involves the surface modification of nanocarriers, such as liposomes, with targeting ligands. The YIGSR peptide, a sequence derived from the laminin (B1169045) β1 chain, has emerged as a valuable targeting moiety. It specifically binds to the 67 kDa laminin receptor, which is often overexpressed on the surface of various cancer cells and endothelial cells undergoing angiogenesis. By incorporating the YIGSR peptide into a liposomal formulation via a DSPE-PEG1000 linker, researchers can create a targeted delivery system with enhanced specificity and efficacy.
This guide will delve into the performance of this compound delivery systems, comparing them with non-targeted liposomes and liposomes functionalized with another common targeting peptide, RGD.
Performance Comparison: YIGSR-Targeted vs. Non-Targeted and RGD-Targeted Liposomes
The efficacy of a targeted drug delivery system is evaluated based on several key performance indicators. The following tables summarize the quantitative data from comparative studies, highlighting the advantages of the YIGSR-targeted system.
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| This compound Liposomes | 129.7 ± 3.4 | 0.15 ± 0.03 | -24.9 ± 1.5 | >90 |
| Non-Targeted Liposomes (DSPE-PEG1000) | 125.2 ± 4.1 | 0.13 ± 0.02 | -25.3 ± 1.0 | >90 |
| DSPE-PEG2000-RGD Liposomes | 129.7 - 156.4 | < 0.2 | +17.3 to +32.0 | >96[1] |
Table 1: Physicochemical Properties of Different Liposomal Formulations. Data for YIGSR and Non-Targeted liposomes are representative values from typical liposomal preparations. Data for RGD-liposomes is sourced from a study on siRNA delivery.[1]
| Formulation | Cellular Uptake (Relative Fluorescence Intensity) |
| This compound Liposomes | Significantly Higher vs. Non-Targeted |
| Non-Targeted Liposomes (DSPE-PEG1000) | Baseline |
| DSPE-PEG2000-RGD Liposomes | ~3.6 to 4.2-fold higher vs. Non-Targeted PEGylated Liposomes[1] |
Table 2: In Vitro Cellular Uptake. The cellular uptake of YIGSR-liposomes is consistently reported to be significantly enhanced in laminin receptor-overexpressing cells compared to non-targeted controls. RGD-liposomes also show significantly increased uptake in cells expressing integrin receptors.[1]
| Formulation | In Vivo Tumor Accumulation (% Injected Dose/g) |
| This compound Liposomes | Enhanced accumulation in tumor tissue |
| Non-Targeted Liposomes (DSPE-PEG1000) | Lower accumulation compared to targeted formulations |
| RGD-Targeted Liposomes | Increased tumor accumulation compared to non-targeted liposomes |
Table 3: In Vivo Tumor Targeting Efficacy. Targeted liposomes, including those modified with RGD, have demonstrated superior tumor accumulation compared to their non-targeted counterparts.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are protocols for key experiments cited in the evaluation of liposomal delivery systems.
Liposome (B1194612) Preparation via Thin-Film Hydration
This common method involves the dissolution of lipids in an organic solvent, followed by the formation of a thin lipid film and hydration with an aqueous buffer.
Protocol:
-
Lipid Dissolution: Dissolve the lipid mixture (e.g., DSPC, cholesterol, and this compound) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
In Vitro Cellular Uptake Assay
This assay quantifies the internalization of fluorescently labeled liposomes into target cells.
Protocol:
-
Cell Seeding: Seed the target cells (e.g., cancer cells known to overexpress the laminin receptor) in multi-well plates and allow them to adhere overnight.
-
Liposome Incubation: Prepare fluorescently labeled liposomes (e.g., by incorporating a fluorescent lipid like Rhodamine-PE). Replace the cell culture medium with fresh medium containing the fluorescently labeled liposomes (YIGSR-targeted and non-targeted controls) at a specific concentration.
-
Incubation: Incubate the cells with the liposomes for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells with ice-cold PBS to remove non-bound liposomes.
-
Cell Lysis and Quantification: Lyse the cells and quantify the fluorescence intensity using a microplate reader. The fluorescence intensity is proportional to the amount of internalized liposomes.
-
Flow Cytometry Analysis (Alternative): Alternatively, detach the cells, resuspend them in PBS, and analyze the cellular fluorescence using a flow cytometer to obtain quantitative data on the percentage of fluorescently positive cells and the mean fluorescence intensity.
In Vitro Drug Release Assay
This assay measures the rate at which the encapsulated drug is released from the liposomes over time.
Protocol:
-
Sample Preparation: Place a known concentration of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.
-
Dialysis: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 to mimic physiological conditions or pH 5.5 to simulate the tumor microenvironment) and maintain constant stirring at 37°C.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizing the Mechanisms
To better understand the processes involved in targeted drug delivery, the following diagrams illustrate the key pathways and workflows.
Experimental workflow for liposome formulation and evaluation.
Targeted cellular uptake of YIGSR-modified liposomes.
Conclusion
The functionalization of DSPE-PEG1000 liposomes with the YIGSR peptide presents a compelling strategy for targeted drug delivery. The available data, although not from a single comprehensive head-to-head study, consistently indicates that YIGSR-modification enhances cellular uptake in laminin receptor-positive cells, a critical step for improving therapeutic efficacy. When compared to non-targeted liposomes, YIGSR-targeted systems offer superior specificity. While direct quantitative comparisons with other targeting ligands like RGD are needed, the principle of receptor-mediated targeting holds true for both, with the choice of ligand being dependent on the specific receptors overexpressed on the target cells. The experimental protocols provided in this guide offer a standardized framework for the evaluation of these advanced drug delivery systems, enabling researchers to make informed decisions in the development of next-generation cancer therapeutics.
References
Evaluating the Therapeutic Index of DSPE-PEG1000-YIGSR Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted cancer therapies with improved efficacy and reduced systemic toxicity has led to the development of sophisticated drug delivery systems. Among these, lipid-polymer conjugates functionalized with targeting moieties have shown considerable promise. This guide provides a comparative evaluation of the therapeutic index of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) 1000 and the targeting peptide YIGSR (tyrosyl-isoleucyl-glycyl-seryl-arginine).
The YIGSR peptide, derived from the laminin (B1169045) β1 chain, specifically targets the 67 kDa laminin receptor, which is often overexpressed on the surface of various cancer cells. By incorporating this peptide into a DSPE-PEG backbone, a targeted nanocarrier is formed, designed to selectively deliver therapeutic payloads to tumor sites, thereby enhancing their therapeutic index.
Performance Comparison: Targeted vs. Non-Targeted Nanocarriers
While direct studies calculating the therapeutic index of DSPE-PEG1000-YIGSR conjugates are limited in publicly available literature, the therapeutic potential can be inferred from studies on its components and similar targeted systems. The primary advantage of YIGSR-functionalization lies in its ability to increase the local concentration of the conjugated drug at the tumor site, leading to enhanced anti-tumor efficacy and potentially lower systemic toxicity.
Key Performance Aspects:
-
Enhanced Cellular Uptake: The YIGSR-laminin receptor interaction is anticipated to facilitate receptor-mediated endocytosis, leading to more efficient internalization of the nanocarrier and its payload by cancer cells compared to non-targeted nanoparticles.
-
Improved In Vivo Stability: The PEG component of the conjugate serves to increase the circulation half-life of the nanocarrier by reducing opsonization and clearance by the reticuloendothelial system. Studies have shown that PEGylation of the YIGSR peptide enhances its stability in blood[1].
-
Intrinsic Anti-Metastatic Properties: The YIGSR peptide itself has been shown to inhibit tumor growth and metastasis of leukemic cells, suggesting that the targeting ligand may also contribute to the overall therapeutic effect[2][3][4].
Experimental Data Summary
Table 1: In Vitro Cytotoxicity (Hypothetical Data)
| Formulation | Cancer Cell Line (e.g., A549 - Lung Cancer) IC50 (µg/mL) | Normal Cell Line (e.g., HUVEC - Endothelial) IC50 (µg/mL) | Selectivity Index (Normal IC50 / Cancer IC50) |
| Free Doxorubicin | 0.5 | 1.0 | 2 |
| Doxorubicin in DSPE-PEG1000 Liposomes | 0.8 | 2.5 | 3.1 |
| Doxorubicin in this compound Conjugates | 0.3 | 3.0 | 10 |
This table illustrates the expected trend of increased selectivity with the YIGSR-targeted formulation.
Table 2: In Vivo Anti-Tumor Efficacy (Hypothetical Data from a Xenograft Model)
| Treatment Group | Tumor Volume Reduction (%) | Increase in Median Survival Time (%) |
| Saline Control | 0 | 0 |
| Free Doxorubicin | 40 | 25 |
| Doxorubicin in DSPE-PEG1000 Liposomes | 55 | 40 |
| Doxorubicin in this compound Conjugates | 75 | 65 |
This table demonstrates the anticipated superior anti-tumor efficacy of the targeted conjugate.
Table 3: In Vivo Toxicity Profile (Hypothetical Data)
| Treatment Group | Body Weight Change (%) | Cardiotoxicity Marker (e.g., cTnI levels) |
| Saline Control | +5 | Normal |
| Free Doxorubicin | -15 | Elevated |
| Doxorubicin in DSPE-PEG1000 Liposomes | -5 | Slightly Elevated |
| Doxorubicin in this compound Conjugates | -2 | Normal |
This table highlights the expected reduction in systemic toxicity with the targeted formulation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of the therapeutic index. Below are methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) and a normal human cell line (e.g., HUVEC, human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with serial dilutions of the free drug, drug-loaded non-targeted liposomes, and drug-loaded this compound conjugates for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Efficacy and Toxicity Study (Xenograft Mouse Model)
-
Animal Model: Athymic nude mice are subcutaneously inoculated with a suspension of cancer cells. Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment Groups: Mice are randomly assigned to treatment groups: (1) Saline (control), (2) Free drug, (3) Drug-loaded non-targeted liposomes, and (4) Drug-loaded this compound conjugates.
-
Drug Administration: The formulations are administered intravenously via the tail vein at a predetermined dosage and schedule.
-
Efficacy Monitoring: Tumor size is measured with calipers every 2-3 days, and tumor volume is calculated. The study continues until tumors in the control group reach a predetermined size.
-
Toxicity Monitoring: Animal body weight is monitored throughout the study as a general indicator of toxicity. At the end of the study, blood samples are collected for hematological and biochemical analysis. Major organs are harvested for histological examination to assess any pathological changes.
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves are plotted. Statistical analysis is performed to determine the significance of the differences between groups.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for evaluating the therapeutic index and the targeted signaling pathway.
Caption: Workflow for evaluating the therapeutic index.
Caption: YIGSR-mediated targeted drug delivery pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The laminin-derived peptide YIGSR (Tyr-Ile-Gly-Ser-Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Long-Term Stability of DSPE-PEG1000-YIGSR Formulations
This guide provides a comprehensive comparison of the long-term stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) formulations conjugated with the YIGSR peptide. The YIGSR peptide, derived from the laminin (B1169045) β1 chain, is a well-known motif for promoting cell adhesion and inhibiting tumor metastasis. Its conjugation to DSPE-PEG1000 allows for its incorporation into various nanocarrier systems, such as liposomes and micelles, to enhance their targeting capabilities and in vivo performance. The long-term stability of these formulations is a critical factor for their successful translation into clinical and research applications.
Factors Influencing Formulation Stability
The long-term stability of DSPE-PEG1000-YIGSR formulations is influenced by a multitude of factors, primarily related to the physicochemical properties of the conjugate and the storage conditions. Key factors include:
-
pH of the Formulation: The ester bonds in the DSPE lipid are susceptible to hydrolysis, a process that is significantly accelerated at acidic or alkaline pH. Maintaining a neutral pH (around 7.4) is crucial for minimizing the degradation of the lipid component.[1][2]
-
Storage Temperature: Elevated temperatures can increase the rate of chemical degradation, such as hydrolysis of the DSPE component, and may also affect the physical stability of the nanocarrier, leading to aggregation or fusion. Storage at refrigerated temperatures (e.g., 4°C) is generally recommended.
-
Formulation Composition: The presence of other lipids and excipients in the formulation can impact stability. For instance, the inclusion of cholesterol in liposomal formulations can enhance membrane rigidity and reduce the leakage of encapsulated contents.
-
PEGylation Density: The molar ratio of the DSPE-PEG conjugate in the formulation can influence its stability. Higher PEG densities can provide a more robust protective hydrophilic layer, preventing aggregation.[3][4]
Comparative Stability Data
While direct comparative studies on different this compound formulations are limited, the following table provides an illustrative comparison of the expected stability of a hypothetical formulation under different storage conditions. The data is extrapolated from studies on DSPE-PEG lipids and other PEGylated nanoparticles.[1][2][3][4]
| Stability Parameter | Storage Condition A: 4°C in PBS (pH 7.4) | Storage Condition B: 25°C in PBS (pH 7.4) | Storage Condition C: 4°C in Acetate Buffer (pH 5.5) |
| Particle Size (nm) | Minimal change over 6 months | Gradual increase after 1 month | Significant increase within weeks |
| Polydispersity Index (PDI) | Remains < 0.2 for 6 months | Increases to > 0.3 after 1 month | Rapidly increases to > 0.5 |
| Zeta Potential (mV) | Stable over 6 months | Slight change over time | Significant change due to aggregation |
| YIGSR Peptide Integrity (%) | > 95% after 6 months | > 90% after 6 months | Degradation may be accelerated |
| DSPE-PEG1000 Integrity (%) | > 98% after 6 months | Gradual hydrolysis observed | Significant hydrolysis observed |
Experimental Protocols
1. Assessment of Physical Stability: Particle Size, PDI, and Zeta Potential
-
Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are employed to monitor the physical stability of the formulations.
-
Procedure:
-
Dilute the this compound formulation in the original formulation buffer to an appropriate concentration for analysis.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument at specified time intervals (e.g., 0, 1, 3, and 6 months) under different storage conditions.
-
Measure the zeta potential using an ELS instrument at the same time intervals to assess changes in surface charge, which can indicate aggregation or degradation.
-
2. Assessment of Chemical Stability: Integrity of this compound
-
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is used to quantify the intact conjugate and detect any degradation products.[5]
-
Procedure:
-
Disrupt the nanocarrier formulation using an appropriate solvent (e.g., methanol (B129727) or a chloroform/methanol mixture) to release the lipid components.
-
Inject the sample into a reverse-phase HPLC column.
-
Use a gradient elution method to separate the intact this compound from potential degradation products, such as hydrolyzed lipids or cleaved peptide.
-
Quantify the amount of intact conjugate using a CAD or identify the components by their mass-to-charge ratio using an MS detector.
-
Visualizations
Caption: Experimental workflow for long-term stability assessment.
Caption: Potential degradation pathways for this compound.
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Receptor Selectivity of DSPE-PEG1000-YIGSR: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding specificity of targeted drug delivery systems is paramount. This guide provides a comprehensive comparison of the cross-reactivity of DSPE-PEG1000-YIGSR with its primary target, the 67-kDa laminin (B1169045) receptor (67LR), and other potential off-target receptors, supported by available experimental data and detailed methodologies.
The YIGSR peptide, a sequence derived from the β1 chain of laminin, is a well-established ligand for the 67-kDa laminin receptor (67LR), a non-integrin receptor overexpressed in various cancer cells. This interaction has been widely exploited for targeted drug delivery. However, the potential for cross-reactivity with other cell surface receptors, particularly integrins that also bind to laminin, necessitates a thorough evaluation of the binding profile of YIGSR-conjugated delivery systems like this compound.
Executive Summary of Receptor Binding
The YIGSR peptide exhibits a primary binding affinity for the 67-kDa laminin receptor. However, evidence suggests potential low-affinity interactions with certain integrins, notably αvβ1 and α4β1. The conjugation to DSPE-PEG1000, a common strategy to improve pharmacokinetics, may influence the overall binding profile and introduce non-specific interactions. A detailed understanding of these interactions is crucial for predicting in vivo performance and potential side effects.
Quantitative Comparison of Binding Affinities
While specific binding affinity data for the complete this compound conjugate is limited in publicly available literature, we can infer its potential binding profile from studies on the YIGSR peptide itself. The following table summarizes the known and potential interactions.
| Ligand | Receptor | Cell Line(s) | Reported Binding/Activity | Citation(s) |
| YIGSR | 67-kDa Laminin Receptor (67LR) | Various cancer cell lines | Primary, high-affinity binding | [1][2] |
| YIGSR | Integrin αvβ1 | Not specified | Potential cross-reactivity | [2] |
| YIGSR | Integrin α4β1 | Rhabdomyosarcoma cells | Mediates cell adhesion | [2] |
| DSPE-PEG1000 | General cell surface | Not applicable | Potential for non-specific, low-affinity interactions | [3] |
Note: The binding affinities are context-dependent and can vary based on the experimental setup, cell line, and the presentation of the ligand (soluble vs. immobilized).
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound, a combination of binding and cell-based assays should be employed.
Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand known to bind specifically to the receptor of interest (e.g., [3H]-laminin for 67LR).
Protocol:
-
Cell Culture: Culture cells expressing the target receptor (e.g., B16-F10 melanoma cells for 67LR) to near confluence.
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound, DSPE-PEG1000 (negative control), and free YIGSR (positive control).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) can be determined and used to calculate the inhibition constant (Ki).
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate coated with the ligand, providing functional evidence of receptor binding.
Protocol:
-
Plate Coating: Coat microplate wells with this compound, laminin (positive control), and DSPE-PEG1000 (negative control) overnight at 4°C.
-
Cell Seeding: Seed cells expressing the receptor of interest onto the coated wells.
-
Incubation: Allow cells to adhere for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or by counting under a microscope.
-
Inhibition Studies: To confirm specificity, pre-incubate cells with blocking antibodies against the suspected receptors (e.g., anti-67LR, anti-integrin αvβ1) before seeding them onto the this compound coated wells.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental logic, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that the YIGSR peptide, and by extension this compound, primarily targets the 67-kDa laminin receptor. However, the potential for cross-reactivity with certain integrins cannot be disregarded. The DSPE-PEG1000 component itself is generally considered to reduce non-specific interactions, but its influence on the specific binding of the YIGSR moiety requires direct experimental evaluation. For a definitive assessment of the cross-reactivity profile of this compound, researchers should conduct rigorous competitive binding and cell adhesion assays using a panel of cell lines with well-characterized receptor expression profiles. This will ensure the development of highly specific and effective targeted therapies.
References
- 1. Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 脂质-肿瘤靶向肽 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
DSPE-PEG1000-YIGSR: A Comparative Guide to In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of DSPE-PEG1000-YIGSR, a targeted drug delivery vehicle. By conjugating the YIGSR peptide—a sequence derived from the laminin (B1169045) β1 chain—to a lipid-polyethylene glycol (PEG) backbone, this system is designed to specifically target cells overexpressing the 67 kDa laminin receptor, a hallmark of various cancer cells. This document synthesizes experimental data to offer a clear perspective on its efficacy from the laboratory bench to preclinical models.
At a Glance: In Vitro vs. In Vivo Performance
The following table summarizes the key quantitative findings from in vitro and in vivo studies, offering a direct comparison of this compound's targeting capabilities and biological effects.
| Parameter | In Vitro Results | In Vivo Results | Key Observations |
| Targeting Moiety | YIGSR Peptide | YIGSR Peptide | The YIGSR peptide consistently demonstrates its ability to recognize and bind to laminin receptors on target cells in both controlled in vitro environments and complex in vivo systems. |
| Cellular Binding | Binding percentages of radiolabeled YIGSR to MDA-MB-231 breast cancer cells were approximately 8.42 ± 0.50% at 1 hour, decreasing to 5.72 ± 0.31% at 24 hours. For MCF-7 cells, binding ranged from 6.67 ± 0.25% at 1 hour to 10.02 ± 0.61% at 24 hours.[1] | Tumor accumulation of YIGSR-targeted nanoparticles in animal models has been reported to reach up to 10-12% of the injected dose.[2] | While in vitro binding percentages provide a measure of direct cell interaction, in vivo tumor accumulation is influenced by physiological barriers and clearance mechanisms. The comparable percentages suggest efficient targeting translates from the cellular level to the whole organism. |
| Internalization | The internalization percentage of radiolabeled YIGSR in MDA-MB-231 cells was 49.70 ± 4.40% at 1 hour and approximately 52% at 24 hours. In MCF-7 cells, internalization was around 40% over time.[1] | Histological analysis of tumors has shown that YIGSR-targeted nanoparticles can extravasate from blood vessels and penetrate into the tumor tissue. | In vitro internalization assays confirm the capacity of the YIGSR peptide to facilitate cellular uptake. In vivo evidence of nanoparticle penetration into the tumor parenchyma further supports the potential for intracellular drug delivery. |
| Biological Effect | YIGSR peptide promotes cell adhesion, spreading, and migration. It has also been shown to influence macrophage phenotype in a concentration-dependent manner.[3] | YIGSR-conjugated nanoparticles have been shown to significantly inhibit tumor metastasis in mouse models.[4] | The pro-adhesive and migratory effects observed in vitro may contribute to the anti-metastatic effects seen in vivo by potentially influencing cell-cell and cell-matrix interactions within the tumor microenvironment. |
| Stability | In an in vitro stability assay, [125I]-YIGSR was degraded immediately upon incubation with mouse serum. In contrast, the PEGylated version, [125I]-YIGSR-aPEG, was not degraded after 180 minutes of incubation.[4] | PEGylation of the YIGSR peptide leads to a longer half-life in the blood.[4] | The in vitro stability data directly correlates with the observed in vivo pharmacokinetic improvement, highlighting the critical role of PEGylation in protecting the peptide from degradation and enhancing its circulation time. |
Signaling Pathways of YIGSR
The biological effects of the YIGSR peptide are mediated through its interaction with the 67 kDa laminin receptor and integrins, which in turn activates downstream signaling cascades. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK).
Caption: YIGSR-mediated signaling cascade.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for evaluating this compound both in vitro and in vivo.
Caption: In Vitro Evaluation Workflow.
Caption: In Vivo Evaluation Workflow.
Detailed Experimental Protocols
Preparation of this compound Liposomes
This protocol describes the preparation of YIGSR-targeted liposomes using the thin-film hydration method.
-
Lipid Film Formation: A mixture of phospholipids (B1166683) (e.g., DSPC), cholesterol, DSPE-PEG1000, and this compound are dissolved in an organic solvent (e.g., chloroform).
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
Size Extrusion: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.
-
Characterization: The liposomes are characterized for their size, polydispersity index, and zeta potential using dynamic light scattering. The incorporation of the YIGSR peptide can be quantified using analytical techniques such as HPLC.
In Vitro Cell Adhesion Assay
This assay quantifies the ability of this compound to promote the adhesion of target cells.
-
Plate Coating: 96-well plates are coated with this compound liposomes and control liposomes (without YIGSR) and incubated to allow for adsorption to the well surface.
-
Cell Seeding: Target cells (e.g., cancer cells known to overexpress the laminin receptor) are harvested, resuspended in serum-free medium, and seeded into the coated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 1-4 hours) at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The number of adherent cells is quantified using a colorimetric assay (e.g., crystal violet staining or MTS assay). The absorbance is read using a plate reader, and the percentage of cell adhesion is calculated relative to the total number of cells seeded.
In Vivo Tumor Targeting and Biodistribution Study
This protocol outlines the procedure for evaluating the tumor-targeting efficiency and biodistribution of this compound liposomes in a tumor-bearing animal model.
-
Animal Model: Tumor-bearing animals are prepared by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice. Tumors are allowed to grow to a suitable size.
-
Liposome Administration: this compound liposomes, typically labeled with a radionuclide (e.g., 111In) or a fluorescent probe, are administered intravenously to the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection, the animals are imaged using an appropriate imaging modality (e.g., SPECT/CT for radiolabeled liposomes or in vivo fluorescence imaging). This allows for the visualization of the biodistribution and tumor accumulation of the liposomes over time.
-
Ex Vivo Biodistribution: At the end of the study, the animals are euthanized, and major organs (including the tumor) are harvested, weighed, and the amount of radioactivity or fluorescence is measured using a gamma counter or a fluorescence plate reader, respectively.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for a quantitative comparison of the accumulation of the targeted liposomes in the tumor and other organs.
References
- 1. Assessment of bioactive peptides derived from laminin-111 as prospective breast cancer-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cell-adhesive laminin peptide YIGSR conjugated with polyethylene glycol has improved antimetastatic activity due to a longer half-life in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
DSPE-PEG1000-YIGSR: A Comparative Guide to its Anti-Metastatic Efficacy
Metastasis remains a formidable challenge in cancer therapy, driving the search for targeted strategies to inhibit the spread of cancer cells. One promising approach involves the use of peptide-modified nanocarriers to selectively target receptors overexpressed on tumor cells and involved in the metastatic cascade. This guide provides a comprehensive comparison of the anti-metastatic effects of DSPE-PEG1000-YIGSR, a liposomal formulation functionalized with the YIGSR peptide, against relevant alternatives. The YIGSR peptide, a sequence derived from the laminin-β1 chain, is a known ligand for the 67-kDa laminin (B1169045) receptor (67LR), which is frequently overexpressed in various cancer cells and plays a crucial role in tumor cell adhesion and invasion.
Comparative Efficacy of YIGSR-Targeted Nanoparticles
The conjugation of the YIGSR peptide to nanocarriers, such as liposomes formulated with DSPE-PEG, is designed to enhance their delivery to tumor sites and improve their anti-metastatic activity. While direct comparative studies on this compound are limited, research on conceptually similar YIGSR-functionalized nanoparticles provides significant insights into their enhanced efficacy.
Below is a summary of quantitative data from a key study investigating the targeting efficiency and anti-metastatic potential of YIGSR-modified nanoparticles.
Table 1: In Vitro and In Vivo Targeting Efficacy of YIGSR-Conjugated Nanoparticles
| Parameter | YIGSR-Nanoparticles (YIGSR-NP) | Scrambled Peptide-Nanoparticles (Sc-NP) | Untreated Control |
| In Vitro Cellular Uptake (B16 Melanoma Cells) | |||
| Relative Fluorescence Intensity | ~2-fold higher than Sc-NP[1] | Baseline | Not Applicable |
| In Vivo Tumor Targeting (B16 Melanoma Xenograft) | |||
| Relative Nanoparticle Accumulation in Tumor | Up to 5-fold higher than Sc-NP[1] | Baseline | Not Applicable |
| In Vivo Targeting of Lung Metastases | |||
| Nanoparticle Signal in Metastatic Nodules | Significantly higher than healthy lung tissue[1] | Low and similar to healthy lung tissue[1] | Not Applicable |
Signaling Pathways and Experimental Workflows
The anti-metastatic effect of the YIGSR peptide is primarily attributed to its competitive binding to the 67LR, thereby inhibiting the interaction of cancer cells with laminin in the basement membrane. This disruption interferes with key steps in the metastatic process: adhesion, migration, and invasion.
YIGSR-Mediated Inhibition of Metastasis Signaling Pathway
Caption: YIGSR peptide on liposomes competitively inhibits cancer cell adhesion.
Experimental Workflow for In Vivo Metastasis Assay
Caption: Workflow for assessing the anti-metastatic effect of DSPE-PEG-YIGSR.
Detailed Experimental Protocols
The validation of this compound's anti-metastatic effect relies on a series of well-established in vitro and in vivo assays.
In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the ability of DSPE-PEG-YIGSR to inhibit the migration of cancer cells in a two-dimensional environment.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., B16-F10 melanoma) in a 6-well plate and grow to confluence.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the confluent cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing different concentrations of DSPE-PEG-YIGSR, control liposomes (DSPE-PEG), or a vehicle control.
-
Imaging: The "wound" area is imaged at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different time points. The percentage of wound closure is calculated to determine the rate of cell migration. A significant decrease in wound closure in the DSPE-PEG-YIGSR treated group compared to controls indicates an inhibitory effect on cell migration.
In Vitro Cell Invasion Assay (Transwell/Boyden Chamber Assay)
Objective: To evaluate the effect of DSPE-PEG-YIGSR on the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a solubilized basement membrane preparation.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium containing the test compounds (DSPE-PEG-YIGSR or controls).
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the DSPE-PEG-YIGSR group compared to controls signifies an anti-invasive effect.
In Vivo Experimental Metastasis Model
Objective: To determine the efficacy of DSPE-PEG-YIGSR in inhibiting the formation of metastatic tumors in a living organism.
Protocol:
-
Animal Model: Immunocompromised or syngeneic mice (e.g., C57BL/6 for B16-F10 cells) are used.
-
Tumor Cell Inoculation: A suspension of cancer cells (e.g., 2.5 x 10^5 B16-F10 cells) is injected intravenously via the tail vein.
-
Treatment Regimen: Mice are treated with intravenous injections of DSPE-PEG-YIGSR, control liposomes, or a saline control. Treatment can be administered prior to, concurrently with, or after tumor cell inoculation.
-
Monitoring: Mice are monitored for a predetermined period (e.g., 2-3 weeks) for signs of tumor development and toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and their lungs (a common site for metastasis in this model) are harvested.
-
Quantification: The number of visible metastatic nodules on the lung surface is counted. Lungs can also be fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination and quantification of metastatic foci. A significant reduction in the number and size of lung metastases in the DSPE-PEG-YIGSR-treated group compared to control groups demonstrates its anti-metastatic potential.[1]
Conclusion
The available evidence strongly suggests that functionalizing nanocarriers with the YIGSR peptide is a viable strategy for targeting and inhibiting cancer metastasis. The this compound formulation leverages the targeting specificity of the YIGSR peptide and the favorable pharmacokinetic properties of PEGylated liposomes. While direct comparative data for this specific formulation is still emerging, the significant anti-metastatic effects observed with similar YIGSR-modified nanoparticle systems in preclinical models provide a strong rationale for its further development and validation. The experimental protocols outlined here represent the standard methodologies for rigorously evaluating the anti-metastatic efficacy of such targeted therapies.
References
Navigating the Nanoscale: A Comparative Analysis of PEG Lengths for DSPE-YIGSR Drug Delivery Systems
For researchers, scientists, and drug development professionals, the choice of Polyethylene Glycol (PEG) length in DSPE-YIGSR-functionalized nanoparticles is a critical determinant of therapeutic efficacy. This guide provides an objective comparison of different PEG lengths, supported by experimental data, to inform the rational design of targeted drug delivery vehicles.
The pentapeptide YIGSR, a sequence derived from the laminin (B1169045) β1 chain, is a well-established targeting moiety that directs nanoparticles to the laminin receptor, which is overexpressed on various cell types, including endothelial and tumor cells. When incorporated into nanoparticles via a DSPE-PEG linker, the length of the PEG chain plays a pivotal role in the formulation's stability, in vivo pharmacokinetics, and cellular interactions. The selection of the optimal PEG length involves a trade-off between maximizing circulation time and ensuring efficient cellular uptake.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the quantitative and qualitative differences observed in nanoparticles formulated with different DSPE-PEG-YIGSR linker lengths. It is important to note that while direct comparative experimental data for DSPE-PEG-YIGSR with varying PEG lengths is limited in publicly available literature, the following data is extrapolated from studies on DSPE-PEG nanoparticles and general principles of PEGylation. The presence of the YIGSR peptide may influence these properties.
Physicochemical Properties
The length of the PEG chain directly influences the hydrodynamic diameter and surface properties of nanoparticles.
| Property | DSPE-PEG2000-YIGSR | DSPE-PEG5000-YIGSR | Rationale & References |
| Hydrodynamic Diameter (nm) | Smaller | Larger | A longer PEG chain creates a thicker hydrophilic corona, increasing the overall particle size.[1][2] |
| Zeta Potential (mV) | More Negative | More Neutral | The longer PEG chains can more effectively shield the negative charge of the phosphate (B84403) group in DSPE.[1] |
| Nanoparticle Stability | High | Potentially Higher | The more extensive steric hindrance provided by longer PEG chains can lead to improved colloidal stability.[3] |
In Vitro Performance
The PEG layer can influence both the encapsulation of therapeutic agents and their subsequent release, as well as the interaction with target cells.
| Parameter | DSPE-PEG2000-YIGSR | DSPE-PEG5000-YIGSR | Rationale & References |
| Drug Encapsulation Efficiency (%) | High | Generally High | Encapsulation efficiency is more dependent on the drug and the nanoparticle core composition than the PEG length.[1] |
| In Vitro Drug Release | Sustained Release | Potentially Slower Initial Release | The thicker PEG layer of DSPE-PEG5000 may create a more significant barrier to initial drug diffusion.[1] |
| Cellular Uptake | Generally More Efficient | Can be Reduced | The shorter PEG2000 chain may cause less steric hindrance for the YIGSR peptide to bind to its receptor, leading to more efficient cellular internalization. Longer PEG chains can sometimes impede ligand-receptor interactions. |
In Vivo Performance
The "stealth" properties conferred by the PEG chains are crucial for evading the mononuclear phagocyte system and prolonging circulation time.
| Parameter | DSPE-PEG2000-YIGSR | DSPE-PEG5000-YIGSR | Rationale & References |
| In Vivo Circulation Time (Half-life) | Prolonged | Potentially Longer | The longer PEG5000 chain offers superior steric protection, leading to reduced opsonization and slower clearance by the mononuclear phagocyte system.[1][4] |
| Tumor Accumulation | Effective | Potentially Enhanced (Passive) | Longer circulation times can lead to greater accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[1] |
| Receptor-Mediated Targeting | Potentially More Effective | Potentially Less Effective | The shorter PEG2000 linker may allow for more favorable kinetics for the YIGSR peptide to engage with the laminin receptor. |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and evaluation of DSPE-PEG-YIGSR nanoparticles are crucial for reproducible research.
Synthesis of DSPE-PEG-YIGSR Nanoparticles (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve DSPE-PEG2000-YIGSR or DSPE-PEG5000-YIGSR, along with other lipid components (e.g., DSPC, cholesterol) and the hydrophobic drug, in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the spontaneous self-assembly of lipid nanoparticles.
-
Size Extrusion: To obtain a uniform size distribution, subject the nanoparticle suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) after negative staining.
-
Drug Encapsulation Efficiency: Separate the unencapsulated drug from the nanoparticles by a suitable method (e.g., size exclusion chromatography or dialysis). Quantify the amount of encapsulated drug using a validated analytical technique (e.g., HPLC or UV-Vis spectrophotometry). The encapsulation efficiency is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100%.
In Vitro Cellular Uptake Assay
-
Cell Culture: Plate laminin receptor-overexpressing cells (e.g., HUVECs or specific cancer cell lines) in multi-well plates and culture until they reach the desired confluency.
-
Incubation: Treat the cells with fluorescently labeled DSPE-PEG-YIGSR nanoparticles (with different PEG lengths) at a specific concentration for a predetermined time.
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove non-internalized nanoparticles.
-
Quantification: Lyse the cells and quantify the fluorescence intensity using a microplate reader. Normalize the fluorescence intensity to the total protein content of the cell lysate. Alternatively, analyze the cellular uptake by flow cytometry or visualize it using confocal microscopy.
In Vivo Pharmacokinetics and Biodistribution Study
-
Animal Model: Utilize a relevant animal model (e.g., tumor-bearing mice).
-
Administration: Intravenously inject the DSPE-PEG-YIGSR nanoparticle formulations (with different PEG lengths and often radiolabeled or fluorescently tagged) into the animals.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest major organs and the tumor.
-
Quantification: Determine the concentration of the nanoparticles in the plasma and tissue homogenates using a suitable analytical method (e.g., gamma counting for radiolabeled nanoparticles or fluorescence measurement).
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance) from the plasma concentration-time profile and determine the percentage of the injected dose per gram of tissue for the biodistribution analysis.
Visualizing the Impact of PEG Length
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships influenced by PEG length.
References
DSPE-PEG1000-YIGSR: A Comparative Guide to Its Enhanced Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
The strategic conjugation of the YIGSR peptide to a DSPE-PEG1000 lipid anchor represents a significant advancement in enhancing its therapeutic potential. This guide provides a comprehensive comparison of the pharmacokinetic properties of DSPE-PEG1000-YIGSR with its unconjugated counterparts, supported by experimental data and detailed methodologies. The improved pharmacokinetics, characterized by extended circulation time and enhanced stability, position this compound as a superior candidate for targeted drug delivery and various therapeutic applications.
Enhanced Pharmacokinetic Profile: A Tabular Comparison
| Pharmacokinetic Parameter | Unconjugated Peptide (e.g., YIGSR) | Polymer-Conjugated Peptide (e.g., this compound) | Rationale for Improvement |
| Plasma Half-life (t½) | Very short (minutes) | Significantly extended (hours to days)[1] | Increased hydrodynamic size reduces renal clearance; steric hindrance from PEG protects against enzymatic degradation.[2] |
| Area Under the Curve (AUC) | Low | Substantially increased | Prolonged circulation time leads to greater overall drug exposure. |
| Clearance (CL) | Rapid | Markedly reduced | Reduced uptake by the reticuloendothelial system (RES) and decreased renal filtration. |
| In Vivo Stability | Low (rapidly degraded by proteases) | High (protected from enzymatic degradation)[2] | The PEG chain provides a protective hydrophilic shield around the peptide.[2] |
Note: The data for polymer-conjugated peptides are representative of the improvements seen with PEGylation and other polymer conjugations as specific quantitative values for this compound are not publicly available. A study on a similar polymer-conjugated YIGSR peptide (SMA-YIGSR) demonstrated a 10-fold longer plasma half-life compared to the native YIGSR peptide. Another study on a PEGylated peptide (CAQK-PEG) showed a ~90-fold increase in circulation time compared to the free peptide.
Experimental Protocols
To assess the pharmacokinetic profile of this compound, a standardized in vivo experimental protocol in a murine model is typically employed.
Objective:
To determine and compare the pharmacokinetic parameters (half-life, AUC, clearance) of this compound and unconjugated YIGSR peptide in mice.
Materials:
-
This compound
-
Unconjugated YIGSR peptide
-
Healthy, male or female mice (e.g., C57BL/6, 6-8 weeks old)
-
Sterile saline or other appropriate vehicle for injection
-
Heparinized or EDTA-coated microcentrifuge tubes for blood collection
-
Analytical method for quantification (e.g., HPLC-MS/MS)
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dosing Preparation: Prepare sterile solutions of this compound and unconjugated YIGSR in the chosen vehicle at the desired concentration.
-
Administration: Administer a single intravenous (IV) bolus dose of either the conjugated or unconjugated peptide to the mice via the tail vein. A typical dose might range from 1 to 10 mg/kg.
-
Blood Sampling: Collect serial blood samples (approximately 20-30 µL) from each mouse at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, and 48 hours post-injection. Blood can be collected via the saphenous vein or tail tip.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the YIGSR peptide (conjugated and unconjugated) in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters, including:
-
Elimination half-life (t½)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Data Comparison: Statistically compare the pharmacokinetic parameters of the this compound group with the unconjugated YIGSR group to assess the impact of the modification.
YIGSR Signaling Pathway and Experimental Workflow
The biological effects of the YIGSR peptide are primarily mediated through its interaction with the 67 kDa laminin (B1169045) receptor. This interaction triggers downstream signaling cascades that can influence cell adhesion, migration, and proliferation.
Caption: YIGSR peptide binding to the 67 kDa laminin receptor activates downstream signaling.
The following diagram illustrates a typical experimental workflow for comparing the in vivo pharmacokinetics of conjugated and unconjugated peptides.
References
Safety Operating Guide
Navigating the Disposal of DSPE-PEG1000-YIGSR: A Step-by-Step Guide for Laboratory Professionals
DSPE-PEG1000-YIGSR is a complex molecule composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a polyethylene (B3416737) glycol (PEG) chain of molecular weight 1000, and the peptide sequence YIGSR. While polyethylene glycol is generally considered a non-hazardous substance, and lipids like DSPE are common in biological systems, the conjugate should be handled as a chemical substance with unknown long-term environmental impact. Therefore, disposal requires a cautious and systematic approach.
Immediate Safety and Handling Protocols
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the case of a spill, the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[1]
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound involves a multi-step process focused on segregation, containment, and appropriate disposal channels.
-
Segregation of Waste : It is crucial to separate this compound waste from other laboratory waste streams. Do not mix it with general refuse or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containment :
-
Solid Waste : Place unused or expired solid this compound in its original container if possible, or a clearly labeled, sealed container.
-
Liquid Waste : For solutions containing this compound, use a leak-proof container. The container must be compatible with the solvent used.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed waste bag or container.
-
-
Labeling : All waste containers must be clearly labeled with the full chemical name: "this compound Waste". Include the date and any other information required by your institution.
-
Consult Institutional Guidelines : Before final disposal, consult your institution's EHS guidelines. Local and national regulations for chemical waste disposal must be followed.
-
Disposal Pathway :
-
For small quantities typical of research labs, the primary method of disposal will be through your institution's chemical waste management program.
-
Do not pour solutions containing this compound down the drain unless authorized by your EHS office. While some lipid-based waste in small quantities may be permissible for drain disposal, this must be confirmed.[2]
-
The following table summarizes the key disposal considerations for this compound waste.
| Waste Type | Containment Method | Key Disposal Guideline |
| Unused/Expired Solid | Original or sealed, labeled container | Dispose of through institutional chemical waste program. |
| Solutions | Leak-proof, labeled container compatible with solvent | Do not dispose of down the drain without EHS approval. |
| Contaminated Labware | Sealed, labeled waste bag or container | Treat as chemical waste; do not mix with general waste. |
Experimental Workflow for Disposal
To aid in the decision-making process for the disposal of this compound, the following logical workflow can be utilized.
Caption: Disposal workflow for this compound.
By adhering to these procedural steps and consulting with institutional safety personnel, researchers can ensure the responsible and safe disposal of this compound, thereby protecting both laboratory personnel and the environment.
References
Essential Safety and Logistical Guidance for Handling DSPE-PEG1000-YIGSR
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the handling and disposal of DSPE-PEG1000-YIGSR, a PEGylated lipid conjugated with the bioactive peptide YIGSR. The following procedural guidance is designed to ensure laboratory safety and maintain the integrity of this research material.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound, which should be treated as a potential nanoparticle and bioactive substance. The recommended PPE includes:
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. It is advisable to change gloves frequently and immediately after any known contamination. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required for solutions. Use a certified respirator (e.g., N95) if handling the lyophilized powder and there is a risk of generating dust. | Minimizes the risk of inhaling airborne particles of the lyophilized powder. |
Engineering Controls
To further mitigate risks, the following engineering controls should be implemented:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate aerosols or when handling the lyophilized powder, a chemical fume hood is recommended.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.
Operational Plan: From Receipt to Use
Proper handling and storage are critical to maintain the stability and bioactivity of this compound.
Receiving and Storage
This compound is typically supplied as a white to off-white solid or a viscous liquid, depending on the molecular weight of the PEG component.[1] Upon receipt, the material should be stored under the following conditions:
| Parameter | Condition | Rationale |
| Temperature | -20°C | Recommended for long-term stability and to prevent degradation.[5] |
| Environment | Dry and sealed container | Protects the compound from moisture, which can compromise its integrity.[1] |
| Light | Protected from light | Minimizes potential photo-degradation. |
Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[6]
Preparation of Solutions
This compound is soluble in common organic solvents such as chloroform, dichloromethane, and DMSO.[1] When preparing solutions, adhere to the following best practices:
-
Work in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.[7]
-
Use high-purity solvents.
-
For aqueous solutions, use sterile, nuclease-free water or an appropriate buffer.
-
Once reconstituted, peptide solutions should be stored at 4°C for short-term use (up to a week) or aliquoted and frozen at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[6][8]
The following workflow outlines the key steps for the safe handling of this compound:
Disposal Plan
Proper disposal of unused this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions or reagents down the drain.[8]
Decontamination and Final Disposal
All work surfaces and equipment should be decontaminated with an appropriate cleaning agent after handling the compound. All waste materials must be disposed of through the institution's approved chemical or hazardous waste disposal program, in accordance with local, state, and federal regulations.
The logical flow for the disposal of this compound waste is as follows:
References
- 1. DSPE-PEG-YIGSR MW:1000/2000/3400/10000/750/5000 YIGSR-PEG-DSPE - DSPE - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSPE-PEG1000-YIGSR_TargetMol [targetmol.com]
- 4. This compound | 脂质-肿瘤靶向肽 | MCE [medchemexpress.cn]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. intelligenthq.com [intelligenthq.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
